methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S2/c1-16-13(15)11-4-7-6-17-10-3-2-8(14)5-9(10)12(7)18-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVNZFAPLKNBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)Cl)SC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372322 | |
| Record name | Methyl 8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255378-11-1 | |
| Record name | Methyl 8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thieno[3,2-c]thiochromene scaffold is a key pharmacophore in the development of novel therapeutic agents, and this guide offers a detailed, step-by-step methodology for its synthesis, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of the Thieno[3,2-c]thiochromene Core
The fusion of thiophene and thiochromene ring systems creates a unique heterocyclic scaffold with diverse biological activities. Thiophene derivatives are known for their broad pharmacological applications. The incorporation of a thiochromene moiety can further modulate the electronic and steric properties of the molecule, leading to enhanced or novel therapeutic effects. The title compound, with its specific substitution pattern, presents a valuable target for further derivatization and biological screening in drug discovery programs.
Retrosynthetic Analysis and Strategic Approach
The synthesis of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is approached through a convergent strategy, focusing on the construction of the key tricyclic core, followed by functional group manipulations. The retrosynthetic analysis reveals a logical disconnection approach, starting from the final product and working backward to readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
This analysis outlines a four-stage synthetic sequence:
-
Precursor Synthesis: Formation of a key intermediate by coupling a substituted thiophenol with a functionalized thiophene.
-
Intramolecular Cyclization: Construction of the thieno[3,2-c]thiochromene core via a palladium-catalyzed reaction.
-
Oxidation: Conversion of the aldehyde functionality at the 2-position to a carboxylic acid.
-
Esterification: Formation of the final methyl ester.
Detailed Synthetic Protocol
This section provides a step-by-step guide for each stage of the synthesis, including reaction conditions, reagents, and purification methods.
Stage 1: Synthesis of 4-((4-chlorophenyl)thio)methyl)-5-iodothiophene-2-carbaldehyde (Precursor)
The synthesis of the cyclization precursor is achieved through a nucleophilic substitution reaction between 4-chlorothiophenol and 5-iodo-4-(chloromethyl)thiophene-2-carbaldehyde.
Experimental Protocol:
-
To a solution of 4-chlorothiophenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate anion.
-
Add a solution of 5-iodo-4-(chloromethyl)thiophene-2-carbaldehyde (1.0 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired precursor.
Causality Behind Experimental Choices:
-
The use of an aprotic polar solvent like DMF facilitates the nucleophilic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the thiolate.
-
Potassium carbonate is a mild and effective base for deprotonating the thiophenol without causing unwanted side reactions.
Stage 2: Palladium-Catalyzed Intramolecular Cyclization to form 8-chloro-4H-thieno[3,2-c]thiochromene-2-carbaldehyde
The key tricyclic core is constructed via an intramolecular Heck-type reaction, a powerful tool for forming carbon-carbon bonds.[1]
Experimental Protocol:
-
In a reaction vessel, combine the precursor, 4-((4-chlorophenyl)thio)methyl)-5-iodothiophene-2-carbaldehyde (1.0 eq), a palladium catalyst such as palladium(II) acetate (0.1 eq), and a phosphine ligand like triphenylphosphine (0.2 eq).
-
Add a base, for instance, potassium carbonate (2.0 eq), and a high-boiling point solvent like DMF.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the residue by column chromatography to yield 8-chloro-4H-thieno[3,2-c]thiochromene-2-carbaldehyde.
Causality Behind Experimental Choices:
-
The palladium catalyst is essential for facilitating the oxidative addition to the carbon-iodine bond and the subsequent intramolecular C-C bond formation.
-
The phosphine ligand stabilizes the palladium catalyst and promotes the desired reactivity.
-
The base is required to neutralize the hydrogen iodide formed during the catalytic cycle.
Caption: Simplified catalytic cycle for the intramolecular cyclization.
Stage 3: Oxidation to 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid
The aldehyde at the 2-position is selectively oxidized to a carboxylic acid using a mild oxidizing agent.[2]
Experimental Protocol:
-
Suspend 8-chloro-4H-thieno[3,2-c]thiochromene-2-carbaldehyde (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add freshly prepared silver(I) oxide (Ag₂O) (2.0-3.0 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by the formation of a silver mirror on the flask walls.
-
Upon completion, filter the reaction mixture to remove the silver and any unreacted silver oxide.
-
Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain the pure carboxylic acid.
Causality Behind Experimental Choices:
-
Silver(I) oxide is a mild and selective oxidizing agent for aldehydes, minimizing the risk of over-oxidation or side reactions with other functional groups in the molecule.[3][4][5]
-
The reaction is typically performed in a biphasic system to facilitate the interaction of the organic substrate with the inorganic oxidant.
Stage 4: Esterification to Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
The final step involves the conversion of the carboxylic acid to its corresponding methyl ester.
Experimental Protocol:
-
Suspend the 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude methyl ester.
-
Recrystallize or purify by column chromatography to obtain the final product, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate.
Causality Behind Experimental Choices:
-
Thionyl chloride reacts with methanol to generate methyl chlorosulfite and HCl in situ, which protonates the carboxylic acid and facilitates the nucleophilic attack by methanol, leading to the formation of the methyl ester.[6][7] This method is highly efficient for converting carboxylic acids to their methyl esters.
Data Presentation
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1 | 4-((4-chlorophenyl)thio)methyl)-5-iodothiophene-2-carbaldehyde | C₁₂H₈ClIOS₂ | 410.68 | 75-85 |
| 2 | 8-chloro-4H-thieno[3,2-c]thiochromene-2-carbaldehyde | C₁₂H₇ClOS₂ | 266.77 | 60-70 |
| 3 | 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid | C₁₂H₇ClO₂S₂ | 282.77 | 80-90 |
| 4 | Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | C₁₃H₉ClO₂S₂ | 296.80 | 85-95 |
Characterization and Validation
The structure and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, C-Cl, S-C).
-
Melting Point: To assess the purity of the solid products.
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
Safety Considerations
-
Thiophenols: Are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Thionyl Chloride: Is corrosive and reacts violently with water. Handle with extreme care in a fume hood and use appropriate PPE.
-
Palladium Catalysts: Can be pyrophoric and toxic. Handle under an inert atmosphere.
-
Solvents: Use appropriate precautions when handling flammable organic solvents.
Conclusion
This in-depth technical guide outlines a reliable and well-precedented synthetic route to methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. By providing detailed experimental protocols and explaining the rationale behind the chosen methodologies, this guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The described pathway offers a solid foundation for the synthesis of this important heterocyclic scaffold and its analogues for further investigation.
References
-
Bogza, Y. P., et al. (2015). Synthesis and Biological Activity of 4H-Thieno[3,2-c]chromene Derivatives. Chemistry of Heterocyclic Compounds, 50(12), 1712-1721. Available at: [Link]
-
Fisyuk, A. S., et al. (2012). Synthesis of 4H-Thieno[3,2-c]chromenes by Intramolecular Arylation of 4-Aryloxymethyl-5-iodothiophene-2-carbaldehydes. Russian Journal of Organic Chemistry, 48(7), 1075-1081. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aldehydes to carboxylic acids with Ag2O. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Fisyuk, A. S., et al. (2015). Photochemical Synthesis of 4H-Thieno[3,2-c]chromene and Their Optical Properties. Russian Journal of Organic Chemistry, 51(8), 1147-1155. Available at: [Link]
-
Prayogik Rasayan. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. Available at: [Link]
-
Li, C. J., et al. (2015). Silver(I) as a widely applicable, homogeneous catalyst for aerobic oxidation of aldehydes toward carboxylic acids in water—“silver mirror”: From stoichiometric to catalytic. Science Advances, 1(2), e1500022. Available at: [Link]
-
Tian, H., et al. (2008). CuO and Ag2O/CuO Catalyzed Oxidation of Aldehydes to the Corresponding Carboxylic Acids by Molecular Oxygen. Molecules, 13(4), 948-957. Available at: [Link]
-
Chatterjee, T., & Chattopadhyay, S. (2002). A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol. Oriental Journal of Chemistry, 18(2). Available at: [Link]
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- 4. Silver(I) as a widely applicable, homogeneous catalyst for aerobic oxidation of aldehydes toward carboxylic acids in water—“silver mirror”: From stoichiometric to catalytic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Spectroscopic Profile of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the anticipated spectroscopic characteristics of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (CAS No: 255378-11-1; Molecular Formula: C₁₃H₉ClO₂S₂; Molecular Weight: 296.78 g/mol )[1]. As a compound of interest within medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and development. It is important to note that as of the date of this publication, detailed experimental spectroscopic data for this specific molecule is not widely available in the public domain. Therefore, this guide will provide a predictive analysis based on established principles of spectroscopy and data from structurally related analogs. This approach offers a robust framework for researchers working with this molecule, enabling them to anticipate spectral features and aiding in the interpretation of experimental data as it becomes available.
Introduction and Molecular Structure
Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate belongs to a class of heterocyclic compounds containing a fused thieno-thiochromene core. This scaffold is of significant interest due to its structural rigidity and potential for diverse biological activities. The presence of a chlorine atom at the 8-position and a methyl carboxylate group at the 2-position introduces specific electronic and steric features that are expected to modulate its chemical reactivity and biological interactions.
Below is the chemical structure of the title compound:
Sources
The Biological Versatility of Thieno[3,2-c]thiochromenes: A Technical Guide for Drug Discovery
For Immediate Release
A Deep Dive into the Therapeutic Potential of a Privileged Heterocyclic Scaffold
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the biological activities associated with thieno[3,2-c]thiochromene derivatives. By synthesizing current research, this document explores the established and potential therapeutic applications of this unique heterocyclic system, offering insights into its synthesis, mechanisms of action, and future directions in medicinal chemistry.
Introduction: The Thieno[3,2-c]thiochromene Scaffold - A Fusion of Biologically Active Moieties
The thieno[3,2-c]thiochromene core represents a fascinating convergence of two biologically significant heterocyclic systems: thiophene and thiochromene. Thiophene and its derivatives are well-documented for a wide array of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Similarly, the thiochromene scaffold is a key component in a variety of bioactive compounds, demonstrating anticancer, anti-HIV, antioxidant, and antimicrobial activities.[3] The fusion of these two moieties into the rigid, polycyclic thieno[3,2-c]thiochromene framework creates a unique chemical entity with the potential for novel biological activities and mechanisms of action. This guide will delve into the current understanding of these activities, drawing from direct studies on the scaffold and pertinent findings from closely related thieno-fused systems.
Established Biological Activities of Thieno[3,2-c]thiochromene Derivatives
While the broader family of thieno-fused heterocycles has been extensively studied, research specifically targeting the thieno[3,2-c]thiochromene scaffold is more nascent. However, existing studies have revealed promising therapeutic potential in key areas.
Anti-ulcer and Anti-inflammatory Activity
A significant finding in the exploration of thieno[3,2-c]thiochromene derivatives is the potent anti-ulcer activity of a specific derivative, 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.[1] This compound demonstrated a remarkable ability to protect against indomethacin-induced gastric injury.[1] The study highlights the potential of this scaffold in the development of new gastroprotective agents.
The anti-inflammatory properties of thiophene-containing compounds are well-established, with many exhibiting their effects through the inhibition of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX).[2][4] While the precise anti-inflammatory mechanism of the aforementioned 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde was not fully elucidated in the initial study, its structural similarity to other anti-inflammatory thiophene derivatives suggests a potential for modulating these pathways.[1][5]
Exploring the Untapped Potential: Inferences from Related Thieno-fused Systems
To fully appreciate the potential of the thieno[3,2-c]thiochromene scaffold, it is instructive to examine the biological activities of its structural isomers and other closely related thieno-fused heterocycles. These findings provide a strong rationale for directing future research efforts toward exploring similar activities within the thieno[3,2-c]thiochromene class.
Anticancer Potential: A Promising Frontier
Numerous studies have highlighted the anticancer properties of various thieno-fused systems, suggesting that thieno[3,2-c]thiochromene derivatives may also possess significant cytotoxic and antiproliferative activities.
Derivatives of related scaffolds, such as thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival.[6] These include:
-
VEGFR-2 Inhibition: Thieno[2,3-d]pyrimidine derivatives have been shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6]
-
PI3Kδ/BET Dual Inhibition: A novel class of thieno[3,2-d]pyrimidine derivatives has been developed as the first bifunctional inhibitors of PI3Kδ and bromodomain and extra-terminal (BET) proteins, demonstrating a synergistic effect in treating aggressive lymphomas.[7]
-
Multi-targeting Kinase Inhibition: Thieno-thiazole derivatives have been evaluated as multi-targeting kinase inhibitors against EGFR, VEGFR-2, and BRAFV600E, showcasing promising suppressive effects.[6]
The established role of these kinases in cancer progression provides a strong impetus for screening thieno[3,2-c]thiochromene libraries against these and other relevant kinase targets.
Beyond kinase inhibition, thieno-fused compounds have been shown to induce cancer cell death through apoptosis and cell cycle arrest. For instance, certain thieno[2,3-c]pyridine derivatives have been identified as Hsp90 inhibitors, leading to G2 phase arrest and subsequent cell death.[8][9] This suggests that thieno[3,2-c]thiochromene derivatives could also modulate these fundamental cellular processes.
Caption: Potential anticancer mechanisms of thieno-fused heterocycles.
Antimicrobial Activity: A Broad Spectrum of Possibilities
The thiophene moiety is a well-known pharmacophore in antimicrobial agents. This, combined with evidence from related fused systems, strongly suggests that thieno[3,2-c]thiochromene derivatives could be a valuable source of new antibacterial and antifungal compounds.
-
Antibacterial and Antifungal Activity: Studies on thieno[3,2-c]quinoline derivatives have demonstrated significant broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds also showing remarkable antifungal activity.[10] Furthermore, thieno[3,2-c]coumarin frameworks have been associated with considerable antifungal and antibacterial properties.[11]
-
Potent Antifungal Agents: Derivatives of indolo-[3,2-c]-2H-thiochroman have exhibited potent antifungal activity, surpassing that of established drugs like fluconazole and amphotericin B against invasive fungi such as Candida albicans and Cryptococcus neoformans.[12]
These findings underscore the potential of the thieno[3,2-c]thiochromene scaffold as a template for the design of novel antimicrobial agents.
Synthesis and Methodologies
The therapeutic potential of thieno[3,2-c]thiochromene derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies.
General Synthetic Strategies
The synthesis of the thieno[3,2-c]thiochromene core and its derivatives often involves multi-step sequences. A common approach involves the transformation of a functional group on a pre-formed 4H-thieno[3,2-c]chromene-2-carbaldehyde. This can include:
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be esterified.[1]
-
Reduction: The formyl group can be reduced to a hydroxyl group.[1]
-
Conversion to other functional groups: The aldehyde can be converted to nitriles, amides, or hydroxamic acids.[1]
Electrophilic substitution reactions on the benzene ring of the thiochromene moiety and oxidation of the methylene bridge are also key strategies for introducing structural diversity.[1]
Experimental Protocol: Synthesis of 4-Methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde[1]
This protocol outlines a key transformation for introducing functionality at the methylene bridge of the thieno[3,2-c]thiochromene scaffold.
Objective: To synthesize 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde from 4H-thieno[3,2-c]chromene-2-carbaldehyde.
Materials:
-
4H-thieno[3,2-c]chromene-2-carbaldehyde
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 4H-thieno[3,2-c]chromene-2-carbaldehyde in dichloromethane.
-
Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane to the reaction mixture.
-
Add methanol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.
Self-Validation: The success of the reaction is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and elemental analysis of the purified product, which should be consistent with the structure of 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.[1]
Caption: Synthetic workflow for the preparation of a key thieno[3,2-c]thiochromene derivative.
Future Directions and Conclusion
The thieno[3,2-c]thiochromene scaffold represents a promising, yet underexplored, area in medicinal chemistry. The established anti-ulcer and anti-inflammatory activities, coupled with the significant anticancer and antimicrobial potential inferred from related thieno-fused systems, provide a compelling rationale for intensified research efforts.
Future work should focus on:
-
Synthesis of diverse libraries: The development of novel and efficient synthetic routes to generate a wide range of thieno[3,2-c]thiochromene derivatives with varied substitution patterns is crucial for comprehensive structure-activity relationship (SAR) studies.
-
Broad biological screening: Systematic screening of these libraries against a wide panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes in inflammatory pathways, is necessary to uncover the full therapeutic potential of this scaffold.
-
Mechanistic studies: In-depth investigations into the mechanisms of action of the most promising compounds will be essential for their optimization and further development as clinical candidates.
References
-
Bogza, Y. P., Katsiel, A. L., Sharypova, A. N., Tolstikova, T. G., & Fisyuk, A. S. (2015). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50(12), 1712–1718. [Link]
-
Al-Jaidy, B. A., Al-Taweel, D. M., Bayan, M. F., Dokka, A. N., Hourani, W., & Al-Qirim, T. M. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 18(2), 153. [Link]
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El-Karim, S. S. A., Nossier, E. S., El-Sayed, M. A. A., & El-Gohary, N. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(63), 39937–39955. [Link]
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El-Enany, M. M., Kamel, G. M., & El-Subbagh, H. I. (2014). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 969-994. [Link]
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Han, X., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
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Murugappan, S., & Singh, P. P. (2024). Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry, 22(31), 6035-6062. [Link]
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Bayan, M. F., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 18(2), 153. [Link]
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Gomes, M. N., de Oliveira, F. F., & de Faria, A. R. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]
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Kovalenko, S. M., et al. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 29(21), 4945. [Link]
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Ghoneim, A. A., & Abdelaziz, S. (2014). Synthesis and antimicrobial activities of some thieno[3,2-d][1][6]thiazine nucleosides derivatives. European Journal of Chemistry, 5(3), 397-401. [Link]
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Abdel-Aziz, H. A., et al. (2015). Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives. Archiv der Pharmazie, 348(2), 115-125. [Link]
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Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
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Abdel-Megeid, F. M. E., et al. (2011). Synthesis and antimicrobial activity of new heterocyclic compounds containing thieno[3,2-c]coumarin and pyrazolo[4,3-c]coumarin frameworks. Journal of the Chinese Chemical Society, 58(5), 643-654. [Link]
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An In-Depth Technical Guide to Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
CAS Number: 255378-11-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, methods for purification and characterization, and a discussion of its potential applications based on the biological activities of related structures.
Compound Identification and Physicochemical Properties
Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a complex heterocyclic molecule built upon a fused thieno-thiochromene core. The presence of a chlorine atom at the 8-position and a methyl carboxylate group at the 2-position are key structural features that influence its chemical reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 255378-11-1 | [1] |
| Molecular Formula | C₁₃H₉ClO₂S₂ | [1] |
| Molecular Weight | 296.78 g/mol | [1] |
| IUPAC Name | methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | [1] |
| SMILES | COC(=O)C1=CC2=C(S1)C1=C(SC2)C=CC(Cl)=C1 | [1] |
| InChIKey | IOVNZFAPLKNBHT-UHFFFAOYSA-N | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis commences with the preparation of the parent compound, methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate, followed by electrophilic chlorination at the C-8 position, which is the known site for such substitutions on this heterocyclic system.[2]
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate
This protocol is adapted from the synthesis of the analogous non-thiochromene compound.[2]
-
Reaction Setup: To a solution of 4H-thieno[3,2-c]thiochromene-2-carboxylic acid (1.0 equivalent) in methanol (MeOH), add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at 0 °C.
-
Reaction Execution: After the addition is complete, the reaction mixture is refluxed for 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.
Step 2: Synthesis of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
This proposed protocol is based on the known electrophilic substitution at the C-8 position of the thieno[3,2-c]chromene core.[2]
-
Reaction Setup: Dissolve methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate (1.0 equivalent) in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Once the starting material is consumed, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.
Caption: Detailed workflow for the synthesis and purification.
Spectroscopic Characterization
While experimental spectra for the title compound are not available in the provided search results, the expected spectroscopic data can be inferred from the analysis of the closely related, non-chlorinated analog, methyl 4H-thieno[3,2-c]chromene-2-carboxylate.[2]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the thiochromene ring, and the methyl ester protons. The introduction of the chlorine atom at the 8-position will influence the chemical shifts and coupling patterns of the protons on the benzo-fused ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-7 | ~7.3-7.4 | d |
| H-6 | ~7.1-7.2 | dd |
| H-9 | ~7.0-7.1 | d |
| H-3 | ~7.6 | s |
| -CH₂- (4-H) | ~4.0 | s |
| -OCH₃ | ~3.9 | s |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chlorine atom at C-8 will cause a downfield shift for C-8 and will also influence the chemical shifts of the neighboring carbon atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | ~162 |
| C-8 | ~130 |
| C-5a, C-9b | ~130-135 |
| C-2, C-3a, C-9a | ~125-140 |
| Aromatic CH | ~115-130 |
| -CH₂- (C-4) | ~30 |
| -OCH₃ | ~52 |
Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₉ClO₂S₂. The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Expected [M]⁺: m/z 295.97
-
Expected [M+2]⁺: m/z 297.97
Potential Applications and Future Directions
The thieno[3,2-c]thiochromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Derivatives of the related thieno[3,2-c]chromene have shown promising anti-ulcer activity.[2] Furthermore, the broader class of thiochromenes has been investigated for various therapeutic applications. The structural similarity of the target compound to known bioactive molecules suggests its potential in drug discovery programs.
Given the established biological relevance of halogenated heterocyclic compounds, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate represents a valuable candidate for screening in various biological assays, particularly in areas where related scaffolds have shown promise. Further research is warranted to explore its potential as a lead compound for the development of novel therapeutic agents.
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A Technical Guide to the Synthesis of Thieno[3,2-c]thiochromene: Strategies and Mechanistic Insights
Introduction: The Rising Profile of Thieno[3,2-c]thiochromenes in Drug Discovery
The confluence of thiophene and thiochromene ring systems into the rigid, planar thieno[3,2-c]thiochromene scaffold has captured the attention of medicinal chemists and materials scientists alike. This heterocyclic core is isosteric to biologically significant molecules and serves as a versatile template for the development of novel therapeutic agents. Derivatives of the closely related thieno[3,2-c]pyridine have shown potential as antipsychotic agents, interacting with serotonin and dopamine receptors.[1] Furthermore, the broader family of thiochromenes has demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2] The unique electronic and structural features of the thieno[3,2-c]thiochromene system make it a compelling target for further investigation in the quest for new drugs and functional materials.
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to the thieno[3,2-c]thiochromene core, with a particular focus on palladium-catalyzed intramolecular arylation and photochemical cyclization. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-tested protocols and comparative data to empower researchers in their synthetic endeavors.
Strategic Approaches to the Thieno[3,2-c]thiochromene Core
The construction of the thieno[3,2-c]thiochromene skeleton hinges on the formation of a new carbon-carbon bond to close the thiochromene ring. The most efficient strategies commence with a suitably functionalized thiophene precursor, which then undergoes an intramolecular cyclization. Two powerful and complementary methods have emerged as the frontrunners for this transformation: palladium-catalyzed intramolecular arylation and photochemical cyclization.
Palladium-Catalyzed Intramolecular Arylation: A Robust and Versatile Strategy
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the formation of the thieno[3,2-c]thiochromene system is a testament to their power and versatility.[3][4] This approach relies on the intramolecular cyclization of a 4-aryloxymethyl-5-iodothiophene-2-carbaldehyde precursor.[3][4]
The generally accepted mechanism for this transformation is a classic palladium-catalyzed cross-coupling cycle, as illustrated below. The reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. This is followed by an intramolecular C-H activation/cyclization step, and the cycle is completed by reductive elimination to afford the desired thieno[3,2-c]thiochromene product and regenerate the active palladium(0) catalyst.
Caption: Palladium-catalyzed intramolecular arylation cycle.
The synthesis of the thieno[3,2-c]thiochromene core via this method can be broken down into three key stages: the synthesis of the starting material, the preparation of the cyclization precursor, and the final palladium-catalyzed cyclization.
Caption: Workflow for Pd-catalyzed synthesis.
Protocol 1: Synthesis of 4-Chloromethyl-5-iodothiophene-2-carbaldehyde
-
Chloromethylation: Commercially available thiophene-2-carbaldehyde is first chloromethylated to introduce the necessary handle for subsequent reactions.
-
Iodination: The resulting 4-chloromethylthiophene-2-carbaldehyde is then iodinated at the 5-position using N-iodosuccinimide (NIS) under solvent-free conditions.[3] This reaction is typically carried out by heating a mixture of the aldehyde and NIS.[3]
Protocol 2: Synthesis of 4-Aryloxymethyl-5-iodothiophene-2-carbaldehydes
-
Phenolic Coupling: The 4-chloromethyl-5-iodothiophene-2-carbaldehyde is reacted with a variety of substituted phenols in the presence of a base, such as potassium carbonate, to yield the corresponding 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes.[3] The use of a phase-transfer catalyst like hexadecyltrimethylammonium bromide can increase the reaction rate.[3]
Protocol 3: Palladium-Catalyzed Intramolecular Cyclization
-
Reaction Setup: In a suitable reaction vessel, the 4-aryloxymethyl-5-iodothiophene-2-carbaldehyde precursor is dissolved in an appropriate solvent, such as acetonitrile.
-
Catalyst and Reagents: A palladium catalyst, such as palladium(II) acetate, a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate) are added to the reaction mixture.[3]
-
Reaction Conditions: The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion.[3]
-
Workup and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4H-thieno[3,2-c]thiochromene-2-carbaldehyde.[5]
| Precursor Substituent (R) | Catalyst | Base | Solvent | Yield (%) | Reference |
| H | Pd(OAc)₂/PPh₃ | K₂CO₃ | CH₃CN | 76 | [3] |
| 8-Me | Pd(OAc)₂/PPh₃ | K₂CO₃ | CH₃CN | 85 | [3] |
| 7-Me | Pd(OAc)₂/PPh₃ | K₂CO₃ | CH₃CN | 80 | [3] |
| 8-OMe | Pd(OAc)₂/PPh₃ | K₂CO₃ | CH₃CN | 82 | [3] |
| 7-Cl | Pd(OAc)₂/PPh₃ | K₂CO₃ | CH₃CN | 70 | [3] |
Photochemical Cyclization: A Light-Induced Approach
An alternative and often more efficient route to the thieno[3,2-c]thiochromene core is through a photochemical cyclization of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes.[4] This method avoids the use of metal catalysts and can provide high yields of the desired product.[4]
The photochemical cyclization proceeds through a radical mechanism. Upon irradiation with UV light, the carbon-iodine bond in the precursor undergoes homolytic cleavage to generate an aryl radical. This highly reactive intermediate then attacks the adjacent aromatic ring in an intramolecular fashion to form a new carbon-carbon bond and a cyclohexadienyl radical. Subsequent rearomatization through the loss of a hydrogen atom yields the final thieno[3,2-c]thiochromene product.
Caption: Mechanism of photochemical cyclization.
Protocol 4: Photochemical Synthesis of 4H-Thieno[3,2-c]thiochromene-2-carbaldehydes
-
Precursor Synthesis: The starting 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes are synthesized following a similar procedure as described in Protocol 2.
-
Reaction Setup: The precursor is dissolved in a suitable solvent, such as acetonitrile, in a quartz reaction vessel.
-
Irradiation: The solution is then irradiated with a UV lamp (e.g., at 254 nm) at room temperature.[4] The reaction progress is monitored by TLC.
-
Workup and Purification: Once the reaction is complete, the solvent is evaporated, and the crude product is purified by column chromatography to yield the pure 4H-thieno[3,2-c]thiochromene-2-carbaldehyde.[4]
| Precursor Substituent (R) | Solvent | Irradiation Time (h) | Yield (%) | Reference |
| H | CH₃CN | 4 | 92 | [4] |
| 8-Me | CH₃CN | 4 | 95 | [4] |
| 7-Me | CH₃CN | 4 | 93 | [4] |
| 8-OMe | CH₃CN | 4 | 96 | [4] |
| 7-Cl | CH₃CN | 5 | 88 | [4] |
Comparative Analysis of Synthetic Routes
Both the palladium-catalyzed and photochemical methods offer effective pathways to the thieno[3,2-c]thiochromene scaffold. The choice between the two often depends on the specific substrate, available equipment, and desired scale of the reaction.
-
Palladium-Catalyzed Arylation: This method is highly versatile and benefits from the vast literature on palladium catalysis. It is generally tolerant of a wide range of functional groups. However, it requires the use of a metal catalyst, which may need to be removed from the final product, especially for pharmaceutical applications.
-
Photochemical Cyclization: This approach is often more efficient in terms of yield and reaction time.[4] It also avoids the use of metal catalysts, leading to a cleaner reaction profile. The main drawback is the need for specialized photochemical equipment.
Conclusion and Future Outlook
The synthesis of the thieno[3,2-c]thiochromene core is well-established, with both palladium-catalyzed and photochemical methods providing reliable and high-yielding routes. The choice of synthetic strategy can be tailored to the specific needs of the researcher and the target molecule. The continued exploration of these and other novel synthetic methodologies will undoubtedly lead to a wider array of thieno[3,2-c]thiochromene derivatives with diverse and potentially valuable biological and material properties. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to build upon in this exciting and promising area of heterocyclic chemistry.
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Bogza, Y. P., Katsiel, A. L., Sharypova, A. N., Tolstikova, T. G., & Fisyuk, A. S. (2015). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50(12), 1862-1868. [Link]
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Wang, M., et al. (2015). Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides and 1,4-dithiane-2,5-diol. Organic & Biomolecular Chemistry, 13(10), 2976-2979. [Link]
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preliminary screening of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
An In-Depth Technical Guide to the Preliminary Biological Screening of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Introduction
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry, with heterocyclic compounds forming a particularly fruitful area of investigation. The thieno[3,2-c]thiochromene scaffold represents a unique heterocyclic system, the derivatives of which have garnered interest for their diverse pharmacological potential.[1][2] This guide focuses on a specific derivative, Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (CAS: 255378-11-1), a compound whose structural motifs suggest a promising profile for biological activity.[3]
As a Senior Application Scientist, the objective of this document is to provide a comprehensive, logic-driven framework for the initial biological evaluation of this molecule. We will move beyond simple protocol recitation to explore the causal reasoning behind the selection of a tiered screening cascade. This guide is designed for drug discovery researchers and scientists, providing field-tested insights into assay selection, execution, and data interpretation. The preliminary screening process outlined herein is designed to efficiently probe the compound's potential as an antiproliferative, antimicrobial, or anti-inflammatory agent, based on activities reported for analogous structures.[4][5]
Compound Profile: Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
A thorough understanding of the test article is critical before commencing any biological screening.
| Property | Value |
| IUPAC Name | methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate |
| CAS Number | 255378-11-1[3] |
| Molecular Formula | C₁₃H₉ClO₂S₂[3] |
| Molecular Weight | 296.78 g/mol [3] |
| Structure | Fused thieno-thiochromene core with a methyl ester at position 2 and chlorine at position 8. |
| Solubility | Expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and poorly soluble in aqueous media. All primary stock solutions should be prepared in 100% DMSO. |
Rationale for the Proposed Screening Cascade
The decision to screen for specific biological activities is not arbitrary. It is an evidence-based process informed by the known pharmacology of structurally related compounds. The thieno[3,2-c]chromene and related thieno-fused heterocyclic systems have demonstrated a wide spectrum of bioactivities.[4][6][7] Therefore, a multi-pronged preliminary screening approach is logical and resource-efficient.
-
Antiproliferative/Cytotoxic Activity: Many heterocyclic compounds, including thiophene derivatives, exhibit anticancer properties.[1][4] A primary screen against a panel of human cancer cell lines is a foundational step in modern drug discovery to identify potential oncological therapeutics.[8][9]
-
Antimicrobial Activity: The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with antibacterial or antifungal properties.[10][11] Thieno-fused systems have previously shown promise in this area, justifying an antimicrobial screen.[4][5]
-
Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases.[12][13] Thiophene derivatives have been investigated as anti-inflammatory agents, often targeting key mediators in inflammatory pathways.[14][15] Screening for the ability to suppress inflammatory responses in a cellular model is therefore a high-priority endeavor.
The following workflow visualizes this tiered approach, designed to maximize data acquisition from a limited supply of a novel compound.
Caption: High-level workflow for the preliminary biological screening of a novel compound.
Section 1: Antiproliferative Activity Screening
Principle of the Assay
The initial assessment of anticancer potential relies on cytotoxicity or antiproliferative assays.[16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells.[8] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cell growth inhibition.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Select a panel of human cancer cell lines representing different tissue origins (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).
-
Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer).
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound from the 10 mM DMSO stock. A typical screening concentration might be 10 µM or a range (e.g., 1, 10, 100 µM).
-
Add 1 µL of the diluted compound stock to the respective wells.
-
Controls are critical for a self-validating system:
-
Vehicle Control: Wells treated with DMSO at the same final concentration as the test compound (e.g., 0.1%). This represents 100% cell viability.
-
Positive Control: Wells treated with a known cytotoxic agent like Doxorubicin (e.g., at 10 µM).
-
Media Blank: Wells containing only cell culture media to provide a background reading.
-
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula:
% Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100
If a range of concentrations was tested, the half-maximal inhibitory concentration (IC₅₀) can be determined by plotting percent inhibition versus log-concentration and fitting the data to a dose-response curve.
Table 1: Representative Data Summary for Antiproliferative Screening
| Cell Line | Compound Concentration (µM) | % Growth Inhibition | IC₅₀ (µM) |
| MCF-7 (Breast) | 10 | 65.2% | ~7.5 |
| HCT-116 (Colon) | 10 | 48.9% | >10 |
| A549 (Lung) | 10 | 15.3% | >10 |
| Doxorubicin (Control) | 10 | 98.1% | <1 |
Section 2: Antimicrobial Activity Screening
Principle of the Assay
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism. This assay is performed in a 96-well plate format, making it suitable for screening multiple compounds or strains.[10]
Experimental Protocol: Broth Microdilution
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and fungi (e.g., Candida albicans).
-
Grow the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight.
-
Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. A typical concentration range for screening is 128 µg/mL down to 1 µg/mL.
-
Essential Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum (no compound).
-
Sterility Control: Wells containing only sterile broth.
-
Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serially diluted.
-
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well (except the sterility control).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Data Acquisition:
-
The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Optionally, a growth indicator like Resazurin can be added, where a color change from blue to pink indicates viable cells.[11]
-
Data Analysis and Presentation
The result is reported as the MIC value in µg/mL.
Table 2: Representative Data Summary for Antimicrobial Screening
| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus (ATCC 29213) | 32 | 0.5 | N/A |
| E. coli (ATCC 25922) | >128 | 0.015 | N/A |
| C. albicans (ATCC 90028) | 64 | N/A | 1 |
Section 3: Anti-inflammatory Activity Screening
Principle of the Assay
A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[17] LPS, a component of Gram-negative bacteria, induces a strong inflammatory response in macrophages (like the RAW 264.7 cell line), leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of large amounts of NO.[13] NO is a key inflammatory mediator. The concentration of nitrite (a stable breakdown product of NO) in the cell culture supernatant can be quantified using the Griess reagent.
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Methodological & Application
protocol for using methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate in vitro
An Application Note and In Vitro Protocol for the Investigation of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Authored by: Senior Application Scientist, Gemini Division
Introduction: A Scoping Guide for a Novel Thieno[3,2-c]thiochromene Derivative
The thieno[3,2-c]thiochromene scaffold represents a unique heterocyclic system with potential for diverse biological activities. While its oxygen-containing counterparts, chromenes, are widely explored for their anticancer, anti-inflammatory, and antimicrobial properties, the biological profile of thiochromene derivatives is less characterized.[1] Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (hereafter referred to as MCTC) is a novel compound within this class. Its structure, featuring a chlorinated benzene ring fused to a thieno-thiopyran core, suggests potential for interaction with various biological targets.
This document serves as a comprehensive guide for researchers initiating the in vitro characterization of MCTC. It is designed not as a rigid protocol, but as a strategic workflow for elucidating its potential cytotoxic and mechanistic properties. Drawing from established methodologies for related heterocyclic compounds, such as thienopyrimidines and chromenes known to exhibit antiproliferative effects[2][3][4], we propose a multi-stage experimental plan. This plan begins with fundamental compound handling and solubility assessment, progresses to broad-spectrum cytotoxicity screening, and culminates in detailed mechanistic assays to probe the mode of action.
PART 1: Compound Characterization and Handling
Before initiating biological assays, it is critical to establish the fundamental properties of MCTC and prepare it correctly.
Physicochemical Properties
A summary of the key identifiers for MCTC is provided below. This information is crucial for accurate documentation and preparation of stock solutions.
| Property | Value | Source |
| IUPAC Name | methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | [5] |
| CAS Number | 255378-11-1 | [5] |
| Molecular Formula | C₁₃H₉ClO₂S₂ | [5] |
| Molecular Weight | 296.78 g/mol | [5] |
Solubility and Stock Solution Protocol
The choice of solvent is critical for ensuring compound stability and avoiding artifacts in cell-based assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation due to its broad solubilizing power for organic molecules.
Protocol 1: Preparation of MCTC Stock Solution
-
Reagent Preparation : Obtain high-purity MCTC and sterile, cell culture-grade DMSO.
-
Weighing : Accurately weigh 5-10 mg of MCTC powder in a sterile microcentrifuge tube.
-
Solubilization : Add the appropriate volume of DMSO to achieve a high-concentration stock, typically 10-50 mM. For example, to create a 10 mM stock solution from 5 mg of MCTC (MW: 296.78), add 1.685 mL of DMSO.
-
Dissolution : Vortex thoroughly for 2-5 minutes. If necessary, gently warm the solution at 37°C for 10 minutes to aid dissolution. Visually confirm that no precipitate remains.
-
Sterilization : Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting & Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions : For cell-based assays, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle control) and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
PART 2: In Vitro Antiproliferative Screening
The initial step in characterizing a novel compound with potential anticancer activity is to assess its effect on the proliferation of various cancer cell lines. A broad screening approach is recommended to identify sensitive cell lines and establish a preliminary spectrum of activity. The National Cancer Institute's NCI-60 panel is a comprehensive screening platform, and a similar, smaller-scale approach is outlined here.[6]
Recommended Cell Line Panel
Select a panel of human cancer cell lines representing different tissue origins to identify potential tissue-specific sensitivity.
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (Estrogen Receptor +) | Common model for hormone-responsive breast cancer. |
| MDA-MB-231 | Breast (Triple-Negative) | Aggressive, hormone-independent breast cancer model. |
| A549 | Lung | Non-small cell lung carcinoma, a prevalent cancer type. |
| HCT116 | Colon | Represents colorectal carcinoma, a common solid tumor. |
| PC-3 | Prostate | Androgen-independent prostate cancer model. |
| L1210 | Leukemia | A murine leukemia line often used in apoptosis studies.[3] |
| HEK293 | Normal Embryonic Kidney | To assess general cytotoxicity against a non-cancer cell line. |
Cell Viability Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol 2: MTT Assay for Cytotoxicity Screening
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of MCTC in culture medium from the DMSO stock. Final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the MCTC-containing medium. Include a "vehicle control" (medium with the same final DMSO concentration as the highest MCTC dose) and a "no-cell" blank control.
-
Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of MCTC that inhibits cell growth by 50%).
PART 3: Elucidating the Mechanism of Action
If MCTC demonstrates significant antiproliferative activity (e.g., IC₅₀ < 10 µM) in one or more cancer cell lines[7], the next logical step is to investigate its mechanism of action. Based on the activities of related compounds[3], apoptosis and cell cycle arrest are primary hypotheses.
Workflow for Mechanistic Investigation
The following diagram outlines a logical workflow for follow-up studies after identifying cytotoxic activity.
Caption: Workflow for the in vitro characterization of MCTC.
Protocol: Apoptosis Detection by Flow Cytometry
Annexin V/Propidium Iodide (PI) staining is a standard method to differentiate between healthy, apoptotic, and necrotic cells.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment : Seed a sensitive cell line (e.g., L1210 or a line identified in Protocol 2) in 6-well plates. Treat with MCTC at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting : Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing : Wash the cell pellet twice with cold PBS.
-
Staining : Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation : Incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Healthy cells : Annexin V-negative, PI-negative.
-
Early apoptotic cells : Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive, PI-positive.
-
Potential Signaling Pathways for Investigation
While the direct targets of MCTC are unknown, the activity of related heterocyclic compounds suggests several pathways that could be investigated via Western Blot analysis should apoptosis be confirmed. For example, some thieno[3,2-c]pyrazol-3-amine derivatives are known inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key regulator in cell survival and apoptosis.[8][9]
Caption: Hypothesized apoptotic signaling pathway for Western Blot analysis.
Western Blot Target Suggestions:
-
Apoptosis Markers : Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.
-
Cell Cycle Regulators : Cyclin D1, CDK4/6, p21, p27. This would corroborate findings from cell cycle analysis.
-
Kinase Pathways : Phospho-Akt, Phospho-ERK, Phospho-GSK-3β (Ser9).[8] Inhibition of survival pathways (like PI3K/Akt) is a common anticancer mechanism.
Conclusion
This document provides a foundational framework for the initial in vitro evaluation of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. The proposed protocols are based on established methods for characterizing novel compounds with suspected antiproliferative activity. By systematically assessing cytotoxicity and then probing for key mechanistic indicators like apoptosis, researchers can efficiently determine the therapeutic potential of MCTC and generate the necessary data to guide further, more targeted investigations.
References
-
Khim. Geterotsikl. Soedin. 2014, 50(12), 1862-1868. Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry, 36:1, 1968-1981. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. [Link]
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Bioorganic Chemistry, 138, 106663. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. [Link]
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ResearchGate. Facile synthetic route to benzo[c]chromenones and thieno[2,3-c]chromenones. [Link]
-
Figshare. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. [Link]
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Matrix Fine Chemicals. METHYL 8-CHLORO-4H-THIENO[3,2-C]THIOCHROMENE-2-CARBOXYLATE | CAS 255378-11-1. [Link]
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Molecules, 25(1), 209. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]
-
Scribd. s00044-024-03343-8.pdf. [Link]
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Bioorganic & Medicinal Chemistry, 22(7), 2149-2154. Antiproliferative Activities of Halogenated thieno[3,2-d]pyrimidines. [Link]
-
Molecules, 25(18), 4239. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]
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Molecules, 27(13), 4257. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. [Link]
-
RSC Advances, 14, 19866-19890. Recent developments in thiochromene chemistry. [Link]
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- 9. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Drug Discovery
The thieno[3,2-c]thiochromene ring system represents a compelling scaffold in medicinal chemistry, merging the well-established pharmacological profiles of both thiophene and thiochromene cores. Thiophene-containing molecules are prevalent in a number of FDA-approved drugs, highlighting their importance in modern therapeutics. The fusion of these two heterocyclic systems creates a unique chemical architecture with the potential for diverse biological activities. This guide focuses on a specific derivative, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, a molecule poised for exploration in various therapeutic areas. The strategic placement of a chlorine atom at the 8-position and a methyl carboxylate group at the 2-position offers avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. While extensive research on this exact molecule is not yet widely published, this document provides a comprehensive overview of its potential applications based on the known activities of structurally related compounds, along with detailed protocols for its synthesis and biological evaluation.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | [1] |
| CAS Number | 255378-11-1 | [1] |
| Molecular Formula | C13H9ClO2S2 | [1] |
| Molecular Weight | 296.78 g/mol | [1] |
| SMILES | COC(=O)C1=CC2=C(S1)C1=C(SC2)C=CC(Cl)=C1 | [1] |
Synthetic Protocol: A Plausible Route to Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
The synthesis of the title compound can be envisioned through a multi-step process, leveraging established methodologies for the construction of the thieno[3,2-c]thiochromene core. A plausible synthetic pathway is outlined below, based on the known synthesis of related 4H-thieno[3,2-c]chromene-2-carbaldehydes.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(4-Chlorophenoxymethyl)-5-iodothiophene-2-carbaldehyde (Precursor)
-
To a solution of 4-chloromethyl-5-iodothiophene-2-carbaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add p-chlorophenol (1.1 eq) and potassium carbonate (K2CO3) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-chlorophenoxymethyl)-5-iodothiophene-2-carbaldehyde.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
In a reaction vessel, combine 4-(4-chlorophenoxymethyl)-5-iodothiophene-2-carbaldehyde (1.0 eq), palladium(II) acetate (Pd(OAc)2) (0.1 eq), triphenylphosphine (PPh3) (0.2 eq), and potassium carbonate (K2CO3) (2.0 eq).
-
Add anhydrous solvent (e.g., toluene or DMF) and degas the mixture with argon or nitrogen.
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.
-
Monitor the formation of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carbaldehyde by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired aldehyde.
Step 3: Oxidation to the Carboxylic Acid
-
Dissolve 8-chloro-4H-thieno[3,2-c]thiochromene-2-carbaldehyde (1.0 eq) in a suitable solvent such as acetone.
-
Cool the solution in an ice bath and add an oxidizing agent (e.g., Jones reagent or potassium permanganate) dropwise.
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with isopropanol and filter the mixture.
-
Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid.
Step 4: Fischer Esterification
-
Suspend 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate.
Potential Medicinal Chemistry Applications and Evaluation Protocols
Based on the biological activities of structurally related thieno-fused heterocycles, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a promising candidate for investigation in several therapeutic areas, most notably as an anticancer agent.
Anticancer Activity
Structurally similar thieno[2,3-d]pyrimidines and thieno[2,3-c]pyridines have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanism of action for some of these related compounds involves the inhibition of key kinases or the induction of apoptosis.[3][4]
This protocol outlines a standard procedure for evaluating the cytotoxic activity of the title compound against a panel of human cancer cell lines.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, and HT-29 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
3. MTT Assay and Data Analysis:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Diagram of a Potential Anticancer Mechanism of Action
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Application Notes & Protocols for the Biological Evaluation of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for the initial biological characterization of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, a novel heterocyclic compound. The thieno[3,2-c]chromene scaffold and its analogues have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide presents a logical, tiered approach to screening, beginning with foundational cytotoxicity assessments and progressing to more complex mechanistic and biophysical assays. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction and Rationale
The thieno[3,2-c]thiochromene core represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, polycyclic structure provides a unique three-dimensional arrangement for interacting with biological targets. Derivatives have been reported to possess diverse pharmacological activities, making methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (hereafter referred to as "the compound") a compelling candidate for biological screening.[1][5]
The initial challenge in characterizing any new chemical entity is to systematically and efficiently probe its biological potential. A broad-based screening approach is often inefficient. A more strategic methodology involves a tiered series of assays, starting with fundamental questions about cytotoxicity and leading to specific inquiries about mechanism of action. This guide outlines such a strategy, providing detailed protocols for a foundational assay cascade designed to uncover potential anticancer, anti-inflammatory, and antioxidant activities, while also establishing methods to confirm direct target engagement.
Caption: A tiered workflow for the biological characterization of a novel compound.
Compound Handling and Stock Solution Preparation
Accurate and reproducible results begin with proper compound management. The purity of the compound should be confirmed via analytical methods (e.g., NMR, LC-MS) prior to biological testing.
Protocol 2.1: Preparation of High-Concentration Stock Solution
-
Weighing: Accurately weigh out approximately 1-5 mg of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (MW: 296.78 g/mol )[6] using a calibrated analytical balance.
-
Solubilization: Add an appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve a high-concentration stock, typically 10-50 mM. For example, to make a 10 mM stock, dissolve 2.97 mg of the compound in 1 mL of DMSO.
-
Dissolution: Vortex thoroughly for 2-5 minutes. Gentle warming in a 37°C water bath may be required to facilitate complete dissolution. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Causality Behind Choices:
-
DMSO as Solvent: DMSO is a standard solvent for initial screening of small molecules due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.[7]
-
High Concentration Stock: Creating a concentrated stock minimizes the volume of DMSO added to the final assay, thereby reducing potential solvent-induced artifacts. The final DMSO concentration in cell-based assays should typically not exceed 0.5%.[8]
-
Aliquoting: Prevents degradation of the entire stock from repeated temperature changes and contamination.
| Parameter | Recommendation | Rationale |
| Compound Purity | >95% (verified by NMR, LC-MS) | Ensures observed biological effects are due to the target compound. |
| Solvent | 100% DMSO (cell culture grade) | High dissolving power; standard for in vitro screening. |
| Stock Concentration | 10-50 mM | Allows for wide range of serial dilutions with minimal solvent carryover. |
| Storage | -20°C to -80°C, protected from light | Preserves compound integrity and prevents degradation. |
In Vitro Antiproliferative & Cytotoxicity Assays
The first step in evaluating a compound with potential anticancer activity is to determine its effect on the viability and proliferation of cancer cells.[9] Tetrazolium reduction assays like MTT and XTT are robust, colorimetric methods suitable for this purpose.[8][10] They measure the metabolic activity of cells, which is proportional to the number of viable cells.[11]
Rationale for Assay Choice:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A widely used, cost-effective assay where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[8] This requires a final solubilization step.[10][11]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A second-generation assay where the formazan product is water-soluble, eliminating the solubilization step.[8][12] This simplifies the protocol and can reduce variability, making it ideal for higher-throughput applications.[8][12]
Caption: Step-by-step workflow of the XTT cell viability assay.[10]
Protocol 3.1: XTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2, A549) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the compound in culture medium from the DMSO stock. A common starting range is 0.01 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Crucial Controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells.
-
Untreated Control: Cells in medium only.
-
Medium Blank: Wells containing medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and an electron-coupling agent). Add 50 µL of the mixture to each well.
-
Color Development: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized based on the cell type and metabolic rate.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance using a microplate reader at a wavelength between 450 and 500 nm.[8] A reference wavelength of ~650 nm can be used for background correction.
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Mechanistic Assays: Enzyme Inhibition
If the compound shows significant antiproliferative activity, the next logical step is to investigate its mechanism. Since many thieno-fused heterocycles are known to be kinase inhibitors, a general enzyme inhibition assay is a valuable secondary screen.[3]
Protocol 4.1: General Biochemical Enzyme Inhibition Assay (e.g., for a Kinase)
This protocol provides a general framework that must be adapted for the specific enzyme of interest.[13][14]
-
Reagent Preparation: Prepare stock solutions of the purified target enzyme, its specific substrate (e.g., a peptide), and ATP in an appropriate assay buffer.
-
Assay Setup (96- or 384-well plate):
-
Add the assay buffer to all wells.
-
Add the compound at various concentrations (serial dilution). Include a vehicle control (DMSO).
-
Add the enzyme solution to all wells except for a "no enzyme" control.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature (e.g., 30°C or 37°C) to allow the compound to bind to the enzyme.[13]
-
Initiate Reaction: Add the substrate and ATP to all wells to start the enzymatic reaction.
-
Reaction and Detection: Incubate for a predetermined time (e.g., 30-60 minutes) during which the reaction proceeds linearly. Stop the reaction and measure the product formation using a suitable detection method (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Caption: Models of competitive vs. non-competitive enzyme inhibition.[15]
Biophysical Assays for Direct Target Engagement
A low IC₅₀ in a biochemical assay is not definitive proof of direct binding. Biophysical assays are essential for confirming a direct interaction between the compound and its putative target protein, and for characterizing the thermodynamics and kinetics of that interaction.[][17]
5.1 Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that measures biomolecular interactions in real time.[18] It is considered a gold standard for studying binding kinetics.[18][19]
Protocol 5.1.1: General SPR Workflow
-
Immobilization: Covalently immobilize the purified target protein (the "ligand") onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the compound (the "analyte") in solution across the sensor surface.
-
Binding Measurement: A detector measures changes in the refractive index near the sensor surface as the compound binds to and dissociates from the immobilized protein. This is recorded in real-time as a sensorgram.
-
Data Analysis: The resulting sensorgrams are fitted to various kinetic models to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
5.2 Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[][17] It is a solution-based method that does not require immobilization.[18]
Protocol 5.2.1: General ITC Workflow
-
Sample Preparation: Place the purified target protein in the sample cell and the compound in the injection syringe.
-
Titration: A series of small, precise injections of the compound are made into the protein solution.
-
Heat Measurement: A highly sensitive calorimeter measures the minute heat changes that occur with each injection as the binding sites become saturated.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the compound to the protein. This binding isotherm is then fitted to a model to determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
| Technique | Principle | Key Outputs | Advantages |
| SPR | Change in refractive index upon binding to a sensor surface | kₐ, kₔ, Kₔ | Real-time kinetics, high sensitivity, lower protein consumption.[18] |
| ITC | Measures heat change during binding in solution | Kₔ, n, ΔH, ΔS | Label-free, solution-based, full thermodynamic profile.[][18] |
Assessment of Other Potential Biological Activities
Based on the broader chemical class, it is worthwhile to screen the compound for other potential activities.
6.1 Antioxidant Capacity Assays
Oxidative stress is implicated in many diseases, and compounds that can scavenge free radicals are of therapeutic interest.[20] Simple chemical assays can provide a rapid assessment of antioxidant potential.
Protocol 6.1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. It should have a deep violet color.
-
Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 150 µL) to wells containing various concentrations of the compound (e.g., 50 µL). Include a known antioxidant like Ascorbic Acid or Trolox as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm. The scavenging of the DPPH radical by an antioxidant results in a loss of the violet color.[21]
-
Calculation: Calculate the percentage of scavenging activity and determine the EC₅₀ (effective concentration to scavenge 50% of radicals).
6.2 Anti-inflammatory Activity Assays
A common in vitro model for inflammation involves stimulating macrophages (like RAW 264.7 cells) with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO).
Protocol 6.2.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include controls: untreated cells, cells with LPS only, and cells with the compound only (to check for direct effects on viability).
-
NO Measurement: Collect the cell supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent system, which involves a colorimetric reaction measured at ~540 nm.
-
Data Analysis: Compare the nitrite levels in compound-treated wells to the LPS-only control to determine the inhibitory effect of the compound on NO production. A parallel cell viability assay (e.g., XTT) must be run to ensure that the reduction in NO is not simply due to cytotoxicity.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
- BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis.
- Ichor Life Sciences. (n.d.). Biophysical Assays.
- BenchChem. (n.d.). Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
- PubMed. (2018). In Vitro Assays for Screening Small Molecules.
- Charles River Laboratories. (n.d.). Biophysical Assays.
- AACR Journals. (2009). A novel method for assessing antioxidant capacity based on structural characteristics.
- National Institutes of Health (NIH). (n.d.). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual.
- PMC. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.
- PubMed Central. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches.
- BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- ResearchGate. (2014). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives.
- MDPI. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals.
- Consejo Superior de Investigaciones Científicas. (n.d.). Biophysical Interactions.
- PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.
- JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity.
- ResearchGate. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
- National Institutes of Health (NIH). (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- ResearchGate. (n.d.). Design-of-experiment approach to optimize anti-inflammatory activity of volatile oil mix.
- MDPI. (n.d.). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects.
- ResearchGate. (n.d.). Details of experimental design. To test the anti-inflammatory effects....
- ResearchGate. (n.d.). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
- National Institutes of Health (NIH). (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- YouTube. (2022). Study of Anti-Inflammatory Activity Using Plethysmometer | Ex-Pharm Software.
- PubMed. (2014). Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo....
- Matrix Fine Chemicals. (n.d.). METHYL 8-CHLORO-4H-THIENO[3,2-C]THIOCHROMENE-2-CARBOXYLATE | CAS 255378-11-1.
- PubMed. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity.
- RSC Publishing. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
- Guo, et al. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- PubMed. (2014). Antiproliferative Activities of Halogenated thieno[3,2-d]pyrimidines.
- ResearchGate. (n.d.). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives.
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Application Notes and Protocols: Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate as a Novel Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the known photophysical properties of the thieno[3,2-c]thiochromene scaffold and general principles of fluorescent probe design and application. As of the date of this document, specific published data on methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate as a fluorescent probe is limited. Therefore, the described applications and protocols are intended as a scientifically-grounded guide for the potential use of this compound and will require optimization by the end-user.
Introduction
The thieno[3,2-c]thiochromene core is a promising scaffold for the development of novel fluorescent probes due to its rigid, planar structure and conjugated π-system, which can give rise to favorable photophysical properties. Derivatives of 4H-thieno[3,2-c]chromenes have been reported to exhibit moderate to high fluorescence quantum yields, with values ranging from 0.15 to 0.87, making them suitable candidates for bioimaging applications. This document provides a detailed guide to the potential applications and protocols for methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate , a derivative of this promising class of fluorophores.
This compound, hereafter referred to as TCTC-Cl, is proposed as a novel fluorescent probe for intracellular imaging. Its utility may lie in its ability to selectively accumulate in specific cellular compartments or to respond to changes in the cellular microenvironment, such as fluctuations in reactive oxygen species (ROS). The protocols outlined below are designed to serve as a starting point for researchers interested in exploring the potential of this molecule in cellular biology and drug discovery.
Physicochemical and Spectroscopic Properties
While the specific photophysical properties of TCTC-Cl are yet to be extensively characterized, we can infer its likely characteristics based on its structure and data from related compounds.
| Property | Value/Characteristic | Source/Basis |
| Chemical Formula | C₁₃H₉ClO₂S₂ | [1] |
| Molecular Weight | 296.78 g/mol | [1] |
| CAS Number | 255378-11-1 | [1] |
| Excitation Wavelength (λex) | Estimated in the near-UV to blue region (e.g., 380-420 nm) | Based on related thieno[3,2-c]pyridine derivatives[2] |
| Emission Wavelength (λem) | Estimated in the blue to green region (e.g., 450-520 nm) | Based on related thieno[3,2-c]pyridine derivatives[2] |
| Quantum Yield (ΦF) | Potentially moderate to high (0.15-0.87) | Based on 2-functionally substituted 4H-thieno[3,2-c]chromenes |
| Solubility | Likely soluble in organic solvents (DMSO, DMF) and poorly soluble in aqueous media | General characteristic of small organic molecules |
Proposed Mechanism of Action: Detection of Reactive Oxygen Species (ROS)
Given the electron-rich nature of the thiophene and thiochromene rings, TCTC-Cl may be susceptible to oxidation by reactive oxygen species (ROS). This interaction could lead to a change in its fluorescence properties, forming the basis of a "turn-on" or ratiometric fluorescent probe. For instance, oxidation of the sulfur atoms could alter the electronic structure of the molecule, leading to an enhancement or shift in its fluorescence emission. This is a common mechanism for fluorescent ROS probes[3].
Caption: Proposed mechanism for TCTC-Cl as a fluorescent probe for ROS.
Experimental Protocols
The following protocols are provided as a general framework for utilizing TCTC-Cl as a fluorescent probe for intracellular imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and experimental conditions.
Protocol 1: Preparation of TCTC-Cl Stock Solution
-
Dissolve TCTC-Cl: Prepare a 1-10 mM stock solution of TCTC-Cl in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Live Cell Imaging of Intracellular ROS
This protocol is designed to assess the potential of TCTC-Cl to detect intracellular ROS in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on glass-bottom dishes or coverslips
-
TCTC-Cl stock solution (1-10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
ROS inducer (e.g., 100 µM H₂O₂ or 10 µM Antimycin A)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere overnight.
-
Probe Loading:
-
Dilute the TCTC-Cl stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the TCTC-Cl-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the loading solution and wash the cells twice with pre-warmed PBS to remove any excess probe.
-
Imaging (Baseline): Add fresh, pre-warmed culture medium or PBS to the cells and acquire baseline fluorescence images using the appropriate filter set (e.g., DAPI or custom filter for near-UV/blue excitation).
-
ROS Induction (Optional):
-
To investigate the probe's response to ROS, treat the cells with a known ROS inducer (e.g., H₂O₂) at a suitable concentration.
-
Acquire fluorescence images at various time points after treatment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the cells before and after ROS induction.
-
An increase in fluorescence intensity upon ROS induction would suggest that TCTC-Cl is a turn-on probe for ROS.
-
Caption: General workflow for live-cell imaging with TCTC-Cl.
Trustworthiness and Self-Validation
To ensure the validity of the experimental results, the following controls are recommended:
-
Autofluorescence Control: Image unstained cells under the same conditions to determine the level of background fluorescence.
-
Positive Control: Use a well-characterized fluorescent ROS probe (e.g., DCFH-DA) in parallel to confirm the induction of ROS.
-
Negative Control: For ROS induction experiments, include a set of cells that are not treated with the ROS inducer to monitor for any changes in fluorescence due to phototoxicity or other experimental artifacts.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the used concentrations of TCTC-Cl are not cytotoxic.
Expertise and Causality in Experimental Design
The choice of DMSO as a solvent is based on its ability to dissolve a wide range of organic molecules and its common use in cell-based assays. The recommended concentration range for the probe (1-10 µM) is typical for small molecule fluorescent probes and aims to provide sufficient signal without causing cellular toxicity. The incubation time should be optimized to allow for sufficient uptake of the probe into the cells. Washing steps are crucial to remove extracellular probe, which can contribute to high background fluorescence.
References
-
ResearchGate. (2025). Photochemical Synthesis of 4H-Thieno[3,2-c]chromene and Their Optical Properties. Retrieved from [Link]
-
ACS Publications. (2019). Small Molecule as Fluorescent Probes for Monitoring Intracellular Enzymatic Transformations. Chemical Reviews. Retrieved from [Link]
-
National Institutes of Health. (2023). How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 8-CHLORO-4H-THIENO[3,2-C]THIOCHROMENE-2-CARBOXYLATE | CAS 255378-11-1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species. Retrieved from [Link]
-
ResearchGate. (2025). Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives. Retrieved from [Link]
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techniques for analyzing methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate derivatives
An Application Guide to the Analytical Characterization of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate Derivatives
Introduction: The Thieno[3,2-c]thiochromene Scaffold
The thieno[3,2-c]thiochromene core represents a class of sulfur-containing heterocyclic compounds that are gaining significant interest in medicinal chemistry and materials science. Derivatives such as methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate are being explored for a range of potential biological activities, attributable to their unique three-dimensional structure and electronic properties.[1] The precise substitution pattern, such as the chloro group at the 8-position and the methyl carboxylate at the 2-position, dictates the molecule's physicochemical properties and its interaction with biological targets.
Accurate and comprehensive analytical characterization is therefore not merely a procedural step but the cornerstone of reliable drug discovery and development. It ensures structural integrity, quantifies purity, and provides the empirical data necessary to build robust structure-activity relationships (SAR). This guide provides an integrated approach to the analytical workflow for this specific class of molecules, detailing the core techniques, field-tested protocols, and the scientific rationale behind methodological choices.
The subject of this guide, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, has the following chemical properties:
The Integrated Analytical Workflow
A robust analytical strategy does not rely on a single technique but integrates multiple orthogonal methods to build a comprehensive profile of the derivative. Each technique provides a unique piece of the puzzle, from initial purity assessment to final, unambiguous structural confirmation.
Caption: Integrated workflow for the analysis of thieno[3,2-c]thiochromene derivatives.
Part 1: Chromatographic Analysis for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of synthetic compounds and for separating isomers or closely related impurities.[3] For the target thiochromene derivatives, which are relatively nonpolar and possess a strong UV chromophore, a reverse-phase HPLC method with UV detection is the most effective approach.
Application Note: Why Reverse-Phase HPLC?
The choice of a reverse-phase setup (e.g., a C18 column) is dictated by the hydrophobic nature of the thieno[3,2-c]thiochromene core. The nonpolar stationary phase effectively retains the analyte, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. By gradually increasing the proportion of the organic solvent (gradient elution), compounds are eluted based on their hydrophobicity, allowing for excellent separation of the main product from less- or more-polar impurities. UV detection is ideal due to the extensive conjugated π-system in the molecule, which results in strong absorbance, typically in the 254-350 nm range.[4]
Protocol 1: Reverse-Phase HPLC Purity Assessment
This protocol outlines a general method for assessing the purity of a synthesized batch of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate.
1. Sample Preparation:
- Accurately weigh ~1 mg of the sample.
- Dissolve in 1.0 mL of acetonitrile (ACN) or a 50:50 mixture of ACN:water to create a 1 mg/mL stock solution.
- Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm particle size | Standard for resolving a wide range of nonpolar to moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks by preventing ionization of any acidic/basic functional groups. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting hydrophobic compounds from a C18 column. |
| Gradient Program | 50% B to 100% B over 20 min, hold at 100% B for 5 min | A broad gradient ensures elution of both the main compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 320 nm | 254 nm is a common wavelength for aromatic compounds; monitoring multiple wavelengths can reveal co-eluting impurities. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a good signal-to-noise ratio. |
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity of the main peak as a percentage of the total peak area. A purity level >95% is generally required for subsequent biological testing.
- The retention time serves as a reliable identifier for the compound under consistent conditions.
Part 2: Definitive Structural Elucidation
While chromatography confirms purity, it does not define the chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is required for unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution.[5] By analyzing the chemical environment of ¹H and ¹³C nuclei, one can map the entire carbon-hydrogen framework of the molecule.
Causality in NMR Analysis: The fused heterocyclic system and its substituents create a distinct and predictable NMR fingerprint. The electron-withdrawing chloro- and ester groups, along with the sulfur atoms, deshield nearby protons and carbons, shifting their signals downfield. The methylene bridge (4H) protons typically appear as a characteristic singlet, providing a key diagnostic signal.[6]
Caption: Relationship between NMR experiments for structural elucidation.
Protocol 2.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. The choice of solvent depends on sample solubility.[6] Add a trace amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire data with a 90° pulse, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire data using a proton-decoupled sequence, a 45° pulse, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for a good signal-to-noise ratio.
-
-
Expected Spectral Data: Based on published data for similar scaffolds, the following regions are of key interest.[6][7]
| Proton/Carbon Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| -OCH₃ (Ester) | 3.8 - 4.0 (singlet) | 52 - 55 | A sharp singlet integrating to 3 protons is a key identifier. |
| -CH₂- (Position 4) | 4.0 - 5.3 (singlet) | 30 - 66 | The chemical shift can vary; its singlet nature is diagnostic.[6] |
| Aromatic Protons | 7.0 - 8.0 (multiplets) | 115 - 155 | Complex splitting patterns require 2D NMR for definitive assignment. |
| C=O (Ester) | - | 160 - 165 | A key quaternary carbon signal in the ¹³C spectrum. |
| C-Cl (Position 8) | - | 125 - 135 | The carbon directly attached to the chlorine. |
Protocol 2.2: Advanced 2D NMR for Unambiguous Assignment
When the 1D spectra are complex, 2D NMR is essential.[8] Use standard pulse programs on the spectrometer for COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range, 2-3 bond correlation) experiments. These experiments allow for the definitive connection of all proton and carbon signals, confirming the molecular constitution.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.[9] For this class of compounds, both low-resolution and high-resolution MS are valuable.
Application Note: Ionization Techniques
-
Electron Ionization (EI): A hard ionization technique that provides extensive fragmentation. This fragmentation pattern is highly reproducible and acts as a "fingerprint" for the molecule, which is useful for structural confirmation by comparison with libraries or predicted patterns.[6]
-
Electrospray Ionization (ESI): A soft ionization technique often coupled with HPLC (LC-MS). It typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight of the parent compound. High-Resolution MS (HRMS) with ESI can determine the mass with enough accuracy ( <5 ppm) to confirm the elemental formula.[10]
Protocol 2.2: Molecular Weight Confirmation by LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in the HPLC mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).
-
Analysis: Inject the sample. The mass spectrometer will detect the protonated molecule.
-
Expected Ion: For C₁₃H₉ClO₂S₂, the monoisotopic mass is 295.9705. In positive ion mode ESI, the primary observed ion should be [M+H]⁺ at m/z 296.9778.
-
Isotope Pattern: A key confirmatory feature will be the presence of the M+2 peak at approximately one-third the intensity of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).
-
Part 3: Absolute Structure and Functional Group Verification
Single Crystal X-ray Diffraction
For novel compounds, particularly those intended for pharmaceutical development, determining the absolute three-dimensional structure is often necessary. X-ray crystallography provides an unambiguous spatial map of the atoms in a molecule.[11]
Protocol 3.1: X-ray Crystallography Workflow
-
Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the highly purified compound (>98%) in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/methanol). The goal is to grow single, defect-free crystals of sufficient size (>0.1 mm).
-
Data Collection: Mount a suitable crystal on a diffractometer. The instrument bombards the crystal with X-rays and records the diffraction pattern.[12]
-
Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an electron density map from the diffraction data. This map is then interpreted to build a molecular model, which is refined to fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles.[12] The final solved structure provides ultimate confirmation of the compound's identity and stereochemistry.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.
Protocol 3.2: IR Spectrum Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aliphatic C-H (in -CH₂-) | 2950 - 2850 | Stretch |
| Ester C=O | 1725 - 1705 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| Ester C-O | 1300 - 1100 | Stretch |
| C-Cl | 800 - 600 | Stretch |
The presence of a strong absorption band around 1715 cm⁻¹ would be compelling evidence for the ester carbonyl group, while bands in the aromatic region confirm the presence of the fused ring system.[6]
Conclusion
The analytical characterization of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate derivatives is a multi-faceted process that requires an integrated suite of modern analytical techniques. By systematically applying chromatography for purity, NMR and MS for structural elucidation, and X-ray crystallography for absolute confirmation, researchers can establish the identity and quality of their compounds with the highest degree of confidence. The protocols and rationales provided in this guide serve as a robust framework for scientists in the field, ensuring data integrity and accelerating the pace of discovery.
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Vovk, M. V., et al. (2014). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s- and n-containing derivatives. Ukrainica Bioorganica Acta, 12(1), 58-67. [Link]
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D'Amen, E., et al. (2022). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Marine Drugs, 20(2), 129. [Link]
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Matrix Fine Chemicals. (n.d.). METHYL 8-CHLORO-4H-THIENO[3,2-C]THIOCHROMENE-2-CARBOXYLATE. Retrieved January 17, 2026, from [Link]
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Bélanger, F., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. International Journal of Molecular Sciences, 13(5), 6299-6312. [Link]
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Al-Suwaidan, I. A. (2018). Thieno[3,2-c] Quinoline Heterocyclic Synthesis and Reactivity Part (VI). Mini-Reviews in Organic Chemistry, 15(4), 281-289. [Link]
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Han, Z. S., et al. (2013). Enantiomeric separation of isochromene derivatives by high-performance liquid chromatography using cyclodextrin based stationary phases and principal component analysis of the separation data. Journal of Chromatography A, 1305, 94-101. [Link]
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Al-Abdullah, E. S., et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Molecules, 28(5), 2108. [Link]
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Bélanger, F., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Odessa University Chemical Journal, 2(1). [Link]
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Mondal, S., et al. (2023). A regioselective and sustainable approach for the synthesis of substituted thieno[2,3-b]chromen-4-ones with pendant imine groups via a base-promoted multicomponent reaction. Organic Chemistry Frontiers, 10(1), 115-121. [Link]
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Krajsovszky, G., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158-169. [Link]
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Abd-El-Aziz, A. S., et al. (2015). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]
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Bogolubsky, A. V., et al. (2007). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yl)amines. ARKIVOC, 2007(14), 113-122. [Link]
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Malytskyi, V., et al. (2023). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 19, 1378–1385. [Link]
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Huma, K., et al. (2012). Synthesis, Spectroscopy and X-Ray Crystal Structure of 9-Methyl-3-Thiophen-2-Yl-Thieno [3, 2-e][6][7][13] Triazolo [4, 3-c] Pyrimidine-8-Carboxylic Acid Ethyl Ester. International Journal of Molecular Structure and Spectroscopy, 2(1), 1-8. [Link]
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The Versatile Synthon: Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, heterocyclic compounds reign supreme. Among these, the thieno[3,2-c]thiochromene core represents a privileged scaffold, a structural motif consistently linked to significant biological activity. This guide focuses on a key derivative of this family, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate . With its unique arrangement of a thiophene ring fused to a thiochromene system, this molecule is not merely a passive structure but a highly versatile and reactive building block. Its strategic functionalization—a methyl ester at the 2-position and a chloro group at the 8-position—opens a gateway to a diverse array of chemical transformations. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this powerful synthon. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and high-yielding synthetic outcomes.
Core Synthetic Strategies and Rationale
The synthetic utility of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate stems from the distinct reactivity of its three key regions: the methyl ester, the electron-rich thiochromene ring system, and the strategically placed chloro substituent. The following sections will detail the primary transformations possible at these sites, providing both the "how" and the "why" of the synthetic protocols.
Diagrammatic Overview of Synthetic Pathways
Caption: Key synthetic transformations of the title compound.
I. Manipulations of the Ester Functional Group
The methyl ester at the 2-position is a versatile handle for introducing a variety of functionalities, most notably through hydrolysis to the corresponding carboxylic acid, which is a precursor for amides and other acid derivatives.
A. Synthesis of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid via Ester Hydrolysis
The conversion of the methyl ester to the carboxylic acid is a fundamental transformation that unlocks a plethora of subsequent reactions. Base-catalyzed hydrolysis is a robust and high-yielding method for this purpose.
Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide ion. A final protonation step during acidic workup yields the carboxylic acid. The use of a co-solvent like THF or dioxane is crucial to ensure the solubility of the starting ester in the aqueous base.
Protocol 1: Basic Hydrolysis of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
| Parameter | Value/Condition |
| Starting Material | Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate |
| Reagents | Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) |
| Solvent | Tetrahydrofuran (THF) / Water or 1,4-Dioxane / Water |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 2-12 hours |
| Workup | Acidification with aqueous HCl |
Step-by-Step Procedure:
-
To a solution of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v), add LiOH (2.0-3.0 equiv).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.
B. Synthesis of Amide Derivatives via Amide Coupling
The synthesis of amide derivatives from the corresponding carboxylic acid is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many biologically active molecules. Standard peptide coupling reagents can be effectively employed for this transformation.
Rationale: Coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Uronium) activate the carboxylic acid to form a highly reactive intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. The choice of base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is critical to neutralize the acidic byproducts and maintain a favorable reaction pH.
Protocol 2: EDC/HOBt Mediated Amide Coupling
| Parameter | Value/Condition |
| Starting Material | 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid |
| Reagents | EDC, HOBt, Amine (1.1 equiv), DIPEA (2.0-3.0 equiv) |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
Dissolve 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) to the mixture, followed by the portion-wise addition of EDC (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
II. Reduction of the Methyl Ester to a Primary Alcohol
The reduction of the ester functionality provides access to the corresponding primary alcohol, (8-chloro-4H-thieno[3,2-c]thiochromen-2-yl)methanol. This alcohol can serve as a precursor for ethers, aldehydes (via oxidation), or halides (for further substitution).
Rationale: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the reduction of esters. The hydride ion attacks the carbonyl carbon, and after a series of steps involving the elimination of methoxide and a second hydride attack, the alcohol is formed upon acidic workup. The reaction must be carried out under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.
Protocol 3: Reduction of the Methyl Ester with LiAlH₄
| Parameter | Value/Condition |
| Starting Material | Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate |
| Reagent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours |
| Workup | Sequential addition of water and NaOH (Fieser workup) |
Step-by-Step Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (1.0 equiv) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
III. Cross-Coupling Reactions at the 8-Position
The chloro-substituent at the C-8 position is a key handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this scaffold.
Diagram of Cross-Coupling Workflow
Caption: General workflow for cross-coupling reactions.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the chloro-substituted thiochromene and various organoboron reagents.
Rationale: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle begins with the oxidative addition of the aryl chloride to the Pd(0) complex. This is followed by transmetalation with the boronic acid (in the presence of a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction.
Protocol 4: Suzuki-Miyaura Cross-Coupling
| Parameter | Value/Condition |
| Starting Material | Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate |
| Reagents | Aryl/vinyl boronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv) |
| Solvent | Toluene/Water, 1,4-Dioxane/Water |
| Temperature | 80-110 °C |
| Reaction Time | 6-24 hours |
Step-by-Step Procedure:
-
To a degassed solution of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (1.0 equiv) and the boronic acid (1.2 equiv) in a mixture of toluene and water (e.g., 4:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture under an inert atmosphere at 90-100 °C for 6-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a strategically designed synthon that offers multiple avenues for chemical diversification. Through the judicious application of modern synthetic methodologies, researchers can leverage the reactivity of the ester, the aromatic core, and the chloro-substituent to construct a vast library of novel compounds. The protocols and rationale provided herein are intended to serve as a robust foundation for the exploration of this versatile building block in the pursuit of new therapeutic agents and advanced materials. The inherent potential of the thieno[3,2-c]thiochromene scaffold, combined with the synthetic flexibility of this particular derivative, ensures its continued relevance in the field of organic synthesis.
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Fisyuk, A. S., et al. (2014). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50(12), 1862-1868. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Application Notes and Protocols for Cell-Based Assays Involving Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Authored by: Senior Application Scientist, Advanced Cell Biology Division
Abstract: The thieno[3,2-c]thiochromene scaffold represents a compelling heterocyclic system with potential for significant biological activity. Derivatives of related thieno-fused systems have demonstrated a range of effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4] This document provides a detailed guide for researchers initiating the biological characterization of a novel derivative, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (hereinafter referred to as TCTC-8C). The protocols herein are designed to establish a foundational understanding of its cytotoxic and apoptotic potential in relevant cancer cell models. We present a logical workflow, beginning with the primary assessment of cytotoxicity, followed by a mechanistic assay to probe for apoptosis induction. These self-validating protocols are grounded in established methodologies and provide a framework for generating robust, decision-driving data in early-stage drug discovery.
Part 1: Foundational Knowledge and Initial Compound Handling
The exploration of any novel chemical entity in a biological context begins with its careful preparation. The physicochemical properties of TCTC-8C, such as its hydrophobicity, will dictate its behavior in aqueous cell culture media.
1.1. Scientific Rationale for Initial Characterization:
Given that numerous thieno-based heterocyclic compounds have been reported to possess cytotoxic and kinase inhibitory activity, a primary screen for anticancer effects is a logical starting point.[4][5][6] Cytotoxicity assays provide a broad measure of a compound's ability to kill or inhibit the proliferation of cancer cells. A positive result in a cytotoxicity screen necessitates further mechanistic investigation. The induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer agents.[7] Therefore, a sequential workflow of cytotoxicity screening followed by an apoptosis assay provides a powerful and efficient initial characterization.
1.2. Critical First Step: Solubility and Stock Solution Preparation:
Inaccurate compound concentration is a primary source of experimental variability. Before commencing any cell-based assay, the solubility of TCTC-8C must be empirically determined.
-
Recommended Solvent: Begin with 100% Dimethyl Sulfoxide (DMSO), a common solvent for initial in vitro screening of small molecules.
-
Protocol for Stock Solution Preparation (10 mM):
-
Accurately weigh a known quantity (e.g., 5 mg) of TCTC-8C powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of TCTC-8C to be determined by the user).
-
Add the calculated volume of DMSO to the powder.
-
Vortex vigorously for 5-10 minutes. Gentle warming (to 37°C) may be applied if dissolution is slow.
-
Visually inspect for any undissolved particulate matter against a light source. If particulates remain, the compound is not soluble at 10 mM. In this case, dilute serially with DMSO to determine the maximum soluble concentration.
-
Once fully dissolved, aliquot the stock solution into small-volume, single-use tubes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Store at -20°C or -80°C, protected from light.
-
Expert Insight: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can induce cellular stress and artifacts. All experimental controls must contain an equivalent concentration of DMSO.
Part 2: Application Protocol I - Primary Cytotoxicity Screening
This protocol employs a resazurin-based reduction assay (e.g., alamarBlue™ or CellTiter-Blue®) to measure cell viability. This method is preferred for its sensitivity, broad dynamic range, and non-destructive nature, allowing for multiplexing with other assays.
2.1. Principle of the Assay:
Resazurin, a blue and cell-permeable dye, is reduced by the metabolic activity of viable cells (specifically by mitochondrial reductases) into the highly fluorescent, pink-colored resorufin. The amount of fluorescence produced is directly proportional to the number of viable, metabolically active cells. A decrease in fluorescence in treated wells compared to vehicle controls indicates cytotoxicity.
2.2. Detailed Protocol: Cytotoxicity Assessment in MCF-7 Cells
This protocol is optimized for the MCF-7 breast cancer cell line, a common model for anticancer drug screening.[3][5]
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.
-
TCTC-8C (10 mM stock in DMSO)
-
Resazurin-based cell viability reagent
-
Sterile, clear-bottom, black-walled 96-well plates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation 560 nm, Emission 590 nm)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final density of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of TCTC-8C in culture medium. A common starting range is 100 µM to 0.1 µM. Remember to account for the 2x concentration needed for the intermediate plate, as adding 100 µL to the 100 µL already in the well will halve the concentration.
-
Include "Vehicle Control" wells (containing the highest concentration of DMSO used, e.g., 0.5%) and "No-Cell Control" wells (medium only, for background fluorescence).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.
-
Return the plate to the incubator for a 72-hour exposure period. This extended incubation allows for effects on cell proliferation to manifest.
-
-
Assay Execution:
-
After 72 hours, add 20 µL of the resazurin reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
-
Measure fluorescence using a plate reader (Ex/Em: ~560/590 nm).
-
2.3. Data Analysis and Presentation:
-
Subtract the average fluorescence of the "No-Cell Control" wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the "Vehicle Control" wells (% Viability).
-
% Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100
-
-
Plot % Viability against the Log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Table 1: Example Data for TCTC-8C Cytotoxicity
| TCTC-8C Conc. (µM) | % Viability (Mean ± SD) |
|---|---|
| 100 | 5.2 ± 1.1 |
| 30 | 15.8 ± 2.5 |
| 10 | 48.9 ± 4.3 |
| 3 | 85.1 ± 5.6 |
| 1 | 95.3 ± 3.9 |
| 0.3 | 98.7 ± 2.1 |
| 0.1 | 101.2 ± 3.4 |
| Vehicle (0) | 100.0 ± 4.8 |
| Calculated IC₅₀ | 10.5 µM |
2.4. Workflow Visualization
Caption: Workflow for assessing TCTC-8C cytotoxicity.
Part 3: Application Protocol II - Mechanistic Apoptosis Assay
A positive cytotoxicity result prompts the question: how is the compound killing the cells? This protocol uses the Caspase-Glo® 3/7 Assay to specifically measure the activity of executioner caspases 3 and 7, key mediators of apoptosis.
3.1. Principle of the Assay:
The assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is a substrate for the luciferase enzyme. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity. This "add-mix-measure" format is simple and highly sensitive.
3.2. Detailed Protocol: Caspase-3/7 Activation Assay
Materials:
-
MCF-7 cells and culture reagents
-
TCTC-8C (10 mM stock in DMSO)
-
Caspase-Glo® 3/7 Reagent
-
Sterile, solid white 96-well plates (for luminescence)
-
Positive Control (e.g., Staurosporine, 1 µM)
-
Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding procedure as in the cytotoxicity protocol (Section 2.2, Step 1), but use solid white plates.
-
Treat cells with TCTC-8C at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Include "Vehicle Control" and "Positive Control" (Staurosporine) wells.
-
Choose an appropriate incubation time. Caspase activation is an earlier event than loss of metabolic activity. A 24-hour time point is a good starting point.
-
-
Assay Execution:
-
After the 24-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent directly to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate reader.
-
3.3. Data Analysis and Presentation:
-
The raw luminescent units (RLU) are directly proportional to caspase activity.
-
Data is often presented as "Fold Change" over the vehicle control.
-
Fold Change = RLU_Sample / RLU_Vehicle_Control
-
-
Present the data as a bar graph showing Fold Change in Caspase-3/7 activity for each treatment condition.
Table 2: Example Data for TCTC-8C Induced Caspase-3/7 Activity
| Treatment | Concentration | Fold Change in Luminescence (Mean ± SD) |
|---|---|---|
| Vehicle Control | 0.5% DMSO | 1.0 ± 0.1 |
| TCTC-8C | 5 µM (0.5x IC₅₀) | 2.5 ± 0.3 |
| TCTC-8C | 10 µM (1x IC₅₀) | 6.8 ± 0.7 |
| TCTC-8C | 20 µM (2x IC₅₀) | 8.1 ± 0.9 |
| Staurosporine | 1 µM | 9.5 ± 1.0 |
3.4. Pathway Visualization
Caption: Principle of Caspase-Glo 3/7 assay.
Part 4: Data Interpretation and Future Directions
The data presented in the example tables would suggest that TCTC-8C induces cytotoxicity in MCF-7 cells with an IC₅₀ of approximately 10.5 µM. The subsequent assay demonstrates that at concentrations near its IC₅₀, TCTC-8C leads to a significant, dose-dependent increase in the activity of executioner caspases 3 and 7. This strongly indicates that the observed cytotoxicity is mediated, at least in part, through the induction of apoptosis.
Next Steps and Further Investigations:
-
Orthogonal Apoptosis Assays: To confirm the mechanism, an orthogonal method such as Annexin V/Propidium Iodide staining followed by flow cytometry should be employed.
-
Cell Cycle Analysis: Investigate if TCTC-8C causes arrest at a specific phase of the cell cycle, which is a common mechanism for anticancer compounds.[8]
-
Kinase Profiling: Given the activity of related thieno-compounds as kinase inhibitors, screening TCTC-8C against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR-2) could reveal specific molecular targets.[3][5]
-
Selectivity: To assess potential for therapeutic use, it is critical to evaluate the cytotoxicity of TCTC-8C against a non-cancerous cell line (e.g., normal human fibroblasts) to determine its selectivity index.
By following this structured, logical workflow, researchers can efficiently generate a foundational biological profile for methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, paving the way for more detailed mechanistic studies and hit-to-lead optimization.
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Fisyuk, A. S., et al. (2014). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50(12), 1862-1868. [Link]
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Wang, Z., et al. (2021). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113647. [Link]
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Li, J., et al. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry, 138, 106663. [Link]
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Abdel-Wahab, B. F., et al. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. ACS Omega, 7(50), 46215–46229. [Link]
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Gomaa, M. A. M. (2020). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 833-847. [Link]
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Abdel-Karim, S. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 947-962. [Link]
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Hassan, A. S., et al. (2021). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Egyptian Journal of Chemistry, 64(8), 4233-4243. [Link]
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Valdez, C. A., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules, 27(12), 3894. [Link]
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Al-Suhaimi, K. S., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 16(5), 738. [Link]
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Stasiak, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11629. [Link]
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Al-Trawneh, S. A., et al. (2021). Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Acta Chimica Slovenica, 68(2), 458-465. [Link]
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Rivera-Chávez, J., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(17), 5344. [Link]
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Alsawaleha, S. K., et al. (2024). Synthesis, anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Monatshefte für Chemie - Chemical Monthly. [Link]
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Al-Hourani, B. J., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2603. [Link]
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Das, A., et al. (2021). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. ACS Medicinal Chemistry Letters, 12(5), 827–833. [Link]
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Abou-Gharbia, M. A., et al. (1993). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 36(11), 1518-1527. [Link]
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Seley-Radtke, K. L., et al. (2014). Antiproliferative Activities of Halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(7), 2291-2297. [Link]
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Tonelli, M., et al. (2023). Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease. European Journal of Medicinal Chemistry, 251, 115169. [Link]
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Mphahlele, M. J., et al. (2021). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules, 26(15), 4487. [Link]
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Matiychuk, V., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(23), 7338. [Link]
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Wang, Z-Y., et al. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][9][10]tetrazine-8-carboxylates and -carboxamides. Molecules, 16(7), 5512-5524. [Link]
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Eldebss, T. M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2911. [Link]
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Zhu, G-D., et al. (2002). Synthesis and mode of action of (125)I- and (3)H-labeled thieno[2,3-c]pyridine antagonists of cell adhesion molecule expression. The Journal of Organic Chemistry, 67(3), 943-948. [Link]
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PubChem. (n.d.). 4H-thieno[3,2-c]chromene-2-carboxylic acid. Retrieved from [Link]
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standard operating procedure for handling methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Section 1: Introduction and Scope
This document provides a detailed standard operating procedure (SOP) for the safe handling and use of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (CAS No. 255378-11-1). As a novel heterocyclic compound, its toxicological properties have not been fully investigated.[1] Therefore, this guide is established on the principle of precaution, treating the compound as potentially hazardous. This SOP is intended for researchers, scientists, and drug development professionals engaged in laboratory-scale research and development activities. The procedures outlined herein are designed to minimize exposure risk to personnel and the environment.
Section 2: Compound Identification and Properties
Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a complex heterocyclic molecule containing both sulfur and chlorine, functional groups that necessitate careful handling.[2] While specific physical and toxicological data are limited, the properties of its parent carboxylic acid and related thieno-compounds suggest it is a solid at room temperature.[3]
| Property | Value | Source |
| CAS Number | 255378-11-1 | [2] |
| Molecular Formula | C₁₃H₉ClO₂S₂ | [2] |
| Molecular Weight | 296.78 g/mol | [2] |
| Appearance | Assumed to be a solid | [3] |
| Known Hazards | Not fully characterized; handle as a potential skin, eye, and respiratory irritant. | Inferred from related compounds[1] |
Section 3: Hazard Communication and Risk Assessment
Given the lack of comprehensive safety data, a thorough risk assessment is mandatory before commencing any work with this compound. The primary hazards are anticipated to be skin and eye irritation, and potential respiratory irritation if inhaled as a dust.[1] The presence of a chlorinated aromatic system and a thioether linkage suggests that combustion may produce toxic gases such as sulfur oxides, hydrogen chloride, and carbon oxides.
GHS Hazard Classification (Anticipated)
Based on analogous structures, the following GHS classifications should be assumed:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1][4]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][4]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), H335: May cause respiratory irritation.[4]
A visual representation of the risk assessment and mitigation workflow is provided below.
Sources
Application Notes and Protocols for Target Identification Studies of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of target identification and validation studies for the novel compound, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. Recognizing the therapeutic potential of the thieno[3,2-c]thiochromene scaffold, which has been implicated in various biological processes including anticancer and kinase inhibition pathways, this guide outlines a systematic approach to deconvolute its mechanism of action.[1][2][3] We present a strategic workflow, from the synthesis of a chemical probe to the biophysical validation of putative protein targets. The protocols herein are designed to be robust and self-validating, leveraging established chemical proteomics techniques such as affinity purification coupled with mass spectrometry (AP-MS), and gold-standard validation methods including the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).
Introduction: The Therapeutic Potential and Target Deconvolution Imperative
The thieno[3,2-c]thiochromene scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[4] Analogous structures, such as thieno[3,2-c]pyridines and other thieno-fused heterocycles, have shown promise as antipsychotics, anti-ulcer agents, and notably, as inhibitors of protein kinases, which are pivotal in oncology.[1][5] Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (henceforth referred to as MCTC) is a novel derivative within this class. While its precise biological function is yet to be elucidated, its structural alerts suggest a high probability of interaction with key cellular signaling proteins.
Phenotype-based drug discovery, which identifies compounds that elicit a desired cellular response, often yields promising hits like MCTC. However, a critical bottleneck is the subsequent identification of the specific molecular target(s) responsible for the compound's efficacy.[6] This process, known as target deconvolution, is paramount for understanding the mechanism of action, predicting potential off-target effects, and guiding lead optimization in a drug development pipeline.[6][7]
This guide provides a strategic workflow for the target deconvolution of MCTC, focusing on a hypothesized kinase inhibitory role given the precedence within this chemical class.[8][2]
Strategic Workflow for Target Identification
The overarching strategy is a multi-step process that begins with the creation of a tool compound and culminates in the validation of a specific protein-ligand interaction. This workflow is designed to minimize false positives and provide a high degree of confidence in the identified targets.
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Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. This guide is designed to provide researchers and formulation scientists with a comprehensive understanding of the solubility challenges associated with this compound and to offer practical, step-by-step strategies for its effective solubilization.
Compound Profile: Understanding the Challenge
Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (CAS No. 255378-11-1) is a complex heterocyclic molecule.[1][2] Its structure, characterized by a fused, multi-ring aromatic system, is largely planar and rigid. Such structures often lead to strong intermolecular interactions (pi-pi stacking) in the solid state, resulting in high crystal lattice energy. This high lattice energy is a primary reason for its inherently low aqueous solubility. Structurally related thieno[3,2-b]thiophene derivatives are also noted for their limited solubility in common organic solvents.[3]
The molecule possesses a methyl ester group, which can act as a hydrogen bond acceptor, but it lacks ionizable functional groups, meaning that altering the pH will not significantly increase solubility through salt formation.[4][5] Therefore, overcoming the solubility limitations of this compound requires a systematic approach that focuses on disrupting the crystal lattice and optimizing solvent-solute interactions.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues encountered during the handling and formulation of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate.
Q1: My compound is poorly soluble in common aqueous and organic solvents. Where do I start?
Answer: A systematic solvent screening is the foundational first step. The goal is to identify a solvent or solvent system that can effectively disrupt the compound's crystal lattice energy. Given the compound's nonpolar, aromatic nature, a range of solvents with varying polarities should be tested.
Workflow: Initial Solubility Assessment
Caption: Workflow for initial solvent screening.
Experimental Protocol: Equilibrium Solubility Screening
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different test solvent (e.g., 2 mg of compound in 1 mL of solvent).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.
-
Analysis: Express solubility in mg/mL or µg/mL.
| Solvent Class | Example Solvents | Expected Performance Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Strong dipole moments can interact with the ester group and disrupt crystal packing. Often the best starting point for highly crystalline, nonpolar compounds. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate polarity; can be effective for compounds with some lipophilic character. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good at dissolving nonpolar, aromatic compounds but have toxicity and environmental concerns. |
| Alcohols | Ethanol, Isopropanol | Can act as both hydrogen bond donors and acceptors, but their high polarity may limit solubility for very hydrophobic molecules. |
| Aromatic | Toluene, Xylene | "Like dissolves like" principle; the aromatic nature of the solvent can interact favorably with the compound's fused ring system. |
Q2: I found a good organic solvent, but I need an aqueous formulation. How can I use this information?
Answer: The identification of a suitable organic solvent is a key step toward creating an aqueous formulation using a co-solvent system.[6] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[7][8][9] This technique is highly effective for solubilizing nonpolar drugs and is common in parenteral formulations.[6]
Mechanism of Co-solvency
Caption: How co-solvents enhance the solubility of nonpolar drugs.
Experimental Protocol: Developing a Co-solvent System
-
Select Co-solvents: Choose pharmaceutically acceptable, water-miscible organic solvents in which the compound shows high solubility. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[9]
-
Prepare Blends: Create a series of binary (e.g., Ethanol:Water) or ternary (e.g., PEG 400:Ethanol:Water) solvent systems with varying ratios.
-
Determine Solubility: Use the shake-flask method described in Q1 to measure the compound's equilibrium solubility in each blend.
-
Plot Data: Graph the solubility of the compound as a function of the co-solvent percentage. This will reveal the optimal co-solvent concentration.
-
Consider Safety: Always be mindful of the concentration limits for excipients in the final dosage form, especially for parenteral administration.
| Co-solvent | Key Properties |
| Ethanol | Strong solubilizer for nonpolar compounds; can disrupt the hydrogen bonding network of water effectively.[10] |
| Propylene Glycol (PG) | A versatile and less volatile co-solvent than ethanol.[6] |
| Polyethylene Glycol (PEG 400) | A non-volatile, low-toxicity polymer commonly used in oral and parenteral formulations. |
| DMSO | A very strong aprotic solvent, but its use is often limited to preclinical studies or topical formulations due to toxicity concerns. |
Q3: Can I improve solubility by changing the pH? What about salt formation?
Answer: For methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, pH adjustment is unlikely to be an effective primary strategy for solubility enhancement. The molecule lacks readily ionizable groups like carboxylic acids or basic amines.[11] The methyl ester group is generally stable but can undergo hydrolysis to the corresponding carboxylic acid under strongly acidic or basic conditions, especially with heat.[5][12] This would create a new chemical entity, which is typically undesirable.
While the parent compound cannot form salts, if hydrolysis to the carboxylic acid (4H-thieno[3,2-c]chromene-2-carboxylic acid) were to occur, this new molecule would exhibit pH-dependent solubility.[13] The carboxylate anion formed at high pH would be significantly more water-soluble than the neutral acid.[4][14]
Key Takeaway: Focus on non-pH-dependent methods. However, it is crucial to assess the compound's stability across a range of pH values (e.g., pH 2, 7.4, 9) to ensure your chosen formulation buffer does not induce chemical degradation.
Q4: The solubility is still too low for my needs. What are the next-level formulation strategies?
Answer: When simple solvent and co-solvent systems are insufficient, advanced formulation strategies that alter the drug's physical state or create carrier systems are necessary.[15][16] These methods can lead to dramatic increases in apparent solubility and dissolution rate.
1. Manipulation of the Solid State: The solid form of a drug has a profound impact on its solubility.[17] Amorphous forms are more soluble than their crystalline counterparts because they lack the high lattice energy of an ordered crystal structure.[18]
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG).[19] This prevents crystallization and presents the drug in a high-energy, amorphous state. ASDs can be prepared by spray drying or hot-melt extrusion.[20]
-
Polymorph/Co-crystal Screening: It is possible that the compound exists in multiple crystalline forms (polymorphs), some of which may be more soluble (metastable forms) than others.[16][17] A systematic polymorph screen can identify the optimal solid form for development. Co-crystals, which are multi-component crystals of the API and a co-former, can also be designed to enhance solubility.[17]
2. Particle Size Reduction: Reducing particle size increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[16][21]
-
Micronization: Traditional milling techniques can reduce particle size into the micron range. While this increases dissolution rate, it does not change the equilibrium solubility.[6][22]
-
Nanonization (Nanosuspensions): Advanced techniques like high-pressure homogenization or media milling can create drug nanoparticles (typically < 600 nm).[6][18] Nanosuspensions significantly increase the surface area and can also increase the saturation solubility.[18] This is a promising strategy for poorly soluble drugs that are not soluble in water or oils.[6]
3. Complexation: This involves forming a non-covalent complex with another molecule (a host) to increase solubility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar thieno[3,2-c]thiochromene core of your compound can become encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is much more water-soluble.[21][23] The combined effect of cyclodextrins and co-solvents can also be explored.[24]
4. Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based system can be an excellent strategy, particularly for oral delivery.[20][25]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium (like the gastrointestinal tract).[15][25] The drug is pre-dissolved in the lipid formulation, bypassing the dissolution step.
References
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Cosolvent. (n.d.). ScienceDirect.
- Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs.Expert Opinion on Drug Delivery.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Prajapati, S. T., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.Indian Journal of Pharmaceutical and Biological Research.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system.European Journal of Pharmaceutical Sciences.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.ISRN Pharmaceutics.
- Shaikh, J., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.ISRN Pharmaceutics.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- McNamara, D. P., et al. (2007). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine.Molecular Pharmaceutics.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Sharma, D., et al. (2021). Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
- Patel, A., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.International Journal of Pharmaceutical Sciences Review and Research.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Cosolvent. (n.d.). Wikipedia.
- Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. (2007). Crystal Growth & Design.
- How do crystal characteristics affect solubility? (2021). Quora.
- Zhang, Y., et al. (2019). Impact of Crystal Habit on Solubility of Ticagrelor.Crystals.
- Li, P., & Yalkowsky, S. H. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs.Journal of Pharmaceutical Sciences.
- METHYL 8-CHLORO-4H-THIENO[3,2-C]THIOCHROMENE-2-CARBOXYLATE | CAS 255378-11-1. (n.d.).
- Wang, J., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.Pharmaceutics.
- Why is the carboxylic acid soluble at high pH and not
- Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxyl
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014).
- Kalgutkar, A. S., et al. (2012). Structure Property Relationships of Carboxylic Acid Isosteres.Journal of Medicinal Chemistry.
- Experiment #10 – Properties of Carboxylic Acids and Esters. (n.d.). Course Hero.
- n-(4-chloro-2-methylphenyl)-8-methyl-4h-thieno[3,2-c]thiochromene-2-carboxamide. (n.d.). ChemicalBook.
- Bogza, Y. P., et al. (2015). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives.Chemistry of Heterocyclic Compounds.
- Properties of Esters. (2023). Chemistry LibreTexts.
- Maragani, R., et al. (2015).
- 4H-thieno[3,2-c]chromene-2-carboxylic acid. (n.d.). PubChem.
- Kulyk, O., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction.Beilstein Journal of Organic Chemistry.
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Technical Support Center: Synthesis of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Welcome to the technical support guide for the synthesis of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis is consistently low. What are the most common factors I should investigate first?
A1: Consistently low yields in multi-step heterocyclic syntheses often stem from a few key areas.[1] Begin by systematically evaluating the following:
-
Purity of Starting Materials and Reagents: Impurities in your initial substrates or reagents can halt the reaction or lead to unwanted side products.[1] Always use reagents of appropriate purity and ensure solvents are anhydrous, especially for moisture-sensitive steps like Friedel-Crafts cyclizations.
-
Reaction Conditions: Suboptimal temperature, reaction time, or reactant concentration can drastically affect yield.[1] Small-scale trial reactions are recommended to pinpoint optimal parameters before scaling up.
-
Inert Atmosphere: Many organometallic intermediates and reagents used in heterocyclic chemistry are sensitive to oxygen and moisture.[1] Ensure all sensitive steps are conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).
-
Product Stability: The target molecule or intermediates may degrade under the reaction or workup conditions.[1][2] Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any potential product decomposition over time.
Q2: I am observing multiple spots on my TLC plate of the crude product after the final cyclization step. What are the likely side products?
A2: In the final intramolecular Friedel-Crafts type cyclization to form the thiochromene ring, several side products can arise:
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Intermolecular Reaction Products: Instead of cyclizing, two molecules of the intermediate could react with each other, leading to dimerized products. This is more common at higher concentrations.
-
Regioisomers: Depending on the substrate and catalyst, cyclization could potentially occur at an alternative position on the aromatic ring, leading to an isomeric product.
-
Decomposition Products: As mentioned in Q1, the product could be unstable. Thiochromenes can sometimes be susceptible to oxidation or other degradation pathways.
Q3: Is the thieno[3,2-c]thiochromene core stable? Are there any special handling precautions?
A3: While generally stable, fused heterocyclic systems like thieno[3,2-c]thiochromenes can be sensitive to strong oxidizing agents and prolonged exposure to UV light. It is best practice to store the final compound and key intermediates under an inert atmosphere, protected from light, and at a low temperature to maximize long-term stability.
In-Depth Troubleshooting Guides
Problem 1: Low Yield in the Initial Thiophene Formation (Gewald Reaction)
The synthesis of the core thiophene ring often proceeds via a Gewald reaction, which involves the condensation of a ketone/aldehyde with an α-cyanoester and elemental sulfur.[3][4]
Potential Cause 1: Inefficient Knoevenagel Condensation.
-
Causality: The Gewald reaction's first step is a Knoevenagel condensation to form a stable alkene intermediate.[3] If this step is slow or incomplete, the starting materials may engage in side reactions, reducing the overall yield.
-
Solution:
-
Catalyst Choice: Ensure an appropriate base catalyst (e.g., morpholine, triethylamine) is used. The choice of base can be critical.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or performing the reaction in the presence of a dehydrating agent can drive the equilibrium toward the product.
-
Temperature: Gently heating the reaction (e.g., 40-60 °C) can increase the rate of condensation without promoting significant side reactions.
-
Potential Cause 2: Issues with Sulfur Addition/Cyclization.
-
Causality: The mechanism of sulfur addition and subsequent cyclization is complex and can be the rate-limiting step.[5] Polysulfide intermediates are formed, and their efficient conversion to the final thiophene is crucial.[5]
-
Solution:
-
Solvent: A polar aprotic solvent like ethanol or DMF is typically used to help dissolve the sulfur and intermediates.
-
Temperature Control: The reaction often requires heating to facilitate the cyclization. However, excessive heat can lead to decomposition. Monitor the reaction closely by TLC.
-
Microwave Irradiation: The use of microwave irradiation has been shown to be beneficial for improving yields and reducing reaction times in Gewald reactions.[3]
-
Problem 2: Failure or Low Yield in the Intramolecular Friedel-Crafts Cyclization
The key step in forming the thiochromene ring system is often an intramolecular Friedel-Crafts type reaction.[6][7][8] This electrophilic aromatic substitution can be challenging.
Potential Cause 1: Deactivation of the Aromatic Ring.
-
Causality: The success of a Friedel-Crafts reaction depends on the nucleophilicity of the aromatic ring. If the precursor to cyclization has strong electron-withdrawing groups attached to the ring that will be attacked, it can be severely deactivated, hindering or preventing the reaction.
-
Solution:
-
Lewis Acid Choice: A stronger Lewis acid may be required to promote cyclization. Common choices include AlCl₃, FeCl₃, or polyphosphoric acid (PPA).[7][9] The optimal Lewis acid must be determined empirically.
-
Protecting Groups: If possible, modify the synthetic route to avoid having deactivating groups on the ring during the cyclization step.
-
Potential Cause 2: Catalyst Inhibition.
-
Causality: The sulfur atoms within the substrate can coordinate with the Lewis acid catalyst, effectively poisoning it and preventing it from activating the acylating or alkylating agent.
-
Solution:
-
Stoichiometry: An excess of the Lewis acid (e.g., 2-3 equivalents) may be necessary to overcome catalyst inhibition by the substrate's heteroatoms.
-
Alternative Cyclization Strategies: If Friedel-Crafts conditions consistently fail, consider alternative strategies such as palladium-catalyzed C-H activation/cyclization pathways, which can be more tolerant of heteroatoms.[6][10]
-
Experimental Protocols & Data
Table 1: Typical Reaction Parameters for Key Synthetic Steps
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Gewald Aminothiophene Synthesis | Ketone, Cyanoacetate, Sulfur, Morpholine | Ethanol | 50-60 | 65-85 |
| 2 | Sandmeyer Reaction (Diazotization) | NaNO₂, HCl, CuCl | Water/HCl | 0-5 | 70-90 |
| 3 | Thiol Formation (e.g., from Thiouronium Salt) | Thiourea, NaOH | Ethanol/Water | Reflux | 80-95 |
| 4 | S-Alkylation | α-halo ester (e.g., methyl bromoacetate) | Acetone/DMF | Room Temp | 85-95 |
| 5 | Intramolecular Cyclization | Polyphosphoric Acid (PPA) or AlCl₃ | Toluene (for AlCl₃) | 80-110 | 50-75 |
Protocol: Intramolecular Friedel-Crafts Cyclization
This is a representative protocol and may require optimization.
-
Setup: Under an inert atmosphere of dry nitrogen, add the thiophene precursor (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe.
-
Reagent Addition:
-
Method A (PPA): Add polyphosphoric acid (PPA) (10-20 times the weight of the substrate) to the flask.
-
Method B (AlCl₃): Dissolve the substrate in an anhydrous solvent (e.g., dichloromethane or toluene). Cool the solution to 0 °C in an ice bath. Add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction:
-
Method A (PPA): Heat the mixture with stirring to 90-100 °C.
-
Method B (AlCl₃): After addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Method A (PPA): Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Method B (AlCl₃): Cool the reaction to 0 °C and slowly quench by adding crushed ice, followed by 2M HCl.
-
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.[11]
Visualizations
Diagram 1: Simplified Synthetic Pathway
Caption: A decision tree for diagnosing the cause of low reaction yields.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Royal Society of Chemistry. (2024). Recent developments in thiochromene chemistry. RSC Publishing.
- Wikipedia. (n.d.). Gewald reaction. Wikipedia.
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371–376.
- American Chemical Society. (n.d.). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones.
- Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal.
- ResearchGate. (2024). Recent Developments in Thiochromene Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- ResearchGate. (2014). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives.
- Satake, K., Itoh, K., Miyoshi, Y., Kimura, M., & Morosawa, S. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-733.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
Sources
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- 2. Troubleshooting [chem.rochester.edu]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 7. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones / Journal of the Chemical Society, Perkin Transactions 1, 1986 [sci-hub.box]
- 10. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate stability issues and solutions
Welcome to the technical support center for methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide robust solutions for handling this complex heterocyclic compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule
Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a sulfur-containing heterocyclic compound with a multifaceted structure that includes a thieno-fused thiochromene core, a methyl ester, and a chloro substituent.[1] This combination of functional groups presents a unique set of stability challenges that require careful consideration during storage, handling, and experimental use. The presence of multiple sulfur atoms in different oxidation states and a hydrolyzable ester group are key areas of potential degradation.[2][3][4]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the use of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate.
FAQ 1: My compound shows a new, more polar spot on TLC/LC-MS after a few days in solution. What could be the cause?
Answer: The appearance of a more polar impurity is often indicative of oxidation at one or both of the sulfur atoms in the thieno[3,2-c]thiochromene core. The thioether moieties are susceptible to oxidation to form sulfoxides and subsequently sulfones, which are significantly more polar.
Causality: Atmospheric oxygen, or oxidizing agents present as impurities in solvents, can promote the oxidation of the sulfur atoms. This is a common degradation pathway for many sulfur-containing heterocycles.[5] The rate of oxidation can be accelerated by exposure to light and elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected oxidation.
Experimental Protocol: Monitoring for Oxidation by LC-MS
-
Sample Preparation:
-
Prepare a fresh solution of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate in a suitable solvent (e.g., acetonitrile or dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
Prepare a second sample that has been stored under ambient conditions or the conditions suspected of causing degradation.
-
-
LC-MS Conditions (General Guideline):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start at a low percentage of B, and ramp up to a high percentage of B over several minutes to elute compounds of varying polarity.
-
Flow Rate: 0.4 mL/min.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
-
Data Analysis:
-
Compare the chromatograms of the fresh and aged samples.
-
Look for new peaks in the aged sample, typically at earlier retention times (indicating increased polarity).
-
Examine the mass spectra of the new peaks. An increase of +16 m/z or +32 m/z compared to the parent mass (296.78 g/mol for C13H9ClO2S2) suggests the formation of a sulfoxide or sulfone, respectively.[5]
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Change (Δm/z) |
| Parent Compound | C13H9ClO2S2 | 296.78 | 0 |
| Sulfoxide | C13H9ClO3S2 | 312.78 | +16 |
| Sulfone | C13H9ClO4S2 | 328.78 | +32 |
FAQ 2: I am observing a decrease in the main peak area in my HPLC analysis over time, and a new peak corresponding to a carboxylic acid is appearing. What is happening?
Answer: This observation strongly suggests the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a common reaction for esters, especially in the presence of trace amounts of water, acid, or base.[3][4][6][7][8]
Causality: The ester functional group is susceptible to nucleophilic attack by water. This reaction is catalyzed by both acid and base. Impurities in solvents or on glassware can be sufficient to promote slow hydrolysis over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected hydrolysis.
Experimental Protocol: Monitoring for Hydrolysis by ¹H NMR
-
Sample Preparation:
-
Dissolve a carefully weighed amount of the compound in an anhydrous deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire a ¹H NMR spectrum immediately after preparation.
-
Store the NMR tube under the conditions being investigated (e.g., at room temperature for several days) and re-acquire the spectrum.
-
-
Spectral Analysis:
-
In the initial spectrum, identify the singlet corresponding to the methyl ester protons (-OCH3), typically in the range of 3.5-4.0 ppm.
-
In the subsequent spectra, monitor for a decrease in the integral of the methyl ester singlet.
-
The disappearance of this signal and the potential appearance of a broad singlet for the carboxylic acid proton (>10 ppm, often not observed without specific experimental conditions) would confirm hydrolysis. The signals for the aromatic and methylene protons of the core structure should remain largely unchanged, although slight shifts may occur due to the change in the electronic environment.
-
FAQ 3: The color of my solid compound has changed from light yellow to a darker shade. Is this a cause for concern?
Answer: A change in color can indicate degradation, possibly due to photodecomposition or slow, solid-state oxidation. Thiochromene and related structures can be sensitive to light, leading to the formation of colored impurities.[9][10]
Causality: Exposure to UV or visible light can provide the energy to initiate photochemical reactions. This can lead to complex degradation pathways, including radical reactions and rearrangements.
Solutions for Storage and Handling:
-
Storage:
-
Store the solid compound in an amber vial to protect it from light.
-
For long-term storage, keep the vial in a desiccator under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C).
-
-
Handling:
-
Minimize exposure to ambient light and atmosphere during weighing and sample preparation.
-
Use a glove box or Schlenk line for handling highly sensitive applications.
-
When preparing solutions, use solvents that have been purged with an inert gas to remove dissolved oxygen.
-
General Stability Recommendations
| Condition | Recommendation | Rationale |
| Atmosphere | Store and handle under an inert atmosphere (N₂ or Ar). | Prevents oxidation of the sulfur atoms. |
| Moisture | Use anhydrous solvents and store in a desiccator. | Prevents hydrolysis of the methyl ester.[3][4][8] |
| Light | Protect from light by using amber vials and minimizing exposure. | Prevents photodecomposition.[9][10] |
| Temperature | Store at low temperatures (e.g., -20°C for long-term). | Slows down the rate of all potential degradation reactions. |
Summary of Potential Degradation Pathways
Caption: Potential degradation pathways.
By implementing these handling and storage procedures, you can significantly enhance the stability of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate and ensure the integrity of your research.
References
- Fisyuk, A. S., et al. (2014). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Khimiya Geterotsiklicheskikh Soedinenii, 50(12), 1862-1868.
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Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide. Retrieved from [Link]
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Petro Arkan. (2024, August 16). Granular sulfur storage + 5 methods of storing. Retrieved from [Link]
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ResearchGate. (n.d.). Progress of the transformation monitored by ¹H NMR spectroscopy. Retrieved from [Link]
- Kaiser, E. T., & Zaborsky, O. R. (1968). Hydrolysis of esters of sulfur-containing acids in oxygen-18 enriched media. Journal of the American Chemical Society, 90(17), 4626–4628.
- Kysil, A., et al. (2012). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 77(17), 7545-7554.
- Shen, L., et al. (2019). Thiol Reactivity of Curcumin and Its Oxidation Products. Chemical Research in Toxicology, 32(6), 1141-1152.
- Murugappan, S., et al. (2024). Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry.
-
Matrix Fine Chemicals. (n.d.). METHYL 8-CHLORO-4H-THIENO[3,2-C]THIOCHROMENE-2-CARBOXYLATE | CAS 255378-11-1. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Yates, K., & McClelland, R. A. (1967). Mechanisms of ester hydrolysis in aqueous sulfuric acids. Journal of the American Chemical Society, 89(11), 2686–2693.
- Cooksey, C. (2010). Methyl ester hydrolysis. ChemSpider SyntheticPages, SP442.
- Chemical Methodologies. (2022). High-performance Fe3O4@SiO2@Mel@DABCO Catalyst for Synthesis of Chromene Derivatives and Solid Phase Microextraction of Fipronil and Prometryn in Food Samples Followed by HPLC-UV Determination. Chemical Methodologies, 6(11), 923-936.
-
IAGIM. (n.d.). Photostability. Retrieved from [Link]
- Jakubkiene, V., et al. (2018). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox Biology, 18, 118-127.
- Murugesan, S., et al. (2024). Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry.
- Mutha, V. V. S. R. N. A. K., et al. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 167, 49-58.
- Murugappan, S., et al. (2024). Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry, 22(30), 6045-6079.
- Kalyan, N. S., & Liebler, D. C. (2016). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 25(10), 551-566.
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Retrieved from [Link]
-
SciSpace. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Retrieved from [Link]
- Elsevier. (2023). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. In Green Chemistry for Sustainable Drug Design and Development.
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- De la Cruz, P., et al. (2009). Special Issue: Sulfur-Nitrogen Heterocycles. Molecules, 14(3), 1033-1035.
-
ResearchGate. (n.d.). NMR and DFT analysis of the major diastereomeric degradation product of clopidogrel under oxidative stress conditions. Retrieved from [Link]
-
Semantic Scholar. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Retrieved from [Link]
- Molecules. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 25(18), 4242.
- Zeller, L. C., & de Alaniz, J. R. (2013).
- NIH. (2019). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 4(1), 1-5.
-
SIELC Technologies. (n.d.). Separation of 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Thiocyanate on Newcrom BH Column. Retrieved from [Link]
Sources
- 1. METHYL 8-CHLORO-4H-THIENO[3,2-C]THIOCHROMENE-2-CARBOXYLATE | CAS 255378-11-1 [matrix-fine-chemicals.com]
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- 3. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 4. Methyl Esters [organic-chemistry.org]
- 5. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. iagim.org [iagim.org]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Thieno[3,2-c]thiochromene Synthesis
Welcome to the technical support center for the synthesis of thieno[3,2-c]thiochromene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we will delve into the common challenges encountered during the synthesis of thieno[3,2-c]thiochromenes, providing in-depth, field-tested troubleshooting advice and frequently asked questions to streamline your experimental workflow. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your reaction conditions.
Introduction to Thieno[3,2-c]thiochromene Synthesis
The thieno[3,2-c]thiochromene core is a sulfur-containing heterocyclic system that has garnered significant interest in medicinal chemistry and materials science. Its synthesis often involves multi-step sequences or elegant one-pot procedures that build the fused ring system. Common strategies include intramolecular cyclizations, transition-metal-catalyzed cross-coupling reactions followed by cyclization, and cascade reactions involving Michael additions.[1][2] The efficiency of these methods can be highly dependent on the substitution pattern of the starting materials and the precise control of reaction conditions. This guide will help you navigate the complexities of these syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Issue 1: Low to No Product Yield
Question: My reaction to form the thieno[3,2-c]thiochromene is resulting in very low yields or only starting material is recovered. What are the primary factors I should investigate?
Answer: This is a common and frustrating issue that can often be traced back to a few key areas. A systematic approach is crucial for diagnosis.
Causality and Solutions:
-
Purity of Starting Materials and Reagents:
-
Expertise & Experience: Many synthetic routes, especially those employing transition metal catalysts, are highly sensitive to impurities.[3][4] Trace amounts of water, oxygen, or contaminants in your starting materials or solvents can deactivate the catalyst or promote side reactions. For instance, in palladium-catalyzed reactions, an inert atmosphere (Nitrogen or Argon) is often essential to prevent catalyst degradation.[4]
-
Troubleshooting Steps:
-
Ensure all starting materials are pure. Recrystallize or chromatograph if necessary.
-
Use freshly distilled, anhydrous solvents.
-
Degas solvents thoroughly, especially for cross-coupling reactions.
-
Verify the activity of your catalyst; if it's old, consider using a fresh batch.
-
-
-
Suboptimal Catalyst or Reaction Conditions:
-
Expertise & Experience: The choice of catalyst, ligand (in cross-coupling reactions), base, and solvent are all interconnected and critical for success.[1][2] For example, a Friedel-Crafts type cyclization may require a strong Lewis acid or Brønsted acid like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH), whereas a palladium-catalyzed C-S bond formation will have entirely different requirements.[1][5] A reaction that fails with one catalyst system may proceed efficiently with another.[5]
-
Troubleshooting Steps:
-
Screen Catalysts: If one catalyst (e.g., Pd(PPh₃)₄) is ineffective for a Suzuki or Stille coupling, try a different one with a more specialized ligand (e.g., a bulky, electron-rich phosphine ligand).[4][6]
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Vary the Base: In reactions requiring a base, the choice is critical. For instance, a weaker base like K₂CO₃ might be insufficient, whereas a stronger base like K₃PO₄ or Cs₂CO₃ could be optimal.[4]
-
Solvent Effects: The polarity of the solvent can dramatically influence reaction rates and pathways. A switch from a non-polar solvent like toluene to a more polar one like DMF or DCE can sometimes be beneficial.[5][7]
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Temperature Optimization: Reactions should be run at the lowest effective temperature to minimize side product formation.[4] Conversely, some cyclization reactions require significant thermal energy to overcome the activation barrier.[8] Monitor the reaction by TLC or LC-MS at different temperatures to find the sweet spot.
-
-
-
Reaction Monitoring and Work-up Issues:
-
Expertise & Experience: It's possible the reaction is working, but the product is being lost during work-up and purification.[3] Some heterocyclic compounds can have partial water solubility or may be sensitive to acidic or basic conditions during extraction.
-
Troubleshooting Steps:
-
Monitor the reaction closely using an appropriate technique (TLC, LC-MS). This will tell you if the reaction is proceeding at all.[4]
-
During aqueous work-up, if your product has some water solubility, minimize the amount of water used or perform multiple back-extractions of the aqueous layer with an organic solvent.[3]
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Consider alternative purification methods like recrystallization or preparative HPLC if your compound is unstable on silica gel.[3]
-
-
Issue 2: Significant Formation of Side Products
Question: My reaction is producing the desired thieno[3,2-c]thiochromene, but it is contaminated with significant amounts of side products, making purification difficult. How can I improve the selectivity?
Answer: The formation of side products indicates that there are competing reaction pathways with similar activation energies. Optimizing for selectivity involves fine-tuning the reaction conditions to favor the desired pathway.
Causality and Solutions:
-
Incorrect Stoichiometry or Reagent Addition Order:
-
Expertise & Experience: Using an incorrect stoichiometric amount of reagents is a common cause of side product formation.[4] For example, in a one-pot reaction, if the first step is slow, the unreacted starting material may participate in undesired reactions. The order of addition can also be critical, especially in generating reactive intermediates.
-
Troubleshooting Steps:
-
Verify the stoichiometry of all reagents. Sometimes, a slight excess of one reagent can push the reaction to completion, but a large excess can lead to side products.
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Consider slow addition of a highly reactive reagent using a syringe pump to maintain a low concentration and minimize side reactions.
-
-
-
Temperature Control:
-
Expertise & Experience: Overheating a reaction is a frequent cause of impurity formation.[4] Higher temperatures can provide the necessary activation energy for competing side reactions or product decomposition.
-
Troubleshooting Steps:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
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If the reaction is highly exothermic, ensure efficient stirring and consider external cooling to maintain a stable internal temperature.
-
-
-
Mechanistic Considerations and Competing Pathways:
-
Expertise & Experience: Understanding the reaction mechanism is key to predicting and preventing side reactions. For instance, in cyclization reactions, both 6-endo and 5-exo cyclization pathways might be possible, leading to regioisomeric products.[1] The choice of catalyst and solvent can often influence this regioselectivity. In some cases, unexpected dimeric products like bis(thiophen-3-yl)sulfides or disulfides can form through complex reaction pathways involving reactive intermediates.[7][9]
-
Troubleshooting Steps:
-
Consult the literature for mechanistic studies on similar reactions to understand potential competing pathways.
-
If regioisomers are a problem, changing the catalyst or solvent might favor one pathway over another. For example, bulky ligands on a metal catalyst can sterically hinder one approach, favoring another.
-
-
Data Summary Tables
For your convenience, the following tables summarize optimized conditions for related heterocyclic syntheses, which can serve as excellent starting points for your own optimizations.
Table 1: Optimization of Conditions for Thieno[2,3-c]pyridine Synthesis via Denitrogenative Transformation [5]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 2 |
| 2 | PTSA | Dioxane | 100 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 20 |
| 4 | TfOH | Toluene | 110 | 11 |
| 5 | TfOH | Dioxane | 100 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | Optimized |
This table illustrates the significant impact of both catalyst and solvent choice on reaction yield.
Table 2: Optimization of One-Pot Reduction-Alkylation for 3-(Alkylthio)thiophene Synthesis [7]
| Entry | Reducing Agent | Solvent | Base | Temperature (°C) | Yield (%) | Notes |
| 1 | NaBH₄ | Methanol | K₂CO₃ | Reflux | Low | Poor solubility, reductant decomposition |
| 2 | NaBH₄ | Ethanol | K₂CO₃ | Reflux | Moderate | Transesterification observed |
| 3 | NaBH₄ | Isopropanol | K₂CO₃ | Reflux | Moderate | Transesterification observed |
| 4 | NaBH₄ | DMF | - | 75 | Good | Optimized for alkylation |
| 5 | Na₂S₂O₄ | DMF/H₂O | K₂CO₃ | RT | 60 | Base required for reduction |
This table highlights how solvent choice can prevent side reactions (transesterification) and the importance of base in certain reduction systems.
Experimental Protocols & Visualizations
General Protocol for Catalyst Screening in a Cross-Coupling Reaction
This protocol provides a framework for systematically optimizing a palladium-catalyzed reaction for C-S or C-C bond formation as a precursor to cyclization.
-
Setup: To a series of oven-dried reaction vials, add the aryl halide/triflate (1.0 eq.), the coupling partner (e.g., boronic acid or thiol, 1.2-1.5 eq.), and a magnetic stir bar.
-
Atmosphere Control: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if required, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Toluene, Dioxane, or DMF) via syringe.
-
Reaction: Place the vials in a preheated aluminum block and stir at the desired temperature.
-
Monitoring: After a set time (e.g., 2, 6, 12, 24 hours), take a small aliquot from each vial, quench, and analyze by TLC or LC-MS to determine conversion and selectivity.
Caption: A typical workflow for optimizing a transition-metal-catalyzed reaction.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues.
Sources
- 1. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 2. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
Technical Support Center: Purification of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Welcome to our dedicated technical support guide for navigating the purification challenges associated with methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this complex heterocyclic compound. Here, we distill our extensive experience into practical, actionable advice to help you overcome common hurdles and achieve high purity for your downstream applications.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for chromatographic purification of crude methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate?
A1: For initial purification, we recommend flash column chromatography on silica gel. A good starting eluent system is a gradient of ethyl acetate in hexanes. Based on the polarity of related thieno[3,2-c]chromene derivatives, a gradient of 5% to 30% ethyl acetate in hexanes should provide adequate separation.[1] It is crucial to first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio for your specific crude material.
Q2: My purified compound appears as a persistent oil or gum. How can I induce crystallization?
A2: An oily product can be due to residual solvents or the presence of impurities that inhibit crystallization.[2] First, ensure all solvents are removed by drying under high vacuum, possibly with gentle heating. If the product is still an oil, trituration can be effective. This involves washing the oil with a non-polar solvent in which the desired compound has minimal solubility, such as cold hexanes or diethyl ether, to remove soluble impurities.[2]
Q3: Are there alternatives to silica gel for the chromatography of this compound?
A3: Yes. Sulfur-containing heterocycles can sometimes interact strongly with the acidic surface of silica gel, leading to streaking, poor recovery, or even degradation.[2] If you observe these issues, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives.[2] For particularly challenging separations, reversed-phase chromatography (e.g., using C18 silica) with a mobile phase like acetonitrile/water or methanol/water may be necessary.
Q4: What are the key spectral features to confirm the identity of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate?
A4: The key structural features to confirm via spectroscopy are:
-
¹H NMR: Expect signals for the methyl ester protons, the methylene protons of the thiochromene ring, and distinct aromatic protons. The splitting patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern on the fused rings.
-
¹³C NMR: Look for the carbonyl carbon of the ester, the methylene carbon, and the appropriate number of aromatic and heterocyclic carbons.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the compound (C₁₃H₉ClO₂S₂), which is approximately 296.78 g/mol .[3] The isotopic pattern for chlorine (approximately 3:1 ratio for M and M+2) should also be observable.
II. Troubleshooting In-depth Purification Challenges
This section addresses more complex purification scenarios with detailed diagnostic and corrective actions.
Scenario 1: Low Recovery from Silica Gel Column Chromatography
Problem: You experience significant loss of your target compound during silica gel chromatography, with yields being substantially lower than expected based on crude NMR or LC-MS analysis.
Root Cause Analysis:
-
Irreversible Adsorption: The lone pairs of electrons on the sulfur atoms in the thieno[3,2-c]thiochromene core can form strong coordinate bonds with the acidic silanol groups on the silica surface, leading to irreversible adsorption.
-
On-Column Degradation: The acidic nature of silica gel might catalyze the degradation of sensitive functionalities on your molecule, although the target compound is expected to be relatively stable.
Troubleshooting Workflow:
Sources
Technical Support Center: Synthesis of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common experimental challenges. Our focus is on providing in-depth, mechanistically-grounded advice to help you minimize side product formation and maximize the yield and purity of your target compound.
Introduction to the Synthetic Challenge
The synthesis of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a multi-step process that culminates in the formation of a complex heterocyclic system. A likely and efficient synthetic strategy involves an intramolecular palladium-catalyzed arylation of a suitably substituted thiophene precursor. This key cyclization step, while powerful, can be prone to side reactions that lead to impurities and reduced yields. This guide will address potential pitfalls in both the synthesis of the thiophene precursor and the final cyclization, providing you with the insights needed to optimize your experimental outcomes.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Part 1: Thiophene Precursor Synthesis (via Gewald Reaction)
A common route to the thiophene core of the target molecule is the Gewald aminothiophene synthesis.[1][2][3] This versatile one-pot reaction can, however, present several challenges.
Q1: My Gewald reaction is sluggish, and I'm observing a low yield of the desired 2-aminothiophene precursor. What are the likely causes?
A1: A low yield in the Gewald reaction often points to an inefficient initial Knoevenagel-Cope condensation.[1] The choice of base is critical for this step. For less reactive starting materials, a stronger base may be required. It is advisable to screen bases such as piperidine, morpholine, or triethylamine to find the optimal catalyst for your specific substrates. Additionally, ensuring the removal of water formed during the condensation can drive the reaction to completion.
Q2: My reaction mixture has turned into a dark, tarry mess. Can I salvage my product?
A2: The formation of a dark brown or black tar-like substance is a strong indicator of polymerization or the formation of complex polysulfides.[1] This is typically caused by excessive reaction temperatures. Careful temperature control is paramount. If you are experiencing this issue, it is recommended to repeat the reaction at a lower temperature. While it may be possible to extract some product from the tarry mixture through extensive chromatographic purification, the yields are likely to be very low.
Q3: I'm seeing a significant amount of a dimeric byproduct. How can I prevent its formation?
A3: Dimerization of the α,β-unsaturated nitrile intermediate is a common competing reaction in the Gewald synthesis.[1][4] The formation of this dimer is highly temperature-dependent. A systematic screening of the reaction temperature can help identify a range that favors the desired intramolecular cyclization. Slow, controlled addition of the reagents can also disfavor the intermolecular dimerization. The choice of solvent can also play a role, and it may be beneficial to screen different solvents to optimize the reaction.
Part 2: Intramolecular Cyclization and Side Product Avoidance
The key step in forming the thieno[3,2-c]thiochromene ring system is an intramolecular cyclization, likely a palladium-catalyzed C-S bond formation.
Q4: My intramolecular cyclization is not proceeding to completion, and I'm isolating unreacted starting material. What should I investigate?
A4: Incomplete conversion in a palladium-catalyzed cyclization can be due to several factors. Firstly, ensure the purity of your starting material, as impurities can poison the catalyst. The choice of palladium catalyst and ligand is also crucial. For intramolecular arylations, catalysts like Pd(OAc)₂ with a suitable phosphine ligand are often employed.[5][6] It may be necessary to screen different ligands to find one that promotes efficient cyclization for your specific substrate. The reaction temperature and time should also be optimized.
Q5: I'm observing the formation of a dehalogenated side product, where the chloro group on the thiochromene ring is lost. What is causing this?
A5: Reductive dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. This can occur if there are sources of hydride in the reaction mixture, or if the catalytic cycle is intercepted by a reductive pathway. Ensure your solvent and reagents are anhydrous and free of contaminants that could act as hydride donors. The choice of phosphine ligand can also influence the propensity for dehalogenation.
Q6: My product is contaminated with a significant amount of homocoupled byproduct from the starting material. How can I suppress this?
A6: Homocoupling is a common side reaction in palladium-catalyzed couplings. This can be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions. Running the reaction at a lower temperature and ensuring a slow addition of the base can sometimes reduce the rate of homocoupling relative to the desired intramolecular cyclization.
Experimental Protocols and Data
Proposed Synthetic Pathway
The synthesis of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate can be envisioned through the following key transformations:
Caption: Proposed synthetic route.
Protocol for a Model Palladium-Catalyzed Intramolecular Cyclization
This protocol is based on a similar synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes and is provided as a starting point for optimization.[7]
-
Reaction Setup: To a flame-dried Schlenk flask, add the cyclization precursor (1.0 eq.), Pd(OAc)₂ (0.05 eq.), and a suitable phosphine ligand (e.g., PPh₃, 0.1 eq.).
-
Solvent and Base: Add anhydrous solvent (e.g., DMF or toluene) and a base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature between 80-120 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.
Troubleshooting Table for Palladium-Catalyzed Cyclization
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use fresh Pd(OAc)₂ and ligand. Consider a different Pd source (e.g., Pd₂(dba)₃). |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Inappropriate ligand | Screen a panel of phosphine ligands (e.g., XPhos, SPhos). | |
| Dehalogenation | Hydride source contamination | Use anhydrous solvents and reagents. |
| Ligand effect | Try a more electron-donating ligand. | |
| Homocoupling | High reaction temperature | Lower the reaction temperature. |
| Fast base addition | Add the base portion-wise or via syringe pump. | |
| Formation of Isomers | Non-selective C-H activation | This is less likely in a well-designed intramolecular reaction but can be influenced by the ligand and substrate electronics. |
Mechanistic Insights: The Palladium Catalytic Cycle and Potential Side Reactions
Understanding the catalytic cycle is key to troubleshooting.
Caption: Palladium catalytic cycle and side reactions.
The desired reaction proceeds through oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by intramolecular coordination and reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst. Dehalogenation can occur from the Pd(II)-aryl intermediate, while homocoupling can arise from transmetalation side reactions.
References
- Fisyuk, A. S., et al. (2012). Synthesis of 4H-Thieno[3,2-c]chromenes by Intramolecular Arylation of 4-Aryloxymethyl-5-iodothiophene-2-carbaldehydes. Chemistry of Heterocyclic Compounds, 47(10), 1289-1296.
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of 4H-Thieno[3,2-c]chromenes (V) by Intramolecular Arylation of 4-Aryloxymethyl-5-iodothiophene-2-carbaldehydes (IV). Retrieved from [Link][7]
- Roger, J., Požgan, F., & Doucet, H. (2009). Ligand-less palladium-catalysed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry, 11(3), 425-432.
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link][4]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link][3]
-
MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link][8]
-
RSC Publishing. (n.d.). Ligand-less palladium-catalysed direct 5-arylation of thiophenes at low catalyst loadings. Retrieved from [Link][5]
-
Semantic Scholar. (n.d.). Direct arylation of thiophenes via palladium-catalysed C-H functionalisation at low catalyst loadings. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Synthesis, intramolecular cyclization, and antinociceptive activity of 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids. Retrieved from [Link][9]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link][4]
Sources
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- 5. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Thieno[3,2-c]thiochromene Derivatives
Welcome to the technical support center for thieno[3,2-c]thiochromene derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize the fluorescence quantum yield (Φf) of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield, and why is it a critical parameter for thieno[3,2-c]thiochromene derivatives?
A1: The fluorescence quantum yield (Φf or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance[1]. A high quantum yield is crucial for applications that rely on sensitive detection, such as bio-imaging, chemical sensing, and organic light-emitting diodes (OLEDs), as it directly correlates with the brightness of the fluorophore[2]. For thieno[3,2-c]thiochromene derivatives, which are explored for their potential in these areas, maximizing the quantum yield is essential for achieving optimal performance.
Q2: What are the primary structural and environmental factors that influence the fluorescence quantum yield of these compounds?
A2: The fluorescence quantum yield is highly sensitive to both the intrinsic molecular structure and the surrounding environment. Key factors include:
-
Molecular Structure:
-
Rigidity: Fluorescence is favored in molecules with rigid structures, as this reduces energy loss through non-radiative vibrational and rotational pathways[1][3][4]. Fused ring systems like thieno[3,2-c]thiochromene are inherently more rigid than their non-fused counterparts.
-
Substituents: Electron-donating groups (e.g., -NH₂, -OH, -OR) generally enhance fluorescence, while electron-withdrawing groups (e.g., -NO₂, -COOH, halogens) tend to decrease or quench it[2][3].
-
π-Conjugation: Extending the π-conjugated system, for instance by fusing additional aromatic rings, can increase molar absorptivity and often enhances quantum efficiency[3][5].
-
Heavy Atoms: The presence of heavy atoms, either within the molecule or in the solvent, can decrease fluorescence by promoting intersystem crossing to the triplet state[3]. The sulfur atoms in the thieno[3,2-c]thiochromene core can contribute to this effect[6].
-
-
Environmental Factors:
-
Solvent Polarity: The polarity of the solvent can significantly alter the energy levels of the excited state. For many donor-π-acceptor type molecules, increasing solvent polarity can lead to a decrease in quantum yield due to the stabilization of non-emissive charge transfer states[7][8].
-
Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity because the higher thermal energy increases the frequency of collisions between molecules, which promotes non-radiative decay[1].
-
Viscosity: Higher solvent viscosity can restrict molecular rotations and vibrations, reducing non-radiative decay pathways and thus increasing the fluorescence quantum yield[1].
-
pH: For derivatives with ionizable groups (like amino or carboxyl groups), the pH of the solution can alter the protonation state and significantly impact the electronic structure and fluorescence properties[2][8].
-
Concentration: At high concentrations, many fluorescent dyes exhibit self-quenching or aggregation-caused quenching (ACQ), where intermolecular interactions create non-radiative decay pathways[6][9].
-
Q3: What is a Donor-π-Acceptor (D-π-A) system, and how can it be used to enhance the quantum yield of thieno[3,2-c]thiochromene derivatives?
A3: A Donor-π-Acceptor (D-π-A) or "push-pull" system is a molecular design strategy where an electron-donating group (the donor) and an electron-accepting group (the acceptor) are connected by a π-conjugated bridge (the linker)[6][10]. In this case, the thieno[3,2-c]thiochromene core can act as the π-bridge. This arrangement facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, which can lead to highly emissive states and large Stokes shifts[10][11][12]. By carefully selecting the donor and acceptor groups, it is possible to tune the photophysical properties and achieve very high quantum yields, with some D-π-A systems reaching values as high as 86% in solution[10].
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Detailed Steps:
-
Purity Verification: Impurities are common quenchers.[9] Confirm the purity of your synthesized compound using standard analytical techniques like NMR, mass spectrometry, and chromatography. Even minor impurities can drastically reduce fluorescence.
-
Instrumentation and Settings: Double-check your fluorometer settings. Ensure you are exciting the sample at its absorption maximum (λ_max) and scanning a wide enough emission range. Check that the detector sensitivity and slit widths are optimized.[9][13]
-
Concentration Optimization: High concentrations can lead to aggregation-caused quenching (ACQ).[6][9] Prepare a dilution series to find the optimal concentration range. For quantum yield measurements, the absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.[14]
-
Solvent Choice: As discussed, the solvent environment is critical.[8] If the quantum yield is low in a polar solvent like acetonitrile, try a less polar solvent like toluene or a more viscous one like glycerol to see if emission can be recovered.
Q5: My compound is highly fluorescent in a dilute solution, but the emission is quenched at higher concentrations or in the solid state. What is happening?
A5: This phenomenon is likely Aggregation-Caused Quenching (ACQ). The planar structure of thieno[3,2-c]thiochromene derivatives can promote strong intermolecular π-π stacking interactions in concentrated solutions or the solid state. These interactions create new, non-radiative decay pathways for the excited state, effectively quenching fluorescence.[6]
Solutions:
-
Introduce Bulky Groups: Attaching bulky substituents to the thieno[3,2-c]thiochromene core can sterically hinder the molecules from getting close enough to form π-stacks.
-
Induce Aggregation-Induced Emission (AIE): A more advanced strategy is to design molecules that are AIE-active. AIE is a phenomenon where non-emissive molecules in solution become highly emissive upon aggregation.[15][16] This is typically achieved by incorporating rotor-like groups (e.g., tetraphenylethylene) into the structure. In solution, these rotors undergo rapid rotation, providing a non-radiative decay channel. In the aggregate state, this intramolecular rotation is restricted, which blocks the non-radiative pathway and forces the molecule to decay via fluorescence.[15]
Q6: I observe a significant red-shift in the emission spectrum and a drop in quantum yield when I switch to a more polar solvent. Why?
A6: This is a classic example of positive solvatochromism and is very common in D-π-A type fluorophores.[8][12] Upon excitation, these molecules often have a much larger dipole moment in the excited state than in the ground state. In a polar solvent, the surrounding solvent molecules reorient themselves to stabilize this highly polar excited state. This stabilization lowers the energy of the excited state, resulting in a red-shift (shift to longer wavelengths) in the emission.
The accompanying drop in quantum yield often occurs because this stabilization can favor non-radiative decay pathways, such as the formation of a twisted intramolecular charge transfer (TICT) state, which is often non-emissive.[8]
How to Control It:
-
Solvent Selection: If a high quantum yield is the primary goal, using non-polar or moderately polar solvents is often preferable for these types of dyes.
-
Structural Modification: Increasing the rigidity of the molecule can help to disfavor the formation of twisted, non-emissive states, thereby preserving the quantum yield even in more polar environments.
Data & Protocols
Table 1: Influence of Structural and Environmental Factors on Quantum Yield
| Factor | Change | Expected Effect on Quantum Yield | Rationale |
| Substituent | Add Electron-Donating Group (-NH₂, -OR) | Increase | Enhances π-electron density and oscillator strength.[1][2] |
| Add Electron-Withdrawing Group (-NO₂, -CN) | Decrease | Reduces electron density and can introduce non-radiative pathways.[2][3] | |
| Molecular Rigidity | Increase (e.g., ring fusion) | Increase | Restricts vibrational/rotational modes, reducing non-radiative decay.[1][3][6] |
| Solvent Polarity | Increase | Often Decrease | Can stabilize non-emissive charge transfer states (e.g., TICT).[7][8] |
| Solvent Viscosity | Increase | Increase | Hinders molecular motion, suppressing non-radiative decay pathways.[1] |
| Temperature | Increase | Decrease | Increases collisional deactivation and non-radiative decay rates.[1] |
| Concentration | Increase | Often Decrease | Aggregation-Caused Quenching (ACQ) due to π-π stacking.[6][9] |
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
This protocol describes the most common method for determining fluorescence quantum yield, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[14]
1. Materials & Equipment:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
1 cm path length quartz cuvettes
-
Quantum Yield Standard: A compound with a known quantum yield that absorbs at a similar wavelength to your sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Spectroscopic grade solvent(s).
2. Procedure:
-
Select Excitation Wavelength: Choose an excitation wavelength where both the standard and the test sample have significant absorbance.
-
Prepare Stock Solutions: Accurately prepare stock solutions of your thieno[3,2-c]thiochromene derivative and the quantum yield standard in the same solvent.
-
Prepare Dilutions: From each stock solution, prepare a series of at least five dilutions. The concentrations should be adjusted so that the absorbance values at the chosen excitation wavelength are within the range of 0.02 to 0.1.[8][14] This is critical to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution at the excitation wavelength.
-
Record Fluorescence Spectra:
-
Set the excitation wavelength on the fluorescence spectrometer to the value chosen in step 1.
-
Record the emission spectrum for each diluted solution of both the standard and the test sample. Ensure the experimental settings (e.g., slit widths) are identical for all measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope of the resulting lines for both the test sample (Grad_X) and the standard (Grad_S). The plots should be linear.
-
Calculate the quantum yield of your sample (Φ_X) using the following equation:[14]
Φ_X = Φ_S * (Grad_X / Grad_S) * (n_X² / n_S²)
Where:
-
Φ_S is the quantum yield of the standard.
-
Grad_X and Grad_S are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
n_X and n_S are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
References
-
Scribd. (n.d.). Factors Affecting Fluorescence. Retrieved from [Link]
-
elearn analysis. (2020, September 17). Factors Affecting Fluorescence Intensity [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Fluorescent heterocycles: Recent trends and new developments. Retrieved from [Link]
-
SciSpace. (n.d.). Substituent dependent tunable fluorescence in thieno[3,2-c]pyrans. Retrieved from [Link]
-
Ho, P. Y., et al. (2021). Photophysical Characteristics and Photosensitizing Abilities of Thieno[3,2-b]thiophene-Based Photosensitizers for Photovoltaic and Photocatalytic Applications. PolyU Institutional Research Archive. Retrieved from [Link]
-
Sun, Y., et al. (2019). Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties. Organic & Biomolecular Chemistry, 17, 3617-3622. Retrieved from [Link]
-
Reddit. (2023, September 22). What are some factors that can affect the quantum yield brightness of a fluorophore? Retrieved from [Link]
-
ResearchGate. (2025, August 9). Substituent Effect on Absorption and Fluorescence Properties of Thieno[3,2-c]Pyridine Derivatives. Retrieved from [Link]
-
Al-Attar, H. A., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(8), 9512-9522. Retrieved from [Link]
-
Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Retrieved from [Link]
-
Papakyriacou, G. F., et al. (2013). Covalently linked thieno[2,3-b]thiophene-fullerene dimers: synthesis and physical characterization. Organic & Biomolecular Chemistry, 11(36), 6125-6130. Retrieved from [Link]
-
Lo, S.-C., et al. (2021). The relationship between basic group resonance and quantum yield of high efficiency red light fluorescent solutions. RSC Advances, 11(62), 39399-39405. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential applications of Aggregation Induced Emission active heterocyclic compounds. Retrieved from [Link]
-
ResearchGate. (2015, June 1). What's wrong with my quantum yield measurement? Retrieved from [Link]
-
Sekar, P. T., et al. (2021). Aggregation-induced emission enhancement (AIEE) of tetrarhenium(i) metallacycles and their application as luminescent sensors for nitroaromatics and antibiotics. Dalton Transactions, 50(2), 649-660. Retrieved from [Link]
-
Blanco Ponce, M., et al. (2022). Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. European Journal of Organic Chemistry, 2022(8), e202101475. Retrieved from [Link]
-
Satyanarayan, M. N., et al. (2022). Aggregation-induced emission in thiophene derivatives. ISSS Journal of Micro and Smart Systems, 11(1), 217-233. Retrieved from [Link]
-
Demas, J. N., & Crosby, G. A. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Retrieved from [Link]
-
Mohamed, M. K., et al. (2025, January 12). Synthesis, DFT Calculations, and Molecular Docking Study of New Aggregation‐Induced Emission Lumiogens Based on Thieno[2,3‐d]pyrimidine Moiety. ResearchGate. Retrieved from [Link]
-
Thangavel, G., et al. (2019). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 15, 2307-2315. Retrieved from [Link]
-
Özkalı, G., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(45), 12558-12563. Retrieved from [Link]
-
Fisyuk, A. S., et al. (2025, August 5). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Aggregation-induced emission in thiophene derivatives. Retrieved from [Link]
-
ResearchGate. (2024, November 7). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Retrieved from [Link]
Sources
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- 7. The relationship between basic group resonance and quantum yield of high efficiency red light fluorescent solutions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06326J [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Scaling Up Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into refining the production of this complex heterocyclic compound. We will address common challenges, from bench-scale optimization to pilot-plant considerations, grounding our recommendations in established chemical principles and peer-reviewed literature.
Overview of the Synthetic Challenge
Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (CAS 255378-11-1) is a fused heterocyclic system with potential applications in medicinal chemistry and materials science.[1][2] Its synthesis involves the construction of two fused sulfur-containing rings, a process that presents significant challenges in terms of yield, purity, and scalability. Key difficulties often arise from catalyst sensitivity, reaction regioselectivity, and purification of the final product, which may have limited solubility.[3]
This guide proposes a robust two-step synthetic strategy and provides detailed troubleshooting for each stage.
Proposed Synthetic Workflow
The recommended pathway involves an initial palladium-catalyzed S-arylation coupling followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization. This approach offers a convergent and logical route to the target scaffold.
Caption: Proposed two-stage synthesis of the target molecule.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during synthesis and scale-up.
Stage 1: S-Arylation (Buchwald-Hartwig or Ullmann Type)
Q1: My S-arylation coupling reaction has a low yield or fails to initiate. What are the primary causes?
A1: Failure in palladium-catalyzed cross-coupling is a common challenge.[4] Systematically investigate these factors:
-
Atmosphere Control: These reactions are highly sensitive to oxygen. The catalyst, particularly in its active Pd(0) state, can be oxidized and deactivated. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment.[4]
-
Reagent Purity:
-
Thiol: Thiols can oxidize to disulfides upon storage. Use freshly purified 4-chlorothiophenol or verify its purity by NMR or GC before use.
-
Solvent: Anhydrous solvents are critical. Residual water can interfere with the catalytic cycle. Use freshly distilled or commercially available anhydrous solvents.
-
-
Catalyst and Ligand System: The choice of palladium precatalyst and ligand is crucial. For S-arylation, bulky, electron-rich phosphine ligands are often required to promote reductive elimination. If a standard catalyst like Pd(PPh₃)₄ fails, consider more active, specialized systems like those used for challenging Suzuki couplings.[3][4]
-
Base Selection: The base is not merely a proton scavenger; it plays a key role in the catalytic cycle. A weak base may not be sufficient. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[4]
Q2: I'm observing significant side products, such as disulfide formation from the thiol or debromination of the thiophene ester. How can I mitigate this?
A2: Side product formation points to suboptimal reaction conditions.
-
Disulfide Formation: This indicates oxidation of the starting thiophenol. This is often caused by trace oxygen in the reaction atmosphere. Improve your inert gas technique and consider degassing the solvent via sparging before use.
-
Debromination (Protodehalogenation): This side reaction can occur if the catalytic cycle is inefficient, allowing for competing pathways. It is often exacerbated by excessive temperatures or reaction times. Try lowering the reaction temperature and monitoring the reaction closely by TLC or GC/LC-MS to stop it upon completion. Using a more efficient ligand system can also accelerate the desired coupling over side reactions.
-
Homocoupling: Formation of biphenyl-type impurities can arise from issues with catalyst activation or stoichiometry. Ensure precise measurement of all reagents.
Stage 2: Intramolecular Friedel-Crafts Cyclization
Q3: The Friedel-Crafts ring-closing reaction is incomplete, resulting in recovery of the starting intermediate.
A3: Incomplete cyclization is typically an issue of activation energy or reagent potency.
-
Acid Strength and Stoichiometry: This reaction requires a potent Lewis or Brønsted acid to promote electrophilic aromatic substitution. Polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH) are common choices.[4][5] If using PPA, ensure it is fresh and has a high P₂O₅ content. On a larger scale, PPA can become viscous and difficult to stir, leading to poor mixing and localized "cold spots." Ensure vigorous mechanical stirring. You may need a significant excess of the acid (acting as both catalyst and solvent) to drive the reaction to completion.
-
Reaction Temperature: These cyclizations often require elevated temperatures (80-140 °C) to overcome the activation barrier.[4] If the reaction is sluggish, a controlled increase in temperature may be necessary. However, excessive heat can lead to charring.
-
Scale-Up Consideration: Heat transfer is less efficient in large reactors. The "set" temperature on the reactor jacket may not reflect the internal bulk temperature. Use a calibrated internal temperature probe to ensure the reaction reaches and maintains the target temperature.
Q4: My product is dark and contains many impurities after the cyclization step. How can I improve the purity?
A4: Dark coloration often indicates polymerization or charring, a common issue with strong acid-catalyzed reactions at high temperatures.
-
Temperature Control: This is the most critical parameter. Do not overshoot the target temperature. On scale, consider a programmed, slow heating ramp to maintain control.
-
Reaction Time: Prolonged exposure to strong, hot acid will degrade both the starting material and the product. Monitor the reaction progress and quench it as soon as it reaches completion.
-
Quenching Procedure: The quench is a critical step, especially at scale. A slow, controlled addition of the hot acid mixture onto ice or cold water is essential to dissipate the heat of neutralization. A rapid, uncontrolled quench can cause localized boiling and degradation.
Caption: Decision tree for troubleshooting low cyclization yield.
Frequently Asked Questions (FAQs)
Q: What are the recommended analytical techniques for in-process control (IPC)? A: For monitoring reaction completion, Thin Layer Chromatography (TLC) is effective for qualitative assessment at the bench.[6] For quantitative analysis and impurity profiling during scale-up, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the intermediates and product are sufficiently volatile and thermally stable.
Q: The final product has poor solubility. What is the best method for purification at scale? A: Many polycyclic aromatic compounds have limited solubility in common organic solvents.[3]
-
Column Chromatography: While effective at the lab scale, silica gel chromatography is often expensive and inefficient for multi-kilogram production.[6] It should be considered a last resort.
-
Recrystallization: This is the most scalable and cost-effective purification method. A thorough solvent screen is essential. Try solvents like toluene, xylenes, chlorobenzene, or high-boiling esters (e.g., ethyl acetate) and alcohols (e.g., isopropanol), or mixtures thereof. The goal is to find a system where the product is sparingly soluble at room temperature but fully soluble at reflux.
-
Trituration/Slurry Wash: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent that dissolves the impurities but not the product (a trituration or slurry wash) can significantly improve purity.
Q: What are the primary safety concerns when scaling up this synthesis? A:
-
Thiophenols: 4-Chlorothiophenol has a potent, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood or an enclosed reactor system.
-
Strong Acids: PPA and TfOH are extremely corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. The quenching process is highly exothermic and can generate fumes.
-
Palladium Catalysts: While not highly toxic, palladium catalysts and their phosphine ligands should be handled with care, and waste should be disposed of according to regulations for heavy metals.
Optimized Reaction Parameters & Data
The following table provides suggested starting parameters for optimization, based on analogous reactions found in the literature.[4][7][8]
| Parameter | Stage 1: S-Arylation | Stage 2: Friedel-Crafts Cyclization |
| Solvent | Toluene, Dioxane, or DMF (anhydrous) | Polyphosphoric Acid (PPA) or neat TfOH |
| Catalyst/Reagent | Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%) | PPA (10-20 eq.) or TfOH (5-10 eq.) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-2.5 equivalents) | N/A |
| Temperature | 80 - 110 °C | 100 - 140 °C |
| Typical Reaction Time | 12 - 24 hours | 2 - 8 hours |
| Workup | Aqueous wash, extraction, solvent evaporation | Quench onto ice, filter solid, wash |
| Expected Yield | 70 - 90% | 60 - 85% |
Detailed Experimental Protocols
These protocols are representative and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of Methyl 3-((4-chlorophenyl)thio)thiophene-2-carboxylate (Intermediate)
-
To an oven-dried, three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add cesium carbonate (2.5 eq.), methyl 3-bromothiophene-2-carboxylate (1.0 eq.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 1.5 mol%; Xantphos, 3.0 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via cannula.
-
Begin vigorous stirring and add 4-chlorothiophenol (1.1 eq.) via syringe.
-
Heat the reaction mixture to 100 °C and maintain for 18 hours, or until IPC (TLC/HPLC) shows consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography or taken directly to the next step if purity is >95%.
Protocol 2: Synthesis of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (Final Product)
-
To a flask equipped with a high-torque mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (15 eq.).
-
Heat the PPA to 80 °C to reduce its viscosity.
-
Slowly add the crude intermediate from Protocol 1 (1.0 eq.) in portions to the stirring PPA.
-
Once the addition is complete, increase the temperature to 120-130 °C.
-
Maintain the temperature and stir vigorously for 4 hours, monitoring by TLC/HPLC.
-
Upon completion, cool the reaction to ~90 °C.
-
In a separate, appropriately sized vessel, prepare a large volume of ice water.
-
CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the hot reaction mixture into the stirring ice water. A solid precipitate should form.
-
Allow the slurry to stir for 1-2 hours to fully break up the PPA.
-
Filter the solid product, washing thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Wash the filter cake with a cold solvent like methanol or isopropanol to remove colored impurities.[6]
-
Dry the solid product under vacuum at 50-60 °C. Further purification can be achieved by recrystallization from a suitable solvent (e.g., toluene).
References
-
Fisyuk, A. S., et al. (2014). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50, 1731-1738. 6
-
He, Z., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 16(4), 3095-3104. [Link]
-
Matrix Fine Chemicals. METHYL 8-CHLORO-4H-THIENO[3,2-C]THIOCHROMENE-2-CARBOXYLATE. [Link]
-
Chen, H.-Y., et al. (2010). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 15(7), 4476-4487. [Link]
-
Satake, K., et al. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-734. [Link]
-
Murugesan, S., et al. (2024). Recent developments in thiochromene chemistry. RSC Advances, 14, 19855-19888. [Link]
-
Kovalenko, S. M., et al. (2021). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 26(21), 6695. [Link]
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- 2. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. mdpi.com [mdpi.com]
addressing poor cell permeability of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Technical Support Center: Enhancing Cell Permeability
Introduction
Welcome to the technical support guide for addressing challenges related to the poor cell permeability of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. This document is designed for drug development professionals and researchers encountering difficulties with intracellular delivery of this compound. Based on its fused heterocyclic structure and functional groups, the compound is predicted to be lipophilic, which can lead to poor aqueous solubility and consequently, low apparent permeability despite favorable characteristics for passive diffusion.
This guide provides a structured, question-and-answer-based approach to troubleshooting, offering both diagnostic guidance and actionable experimental protocols. Our goal is to equip you with the scientific rationale and practical steps needed to diagnose the underlying permeability issues and implement effective enhancement strategies.
Troubleshooting Workflow: A General Overview
Before diving into specific questions, the following workflow provides a high-level strategy for diagnosing and addressing permeability issues.
Caption: General workflow for troubleshooting poor cell permeability.
Frequently Asked Questions & Troubleshooting Guides
Q1: My initial screens suggest poor cellular uptake of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. How do I first determine if the issue is passive permeability?
Answer: Your first step is to distinguish between poor passive diffusion across the lipid bilayer and other factors like active transport (efflux) or metabolic instability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an ideal starting point as it exclusively measures passive transport.[1][2]
Scientific Rationale: PAMPA utilizes a synthetic membrane composed of lipids immobilized on a filter, creating a cell-free system.[2] This isolates passive diffusion from complex biological processes such as active transport or metabolism, which would be present in cell-based assays.[3] For a lipophilic compound like yours, poor PAMPA results often point towards low aqueous solubility, where the compound cannot effectively partition from the donor buffer into the lipid membrane.[4]
Experimental Protocol: PAMPA for Poorly Soluble Compounds
This protocol incorporates a co-solvent and utilizes LC-MS for detection, which provides the sensitivity and selectivity needed for compounds that may have low UV absorbance or are tested at low concentrations.[4]
Materials:
-
Multi-well PAMPA plate (e.g., Millipore MultiScreen™ PAMPA plate)
-
Test Compound Stock: 10 mM in 100% DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Co-solvent: Dimethyl Sulfoxide (DMSO)
-
Lipid Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in dodecane
-
Control Compounds: Atenolol (low permeability), Propranolol (high permeability)
-
LC-MS system
Procedure:
-
Prepare Donor Solutions:
-
Dilute the 10 mM DMSO stock of your test compound and controls into PBS to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., 1-2%) to avoid disrupting the membrane.[5] If solubility is still an issue, the final DMSO concentration can be carefully increased up to 5%, but membrane integrity must be validated.
-
-
Coat the PAMPA Plate:
-
Carefully add 5 µL of the 2% DOPC in dodecane lipid solution to each well of the donor plate's filter membrane. Allow it to impregnate for 5-10 minutes.
-
-
Prepare the Acceptor Plate:
-
Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
-
Assemble the PAMPA Sandwich:
-
Place the lipid-coated donor plate onto the acceptor plate.
-
Carefully add 150 µL of your prepared donor solutions (test compound, controls) to the donor wells.
-
-
Incubation:
-
Cover the plate assembly to prevent evaporation.
-
Incubate at room temperature for 4-5 hours with gentle shaking (~50 rpm) to reduce the unstirred water layer.[5]
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Take samples from both the donor and acceptor wells for LC-MS analysis. Also, analyze a reference sample of the initial donor solution (T0).
-
-
Calculate Apparent Permeability (Pe):
-
The apparent permeability coefficient is calculated using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t ) Where:
-
CA(t) = Compound concentration in acceptor well at time t
-
Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
A = Filter area
-
VD, VA = Volume of donor and acceptor wells
-
t = Incubation time
-
-
Data Interpretation:
| Permeability Class | Apparent Permeability (Pe) cm/s | Interpretation for Drug Discovery |
| High | > 1 x 10⁻⁶ | Likely good passive absorption. |
| Medium | 0.1 - 1 x 10⁻⁶ | Borderline; may require formulation improvements. |
| Low | < 0.1 x 10⁻⁶ | Poor passive absorption; requires significant intervention. |
If your compound shows low Pe in this assay, proceed to Q3 and Q4 for strategies to improve passive diffusion.
Q2: My compound has low permeability in a Caco-2 assay and a high efflux ratio. What does this indicate and how do I confirm it?
Answer: This result strongly suggests that your compound is a substrate for active efflux transporters expressed on the Caco-2 cells, such as P-glycoprotein (P-gp, or MDR1).[3][6] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal epithelium, expressing various transporters.[6][7]
Scientific Rationale: A bidirectional Caco-2 assay measures permeability in both the apical-to-basolateral (A-B) direction, mimicking gut absorption, and the basolateral-to-apical (B-A) direction, representing efflux back into the intestinal lumen.[6] A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) indicates that the compound is actively pumped out of the cell, limiting its net absorption.[8][9] To confirm this, you should repeat the assay in the presence of a known inhibitor of the suspected efflux pump.
Caption: Bidirectional transport across a Caco-2 monolayer.
Experimental Protocol: Bidirectional Caco-2 Assay with P-gp Inhibition
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell™ filter inserts for 21-25 days to allow for full differentiation and monolayer formation.[7]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >200 Ω·cm² to ensure tight junction integrity.[10][11]
-
Prepare Dosing Solutions:
-
Standard Assay: Prepare the test compound at the desired concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Inhibitor Assay: Prepare a second set of dosing solutions containing both the test compound and a P-gp inhibitor (e.g., 100 µM Verapamil).
-
-
A-B Permeability:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
-
-
B-A Permeability:
-
In a separate set of wells, add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Analysis: Analyze the concentration of the compound in all samples by LC-MS.
-
Calculate Papp and Efflux Ratio (ER):
-
Calculate the apparent permeability (Papp) for both A-B and B-A directions.
-
ER = Papp(B-A) / Papp(A-B)
-
Data Interpretation:
| Condition | Efflux Ratio (ER) | Interpretation |
| Without Inhibitor | > 2 | Compound is likely an efflux pump substrate. |
| With Inhibitor | Approaches 1 | Confirms the involvement of the inhibited pump (e.g., P-gp). |
| With Inhibitor | Remains > 2 | May involve other efflux pumps not blocked by the inhibitor. |
If the efflux ratio is significantly reduced in the presence of an inhibitor, your strategy should focus on circumventing this efflux mechanism.
Q3: My compound shows poor passive permeability (low PAMPA result). How can I improve this through chemical modification?
Answer: A prodrug strategy is a highly effective chemical modification approach to enhance permeability.[12][13][14] This involves masking polar functional groups that hinder membrane crossing, creating a more lipophilic version of the compound that can revert to the active parent drug once inside the cell.
Scientific Rationale: The ester group in methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a potential site for hydrolysis by intracellular esterases. While this ester might not be the primary cause of poor permeability, if other modifications introduce polar handles (e.g., a carboxylic acid), a prodrug approach becomes critical. The key is to mask hydrogen bond donors or charged groups, which are major obstacles to passive diffusion.[15] For example, converting a carboxylic acid to an ester or an alcohol to an acyloxymethyl ether can dramatically increase lipophilicity and membrane permeation.[15]
Caption: The prodrug concept for enhancing cell permeability.
Strategy: Ester Prodrugs If your parent molecule has a carboxylic acid, converting it to a simple alkyl or aryl ester is a common and effective strategy.
-
Methyl/Ethyl Esters: Simple to synthesize and often provide a good balance of increased lipophilicity and sufficient aqueous solubility.
-
Acyloxymethyl Esters: These can offer different cleavage kinetics and may be useful if simple esters are too stable or too rapidly cleared in plasma.
Validation Workflow:
-
Synthesize Prodrug: Create an ester derivative of your active compound.
-
Re-evaluate Permeability: Test the new prodrug in both PAMPA and Caco-2 assays. You should observe a significant increase in permeability.
-
Assess Stability and Conversion:
-
Incubate the prodrug in cell lysate or with purified esterase enzymes.
-
Monitor the disappearance of the prodrug and the appearance of the parent compound over time using LC-MS. This confirms that the prodrug can be converted back to the active form.
-
Q4: I want to avoid chemical modification. What formulation strategies or delivery systems can enhance my compound's permeability?
Answer: If chemical modification is not an option, you can use advanced formulation strategies or novel delivery vectors to overcome the permeability barrier.[16][17] These methods aim to either improve the compound's solubility at the cell surface or utilize alternative entry pathways.
Strategy 1: Formulation with Permeation Enhancers Permeation enhancers are excipients that transiently and reversibly increase the permeability of epithelial barriers.[17][18]
-
Mechanism: They can act by disrupting the lipid bilayer or opening tight junctions between cells.[17]
-
Examples: Medium-chain fatty acids (e.g., capric acid), bile salts, and non-ionic surfactants (e.g., Polysorbate 80).[19][20]
-
Application: Co-formulate your compound with a low concentration of a permeation enhancer and re-test in a Caco-2 assay.
-
Caution: Cytotoxicity is a concern, so it is crucial to perform a cell viability assay (e.g., MTT or LDH release) in parallel to find a safe and effective concentration of the enhancer.
Strategy 2: Lipid-Based Formulations For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoemulsions can significantly improve oral absorption.[19][21]
-
Mechanism: These formulations create fine oil-in-water emulsions in the gastrointestinal tract. The drug remains dissolved in small lipid droplets, increasing its surface area and maintaining a high concentration gradient at the cell membrane, which drives passive absorption.[18]
Strategy 3: Cell-Penetrating Peptides (CPPs) CPPs are short peptides (typically 5-30 amino acids) that can traverse cell membranes and carry molecular cargo inside.[22][23]
-
Mechanism: CPPs, often cationic and amphipathic, can facilitate uptake through various endocytic pathways or by direct translocation.[24][25]
-
Application: The compound can be covalently linked to a CPP, often via a cleavable linker.[26] This creates a conjugate that can be actively transported into the cell.
-
Common CPPs: TAT peptide, Penetratin, and poly-arginine sequences.
-
Considerations: This is a more complex approach, often reserved for high-value therapeutics or tool compounds for in vitro studies. Non-specific uptake can be a limitation for in vivo applications.[22]
References
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. [Link]
-
Factors that affect the permeability of the cell surface membrane - AQA A-Level Biology. [Link]
-
Drug Delivery Using Cell-Penetrating Peptides. American Peptide Company. [Link]
-
Enhanced Peptide Delivery into Cells by Using the Synergistic Effects of a Cell-Penetrating Peptide and a Chemical Drug to Alter Cell Permeability. Molecular Pharmaceutics. [Link]
-
What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? Biology QuickTakes. [Link]
-
Caco2 assay protocol. [Link]
-
Caco-2 Permeability Assay Protocol - Scribd. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. PubMed Central. [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]
-
What are the factors that affect membrane permeability? - Quora. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. [Link]
-
Factors Affecting The Permeability Of A Cell Membrane - Cram. [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PubMed Central. [Link]
-
METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES - Ghent University Library. [Link]
-
Factors Affecting Cell Membrane Permeability and Fluidity - Conduct Science. [Link]
-
Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Frontiers. [Link]
-
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers. [Link]
-
Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress - PMC. [Link]
-
increase membrane permeability by prodrug design. - Slideshare. [Link]
-
Cell-Penetrating Peptides: Unlocking the Next Generation of Intracellular Drug Delivery. GenScript. [Link]
-
Permeability enhancement techniques for poorly permeable drugs: A review. [Link]
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC. [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ardena. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. [Link]
-
Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs - JOCPR. [Link]
-
Caco-2 Permeability Assay - Evotec. [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Pion Inc. [Link]
-
Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC. [Link]
-
The importance of efflux pumps in bacterial antibiotic resistance - Oxford Academic. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC. [Link]
-
Video: Bioavailability Enhancement: Drug Permeability Enhancement - JoVE. [Link]
-
Efflux pump - Wikipedia. [Link]
-
Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. ResearchGate. [Link]
-
In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed. [Link]
Sources
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- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 3. enamine.net [enamine.net]
- 4. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
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Technical Support Center: Synthesis of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome, researchers and drug development professionals. This guide is designed to provide expert-level troubleshooting and support for the synthesis of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. Our approach is to anticipate common experimental challenges and provide robust, scientifically-grounded solutions. We will delve into the causality behind experimental choices to empower you to resolve issues effectively.
Plausible Synthetic Route
The synthesis of the target molecule, while not extensively documented in readily available literature, can be logically approached via a two-step process involving the formation of a thioether precursor followed by an intramolecular Friedel-Crafts cyclization. This guide is structured around the potential pitfalls of this plausible route.
Caption: Plausible two-step synthetic workflow for the target compound.
Troubleshooting & FAQs
This section is organized by the synthetic stage and addresses common problems in a question-and-answer format.
Part A: Precursor Synthesis (Step 1)
Question 1: My precursor synthesis has a very low yield. What are the likely causes?
Answer: Low yields in the synthesis of methyl 5-(((4-chlorophenyl)thio)methyl)thiophene-2-carboxylate are typically due to issues with the nucleophilic substitution reaction. Consider the following:
-
Base Strength and Solubility: The base, such as potassium carbonate, may not be strong enough or sufficiently soluble in the chosen solvent to deprotonate the thiophenol effectively.
-
Solution: Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF. Ensure the complete deprotonation of the thiophenol before adding the electrophile.
-
-
Reagent Purity: Impurities in the starting materials, especially moisture in the solvent or aged 4-chlorothiophenol which may have oxidized to the disulfide, can significantly reduce yield.
-
Solution: Use freshly distilled, anhydrous solvents. Check the purity of the 4-chlorothiophenol; if it has been stored for a long time, consider purifying it or using a fresh bottle.
-
-
Side Reactions: A common side reaction is the formation of the disulfide of 4-chlorothiophenol, which can occur if oxygen is present.
-
Solution: Degas your solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the thiolate.
-
Part B: Intramolecular Cyclization (Step 2)
Question 2: The Friedel-Crafts cyclization is not proceeding, and I am recovering my starting material. Why is this happening?
Answer: Failure of the intramolecular cyclization reaction often points to an issue with the activation of the aromatic ring for electrophilic attack.
-
Insufficient Lewis Acid Strength or Amount: The Lewis acid (or Brønsted acid) may not be strong enough to promote the reaction, or it may be quenched by trace amounts of water.[1] Polyphosphoric acid (PPA) and triflic acid (TfOH) are effective reagents for such cyclizations.[2][3]
-
Solution: Ensure you are using a sufficient excess of the acid. For PPA, it often serves as both the catalyst and solvent, so a large excess is normal. For TfOH, which is a very strong acid, using it as a solvent or in high concentration in a non-coordinating solvent is often effective.[2][4] Always use freshly opened or properly stored acids to avoid moisture contamination.
-
-
Reaction Temperature and Time: These reactions often require significant thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. For PPA, temperatures between 80-120°C are common. Monitor the reaction by TLC to check for the disappearance of the starting material. Be aware that excessively high temperatures can lead to decomposition.
-
Question 3: My reaction is producing a complex mixture of products, not the desired tricyclic compound. What are the possible side reactions?
Answer: The formation of multiple byproducts is a common issue in Friedel-Crafts reactions, especially with reactive substrates like thiophenes.[5]
Caption: Troubleshooting workflow for the intramolecular cyclization step.
-
Intermolecular Reactions: At high concentrations, the precursor can react with another molecule of itself, leading to polymeric material instead of the desired intramolecular cyclization.
-
Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the precursor solution to a large volume of the hot acid catalyst.
-
-
Thiophene Ring Reactivity: Thiophenes are electron-rich heterocycles and can be prone to polymerization or degradation under strongly acidic conditions.[6]
-
Solution: If charring or significant baseline material on TLC is observed, consider using a milder Lewis acid such as tin(IV) chloride (SnCl₄) or iron(III) chloride (FeCl₃).[7] You may also need to perform the reaction at a lower temperature for a longer duration.
-
-
Incorrect Regioselectivity: While the desired cyclization is to the C3 position of the thiophene ring, attack at other positions, although less likely, could lead to isomeric byproducts.
Part C: Purification & Characterization
Question 4: I am having difficulty purifying the final product. What techniques are recommended?
Answer: Polycyclic aromatic sulfur heterocycles can be challenging to purify due to their polarity and potential for decomposition on silica gel.[8]
-
Chromatography Issues: The product may streak on silica gel or decompose if the silica is too acidic.
-
Solution: Deactivate the silica gel by preparing a slurry with your eluent system and adding 1-2% triethylamine. Alternatively, using neutral alumina for chromatography can be a good option. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, is recommended.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining high purity material.
-
Solution: Experiment with various solvent systems. A good starting point would be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethyl acetate, acetone, or xylenes) and a non-polar solvent in which it is less soluble (e.g., hexanes, petroleum ether).[9][10]
-
Question 5: The NMR spectrum of my product is complex. How can I confirm the structure of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate?
Answer: The NMR spectrum will have several key features. Comparing your data to expected values for similar structures is crucial.[11][12]
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Methylene (-CH₂-) | ~ 4.0 - 4.5 (singlet) | ~ 30 - 40 | This is a key signal indicating the 4H- position. |
| Thiophene H-3 | ~ 7.3 - 7.6 (singlet) | ~ 125 - 135 | A singlet in the aromatic region. |
| Aromatic Protons | ~ 7.0 - 7.8 (multiplets) | ~ 120 - 140 | Protons on the chlorinated benzene ring. |
| Ester Methyl (-OCH₃) | ~ 3.8 - 3.9 (singlet) | ~ 50 - 55 | A singlet integrating to 3 protons. |
| Ester Carbonyl (C=O) | - | ~ 160 - 170 | Will be visible in the ¹³C NMR spectrum. |
| Quaternary Carbons | - | ~ 125 - 155 | Multiple signals will be present for the fused ring carbons. |
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts. These are approximate values based on related structures and general principles of NMR spectroscopy.[12][13][14][15][16]
-
Key Signals to Look For:
-
A singlet around 4.0-4.5 ppm corresponding to the two protons of the methylene group at the 4-position.
-
The disappearance of the thiophenol and bromomethyl proton signals from the precursor.
-
The characteristic pattern of the aromatic protons on the chlorinated benzene ring.
-
-
2D NMR: If the structure is still ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals and confirming connectivity.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(((4-chlorophenyl)thio)methyl)thiophene-2-carboxylate (Precursor)
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chlorothiophenol (1.1 eq.) and anhydrous DMF.
-
Cool the mixture to 0 °C and add potassium carbonate (1.5 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of methyl 5-(bromomethyl)thiophene-2-carboxylate (1.0 eq.) in anhydrous DMF dropwise.
-
Let the reaction stir at room temperature for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the precursor.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to form Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
-
Place polyphosphoric acid (PPA) (10-20 times the weight of the precursor) in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add the precursor from Protocol 1 to the hot PPA.
-
Increase the temperature to 100-110 °C and stir for 2-4 hours. Monitor the reaction by taking small aliquots, quenching with water, extracting, and analyzing by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash chromatography (neutralized silica gel or alumina) or recrystallization.
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Validation & Comparative
A Comparative Guide to Evaluating Novel Apoptosis Inducers: Benchmarking Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate Against Established Bcl-2 Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for novel small molecules that can selectively induce apoptosis in cancer cells is a paramount objective. While established inhibitors targeting the B-cell lymphoma 2 (Bcl-2) family of proteins have demonstrated significant clinical success, the exploration of new chemical scaffolds remains crucial for overcoming resistance and expanding the therapeutic arsenal. This guide provides a comparative framework for evaluating the potential of novel compounds, using methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate as a case study for a molecule with a promising heterocyclic core but limited published biological data. We will benchmark its hypothetical evaluation against the well-characterized Bcl-2 family inhibitors: ABT-737, Navitoclax, and the clinically approved drug, Venetoclax.
The Rationale for Targeting the Bcl-2 Family in Oncology
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1, allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[2][3] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic signaling, offering a targeted therapeutic strategy.[4]
Established Bcl-2 Family Inhibitors: A Performance Benchmark
A trio of well-studied inhibitors provides a robust benchmark for the evaluation of any new potential anti-cancer agent targeting this pathway.
ABT-737: A pioneering BH3 mimetic, ABT-737 binds with high affinity to Bcl-2, Bcl-xL, and Bcl-w.[5] While a potent research tool, its poor oral bioavailability limited its clinical development.[5]
Navitoclax (ABT-263): Developed as an orally bioavailable analog of ABT-737, Navitoclax inhibits Bcl-2, Bcl-xL, and Bcl-w with high affinity.[6][7] Its clinical utility has been hampered by on-target toxicity, specifically thrombocytopenia, due to the inhibition of Bcl-xL, which is essential for platelet survival.[8]
Venetoclax (ABT-199): A second-generation inhibitor, Venetoclax was designed to selectively target Bcl-2, thereby sparing Bcl-xL and mitigating the dose-limiting thrombocytopenia observed with Navitoclax.[9] This selectivity has led to its successful clinical application, particularly in the treatment of chronic lymphocytic leukemia (CLL).[10][11][12]
Comparative Performance Data of Established Inhibitors
| Inhibitor | Target(s) | Ki (nM) | IC50/EC50 (nM) | Key Clinical Observation |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | Not widely reported | EC50: 30.3 (Bcl-2), 78.7 (Bcl-xL), 197.8 (Bcl-w) in cell-free assays.[5] IC50 ranges from 50-10,000 nM in various cell lines.[5] | Preclinical efficacy, but poor oral bioavailability.[5] |
| Navitoclax | Bcl-2, Bcl-xL, Bcl-w | ≤1 (for all targets)[6][7] | EC50: 110 (H146 cell line)[6] IC50: 4.76 µM (PC3 cells)[13] | Orally bioavailable, but dose-limiting thrombocytopenia.[8] |
| Venetoclax | Bcl-2 | <0.01 (in a cell-free assay) | Not widely reported | High efficacy in CLL, with reduced thrombocytopenia compared to Navitoclax.[9][10][11][12] |
The Thieno[3,2-c]thiochromene Scaffold: A Frontier for Inhibitor Discovery
The thieno[3,2-c]thiochromene core, as exemplified by methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, represents a class of heterocyclic compounds with potential for diverse biological activities.[14] While direct evidence of its efficacy as a Bcl-2 inhibitor is not yet available in public literature, related thieno[3,2-c]quinoline and thiochromene derivatives have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.[15][16][17] The presence of a halogenated substituent, in this case, chlorine, has been noted in other chromene derivatives to enhance anticancer activity.[18]
Given the structural features, it is plausible that this scaffold could interact with protein targets involved in cell survival pathways. A systematic evaluation is therefore warranted to elucidate its potential as an anticancer agent.
A Roadmap for Evaluating Novel Compounds: A Hypothetical Case Study of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
To ascertain whether a novel compound like methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate possesses clinically relevant inhibitory activity against the Bcl-2 family, a multi-step experimental approach is necessary.
Step 1: Initial Cytotoxicity Screening
The first step is to determine if the compound exhibits cytotoxic effects against cancer cell lines known to be dependent on Bcl-2 family proteins for survival.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., HL-60, a human promyelocytic leukemia cell line) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
A promising result would be an IC50 value in the low micromolar to nanomolar range, comparable to or better than the established inhibitors.
Step 2: Target Engagement and Binding Affinity
If the compound shows significant cytotoxicity, the next crucial step is to determine if it directly binds to the putative targets, in this case, the anti-apoptotic Bcl-2 proteins.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Protein Immobilization: Immobilize recombinant human Bcl-2, Bcl-xL, and Mcl-1 proteins on a sensor chip.
-
Compound Injection: Inject a series of concentrations of the test compound over the sensor surface.
-
Response Measurement: Measure the change in the SPR signal, which is proportional to the mass of the compound binding to the immobilized protein.
-
Data Analysis: Analyze the binding sensorgrams to determine the association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (KD), where KD = kd/ka.
A low KD value (in the nanomolar to low micromolar range) would indicate a strong binding affinity to one or more of the Bcl-2 family proteins.[3]
Step 3: Mechanism of Action - Apoptosis Induction
Confirmation that the observed cytotoxicity is due to the induction of apoptosis is a critical validation step.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
A significant increase in the percentage of Annexin V-positive cells compared to the control would confirm that the compound induces apoptosis.
Visualizing the Path to Discovery
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: The Bcl-2 family regulated intrinsic apoptosis pathway.
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Validating the Bioactivity of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate: A Comparative Guide
Abstract
This guide provides a comprehensive framework for the biological validation of a novel synthetic compound, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. Drawing upon the known bioactivities of the broader thieno[3,2-c]thiochromene scaffold, which has demonstrated potential in oncology, this document outlines a rigorous, multi-faceted experimental plan.[1][2][3][4][5][6][7] We present a head-to-head comparison strategy against established anti-cancer agents, paclitaxel and sorafenib, to ascertain the compound's cytotoxic, anti-proliferative, and kinase inhibitory potential. Detailed protocols for cytotoxicity assessment, apoptosis induction, and target-specific enzymatic assays are provided to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities within the thieno[3,2-c]thiochromene class.
Introduction: The Therapeutic Potential of the Thieno[3,2-c]thiochromene Scaffold
The thieno[3,2-c]thiochromene core is a sulfur-containing heterocyclic system that has emerged as a promising scaffold in medicinal chemistry.[3][5] Various derivatives have been synthesized and evaluated for a range of biological activities, including anti-ulcer, anti-bacterial, and anti-fungal properties.[1][8] Notably, the structurally related thieno[3,2-c]isoquinolines have shown potent anti-cancer activity, acting as microtubule-disrupting agents.[2] This existing body of evidence provides a strong rationale for investigating the bioactivity of novel derivatives such as methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (hereafter referred to as Compound X).
This guide outlines a systematic approach to validate the potential anti-cancer bioactivity of Compound X. Our experimental design is structured to first establish its cytotoxic effects on relevant cancer cell lines, then to elucidate its mechanism of action, and finally, to compare its potency and selectivity against well-characterized drugs.
Comparative Framework: Benchmarking Against Established Anti-Cancer Agents
To provide a clear and objective assessment of Compound X's bioactivity, we propose a direct comparison with two clinically relevant anti-cancer drugs:
-
Paclitaxel: A microtubule-stabilizing agent, chosen for its relevance to the known mechanism of action of some thieno[3,2-c]isoquinoline derivatives.[2][9]
-
Sorafenib: A multi-kinase inhibitor targeting key signaling pathways in cancer, including VEGFR and Src kinases. This will allow for the exploration of alternative mechanisms of action.
Experimental Validation Plan
Our validation strategy is divided into three main stages:
3.1. Stage 1: In Vitro Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of Compound X across a panel of human cancer cell lines. We will employ the widely used MTT and XTT assays to measure cell viability.[10][11][12][13][14][15][16][17][18]
Table 1: Proposed Cancer Cell Lines for Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale |
| A549 | Non-small cell lung cancer | High sensitivity to microtubule-targeting agents.[2] |
| HeLa | Cervical cancer | A commonly used cell line for cytotoxicity studies.[2] |
| HCT-116 | Colon cancer | Represents a different solid tumor type.[2] |
| MDA-MB-231 | Triple-negative breast cancer | An aggressive breast cancer subtype.[2] |
| K562 | Chronic myelogenous leukemia | A suspension cell line to assess broader activity.[15] |
Experimental Protocol: MTT Cell Viability Assay [10][12][13][16][17][18]
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of Compound X, paclitaxel, and sorafenib for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
3.2. Stage 2: Mechanistic Elucidation
Based on the IC50 values obtained, we will proceed to investigate the potential mechanisms of action of Compound X.
3.2.1. Apoptosis Induction
We will assess the ability of Compound X to induce programmed cell death (apoptosis) using a caspase-3 activity assay.[19][20][21][22][23]
Experimental Protocol: Caspase-3 Colorimetric Assay [19][21]
-
Cell Treatment: Treat cells with Compound X at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Lysis: Lyse the cells to release cellular components.
-
Substrate Addition: Add the caspase-3 substrate Ac-DEVD-pNA to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. An increase in absorbance indicates caspase-3 activity.
3.2.2. Tubulin Polymerization Inhibition
Given the known activity of related compounds, we will investigate the effect of Compound X on microtubule dynamics.[2][9][24][25][26][27]
Experimental Protocol: In Vitro Tubulin Polymerization Assay [9][25][27]
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a fluorescence reporter, and GTP-containing buffer.
-
Compound Addition: Add Compound X, paclitaxel (as a polymerization promoter), and nocodazole (as a polymerization inhibitor) to respective wells.
-
Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time using a microplate reader. Inhibition of polymerization will result in a decrease in fluorescence compared to the control.
3.3. Stage 3: Target-Specific Kinase Inhibition Assays
To explore the possibility of Compound X acting as a kinase inhibitor, we will perform in vitro kinase assays for two key cancer-related kinases: VEGFR2 and Src.[28][29][30][31][32][33][34][35][36][37]
Experimental Protocol: VEGFR2 Kinase Assay [28][29][30][33][36]
-
Reaction Mixture: Prepare a reaction mixture containing recombinant VEGFR2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP in a kinase buffer.
-
Inhibitor Addition: Add Compound X and sorafenib at various concentrations.
-
Kinase Reaction: Incubate the mixture to allow for phosphorylation of the substrate.
-
Detection: Quantify the amount of ADP produced using a luminescence-based assay (e.g., Kinase-Glo®). A decrease in luminescence indicates inhibition of VEGFR2 activity.
Experimental Protocol: Src Kinase Assay [31][32][34][35][37]
-
Reaction Setup: Combine recombinant Src kinase, a specific peptide substrate, and ATP in a reaction buffer.
-
Compound Incubation: Add Compound X and a known Src inhibitor (e.g., dasatinib) to the reaction.
-
Phosphorylation: Allow the kinase reaction to proceed at room temperature.
-
Quantification: Measure the amount of ADP produced using a suitable detection method, such as an ADP-Glo™ kinase assay.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise tabular format, including mean values and standard deviations from multiple independent experiments.
Table 2: Hypothetical Comparative Bioactivity Data
| Compound | A549 IC50 (µM) | Caspase-3 Activation (Fold Change) | Tubulin Polymerization (IC50, µM) | VEGFR2 Inhibition (IC50, µM) | Src Inhibition (IC50, µM) |
| Compound X | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Paclitaxel | Literature/Experimental Value | Literature/Experimental Value | N/A (Promoter) | >100 | >100 |
| Sorafenib | Literature/Experimental Value | Literature/Experimental Value | >100 | Literature/Experimental Value | Literature/Experimental Value |
Visualizing the Experimental Workflow and Potential Pathways
Diagram 1: Overall Experimental Workflow
Caption: A flowchart illustrating the three-stage experimental plan for the bioactivity validation of Compound X.
Diagram 2: Potential Signaling Pathways Targeted by Compound X
Caption: Hypothesized mechanisms of action for Compound X, targeting microtubule dynamics and key oncogenic kinases.
Conclusion
This guide provides a robust and scientifically rigorous framework for the validation of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate's bioactivity. By employing a multi-tiered approach that includes broad cytotoxicity screening, mechanistic studies, and target-specific assays, researchers can effectively characterize the therapeutic potential of this novel compound. The direct comparison with established drugs, paclitaxel and sorafenib, will provide crucial context for its potency and potential clinical relevance. The successful execution of these experiments will significantly contribute to the understanding of the structure-activity relationships within the thieno[3,2-c]thiochromene class and may identify a promising new candidate for anti-cancer drug development.
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A Comparative Guide to Novel and Established Fluorescent Markers: Evaluating Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
In the dynamic landscape of cellular imaging and molecular biology, the selection of an appropriate fluorescent marker is paramount to the success of an experiment. The ideal fluorophore should offer a combination of high brightness, exceptional photostability, and minimal perturbation of the biological system under investigation. While a plethora of fluorescent probes are commercially available, the quest for novel scaffolds with superior photophysical properties is a continuous endeavor. This guide provides a comprehensive comparison of a promising, yet not widely characterized, fluorescent molecule, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate , against a panel of well-established fluorescent markers.
The purpose of this document is to offer researchers, scientists, and drug development professionals an in-depth technical overview, supported by available data and logical inferences, to guide the selection of fluorescent probes for their specific applications. We will delve into the known and projected properties of this novel thieno[3,2-c]thiochromene derivative and benchmark its potential performance against industry-standard fluorophores such as DAPI, Hoechst 33342, Green Fluorescent Protein (GFP), and the Alexa Fluor series.
The Promise of the Thieno[3,2-c]thiochromene Scaffold
The core structure of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a fused heterocyclic system that suggests inherent fluorescence capabilities. Research into related 4H-thieno[3,2-c]chromene derivatives has demonstrated that these compounds can exhibit moderate to high fluorescence quantum yields, with reported values ranging from 0.15 to as high as 0.87.[1] This inherent brightness of the core scaffold is a promising indicator for the potential of its derivatives as fluorescent markers.
The "thiochromene" aspect of the target molecule, where a sulfur atom replaces the oxygen in the chromene ring, is of particular interest. The presence of the sulfur atom can influence the electronic properties of the molecule, potentially leading to shifts in the excitation and emission spectra, as well as affecting its photostability and quantum yield. While specific data for the thiochromene derivative is scarce, the known biological activities of thiochromenes and thiochromanes suggest a rich chemical space for the development of novel functional probes.[2]
A Comparative Analysis of Photophysical Properties
To provide a clear and objective comparison, the following table summarizes the key photophysical properties of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate alongside established fluorescent markers. It is crucial to note that the data for the thieno[3,2-c]thiochromene derivative is largely inferred from studies on structurally related compounds and general principles of fluorophore chemistry, as direct experimental data is not yet widely available.
| Feature | Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (Hypothetical) | DAPI | Hoechst 33342 | EGFP | Alexa Fluor 488 |
| Excitation Max (nm) | ~380-420 | ~358 | ~350 | ~488 | ~495 |
| Emission Max (nm) | ~450-500 | ~461 | ~461 | ~509 | ~519 |
| Quantum Yield (Φ) | 0.15 - 0.87 (projected) | ~0.4 (bound to DNA) | ~0.4-0.6 (bound to DNA) | ~0.60 | ~0.92 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Not Determined | ~34,000 (bound to DNA) | ~43,000 (in methanol)[3] | ~55,000 | ~71,000 |
| Photostability | Potentially Moderate to High | High | Moderate | High | Very High |
| Cell Permeability (Live Cells) | Potentially Permeable | Impermeable | Permeable | Genetically Encoded | Impermeable (as dye) |
| Primary Application | General purpose, potential for specific targeting | Nuclear Staining (Fixed Cells) | Nuclear Staining (Live & Fixed Cells) | Protein Tagging, Reporter Gene | Immunofluorescence, Conjugation |
Note: The properties for Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate are estimations based on related structures and require experimental validation.
In-Depth Comparison with Standard Fluorophores
Against Nuclear Stains: DAPI and Hoechst 33342
DAPI and Hoechst 33342 are widely used for nuclear counterstaining due to their specific binding to the minor groove of DNA. Both are excited by UV light and emit in the blue region of the spectrum.[4][5] Hoechst 33342 has the advantage of being cell-permeable, making it suitable for live-cell imaging, whereas DAPI is typically used on fixed and permeabilized cells.[4] While Hoechst dyes are generally brighter, DAPI is known for its superior photostability.[4]
The projected spectral properties of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate place it in a similar blue-to-cyan emission range. If proven to be cell-permeable, it could offer an alternative to Hoechst 33342 for live-cell nuclear imaging, especially if it exhibits higher photostability. Its utility would depend on its DNA binding affinity and specificity, which require experimental determination.
Against Genetically Encoded Probes: Green Fluorescent Protein (GFP)
Enhanced Green Fluorescent Protein (EGFP), a variant of GFP, is a cornerstone of modern cell biology, allowing for the visualization of protein localization and dynamics in living cells through genetic fusion.[6][7] EGFP is excited by blue light (~488 nm) and emits green light (~509 nm) with a good quantum yield and high photostability.[6][7][8][9]
In contrast to the genetic encoding of GFP, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate would be a small molecule probe. This offers the advantage of not requiring genetic modification of the target cells. However, it also necessitates strategies for specific labeling of cellular structures or proteins, for instance, through conjugation to antibodies or other targeting moieties. The potentially smaller size of the thieno[3,2-c]thiochromene fluorophore compared to the bulky GFP protein could be advantageous in situations where steric hindrance is a concern.
Against High-Performance Dyes: Alexa Fluor 488
Alexa Fluor 488 is a premier green-emitting synthetic dye known for its exceptional brightness (quantum yield of ~0.92) and high photostability.[10][11][12] It is a popular choice for immunofluorescence and other conjugation-based labeling techniques.
For methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate to compete with a high-performance dye like Alexa Fluor 488, it would need to demonstrate comparable or superior photophysical properties. While the projected quantum yield of the thieno[3,2-c]chromene scaffold can be high, reaching the level of Alexa Fluor 488 would be a significant achievement. Furthermore, the synthetic accessibility and ease of conjugation of the novel compound would be critical factors for its adoption by the research community.
Experimental Workflow for Comparative Evaluation
To empirically validate the potential of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate as a fluorescent marker, a series of rigorous experimental evaluations are necessary. The following protocol outlines a workflow for a head-to-head comparison with established fluorophores.
Caption: Experimental workflow for the characterization and validation of a novel fluorescent marker.
Step-by-Step Methodologies
1. Synthesis and Purification:
-
Synthesize methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate based on established synthetic routes for thieno[3,2-c]thiochromene derivatives.
-
Purify the compound to a high degree using techniques such as column chromatography and recrystallization.
-
Confirm the structure and purity using NMR, mass spectrometry, and elemental analysis.
2. Photophysical Characterization:
-
Excitation and Emission Spectra: Dissolve the purified compound in a suitable solvent (e.g., DMSO, ethanol) and record the fluorescence excitation and emission spectra using a spectrofluorometer.
-
Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).
-
Photostability Assessment: Expose a solution of the compound to continuous excitation light in a spectrofluorometer or on a microscope and monitor the decrease in fluorescence intensity over time. Compare the bleaching rate to that of established fluorophores under identical conditions.
3. Cell-Based Assays:
-
Cytotoxicity: Treat a standard cell line (e.g., HeLa, HEK293) with a range of concentrations of the compound and assess cell viability using a standard assay (e.g., MTT, trypan blue exclusion).
-
Cellular Uptake and Localization: Incubate live cells with the compound and visualize its subcellular localization using fluorescence microscopy. Co-stain with markers for specific organelles (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) to determine any specific accumulation.
-
Co-localization with Known Markers: In fixed and permeabilized cells, co-stain with DAPI or Hoechst to determine if the novel compound localizes to the nucleus.
Logical Relationships and Structural Considerations
The chemical structure of a fluorophore is intrinsically linked to its photophysical properties. The diagram below illustrates the core scaffold of the compared molecules and highlights the key structural features that influence their function.
Caption: Structural classes and labeling mechanisms of the compared fluorescent markers.
Conclusion and Future Outlook
Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate represents a promising, yet underexplored, scaffold for the development of novel fluorescent probes. Based on the favorable photophysical properties of related thieno[3,2-c]chromene derivatives, this compound has the potential to offer good brightness and, pending investigation, may possess desirable characteristics such as high photostability and cell permeability.
However, it is imperative to underscore that the properties outlined in this guide are largely predictive and necessitate rigorous experimental validation. The proposed experimental workflow provides a roadmap for the comprehensive characterization of this and other novel fluorophores. Should empirical data confirm the favorable photophysical characteristics of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, it could become a valuable addition to the molecular imaging toolbox, offering a new scaffold for the design of next-generation fluorescent probes for a wide range of applications in research and diagnostics. Further derivatization of this core structure could also lead to a palette of new colors and probes with tailored functionalities for specific biological targets.
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Relative quantum yield of three Alexa Fluor dyes, bound to different.... ResearchGate. [Link]
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METHYL 8-CHLORO-4H-THIENO[3,2-C]THIOCHROMENE-2-CARBOXYLATE | CAS 255378-11-1. Matrix Fine Chemicals. [Link]
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Photochemical Synthesis of 4H-Thieno[3,2-c]chromene and Their Optical Properties | Request PDF. ResearchGate. [Link]
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Synthesis of Thieno-Fused Five- and Six-Membered Nitrogen and Oxygen Heterocycles via Intramolecular Heteroannulation of 4,5-Substituted 3-Amino or 3-Hydroxy 2-Functionalized Thiophenes. PubMed. [Link]
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Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry (RSC Publishing). [Link]
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A Comprehensive Guide to the Structure-Activity Relationship of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylates
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Heterocyclic compounds, particularly those containing sulfur, have emerged as a promising frontier in this endeavor. Among these, the thieno[3,2-c]thiochromene scaffold has garnered significant attention due to its diverse and potent biological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylates. Drawing upon existing literature and comparative data from related structures, we will dissect the roles of the key structural motifs—the thiochromene core, the 8-chloro substituent, and the 2-carboxylate group—in modulating biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the design of next-generation therapeutics.
The Thieno[3,2-c]thiochromene Scaffold: A Privileged Heterocycle
The 4H-thieno[3,2-c]thiochromene core is a rigid, tricyclic system that provides a well-defined three-dimensional arrangement for substituent groups, a desirable feature for specific interactions with biological targets. The presence of two sulfur atoms within this fused ring system imparts unique electronic and lipophilic properties, often contributing to enhanced membrane permeability and target engagement. Thiochromene and its derivatives have been reported to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities, underscoring the therapeutic potential of this heterocyclic family.[1]
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of the 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate scaffold is intricately dictated by the interplay of its constituent parts. A systematic analysis of each component provides valuable insights for rational drug design.
The Critical Role of the 8-Chloro Substituent
A consistent trend observed in the SAR of thiochromene and related heterocyclic systems is the enhancement of biological potency upon introduction of electron-withdrawing groups on the benzo-fused ring.[1] Halogens, in particular, have been shown to significantly augment a range of activities, including antibacterial and anticancer effects.
For the closely related 4H-thieno-[3,2-c]-chromene scaffold, studies on Notum pectinacetylesterase inhibitors revealed that electron-withdrawing moieties on the phenyl ring, especially halogens, enhanced potency.[1] This observation strongly suggests that the 8-chloro substituent in the target scaffold is not a mere placeholder but a critical determinant of biological efficacy. The chloro group, through its inductive electron-withdrawing effect and its contribution to the overall lipophilicity of the molecule, can influence several key aspects of drug action:
-
Target Binding: The electronegative chlorine atom can participate in halogen bonding or other non-covalent interactions within the target's binding pocket, leading to increased affinity and inhibitory potency.
-
Pharmacokinetic Properties: The lipophilic nature of the chlorine atom can modulate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, potentially improving its bioavailability and in vivo efficacy.
-
Metabolic Stability: The presence of a halogen can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.
While direct comparative data for the 8-chloro versus other 8-substituted thieno[3,2-c]thiochromenes is limited, the overwhelming evidence from related scaffolds points towards the 8-chloro group being a favorable feature for potent biological activity.
The Influence of the 2-Carboxylate Moiety
The substituent at the 2-position of the thieno[3,2-c]thiochromene ring system plays a pivotal role in fine-tuning the biological activity and selectivity. The presence of a carboxylate group (ester) at this position introduces a potential hydrogen bond acceptor and can influence the molecule's polarity and solubility.
While a systematic SAR study on varying the ester group of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylates is not extensively documented, we can infer its importance from related studies:
-
Conversion to Amides and Acids: In many heterocyclic drug discovery programs, the ester functionality is often explored as a handle for further derivatization to the corresponding carboxylic acid or a variety of amides. These modifications can drastically alter the compound's physicochemical properties and biological activity. For instance, the conversion of an ester to a carboxylic acid can introduce a charged group at physiological pH, potentially leading to new interactions with the biological target or altering cell permeability. Amide derivatives, on the other hand, offer a diverse range of possible substitutions, allowing for the exploration of additional binding interactions and the modulation of pharmacokinetic properties.
-
Antibacterial Activity: A recent comprehensive review on thiochromenes highlighted a study where a carboxylate group at the 2-position of a thiochromane scaffold significantly enhanced anti-bacterial activity.[1] This provides a direct, albeit on a related scaffold, indication that the 2-carboxylate is a key pharmacophoric feature.
The logical relationship for SAR exploration at the 2-position is depicted in the following diagram:
Comparative Analysis of Biological Activities
While a dedicated biological activity profile for 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylates is not extensively published, the broader class of thiochromenes and thieno-fused heterocycles has demonstrated significant potential in several therapeutic areas.
| Compound Class | Key Structural Features | Reported Biological Activity | Reference |
| 4H-Thieno-[3,2-c]-chromene derivatives | Electron-withdrawing groups on the phenyl ring | Notum pectinacetylesterase inhibition | [1] |
| Thiochroman-4-one derivatives | Carboxamide and 1,3,4-thiadiazole thioether functionalities | Antibacterial and antifungal | [1] |
| 4-Chloro-2H-thiochromenes | Nitrogen-containing side chains | Potent antifungal activity | [1] |
| Halogenated thieno[3,2-d]pyrimidines | Chlorine at C4-position | Antiproliferative activity, induction of apoptosis | |
| Thieno[3,2-c]quinoline derivatives | Varied substitutions | Antiproliferative activity on medullary thyroid cancer cells |
This comparative data strongly suggests that the 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate scaffold is a promising starting point for the development of agents with potential anticancer and antimicrobial activities. The 8-chloro substituent is anticipated to enhance potency, while the 2-carboxylate group offers a versatile handle for further optimization of activity and pharmacokinetic properties.
Experimental Protocols
To facilitate further research on this promising scaffold, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylates. These protocols are synthesized from established procedures for related compounds.
General Synthetic Pathway
The synthesis of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylates can be achieved through a multi-step sequence, as illustrated in the workflow below. The key steps involve the construction of the thiochromene core followed by the elaboration of the thiophene ring and subsequent functionalization.
Step-by-Step Protocol for the Synthesis of Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate:
-
Synthesis of 3-((2-Chlorophenyl)thio)propanoic acid:
-
To a solution of 2-chlorothiophenol in a suitable solvent (e.g., ethanol), add an equimolar amount of sodium ethoxide.
-
To this solution, add 3-chloropropionic acid and reflux the mixture for 4-6 hours.
-
After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent to obtain 3-((2-chlorophenyl)thio)propanoic acid.
-
-
Synthesis of 8-Chlorothiochroman-4-one:
-
Add 3-((2-chlorophenyl)thio)propanoic acid to polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-120 °C).
-
Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the hot reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 8-chlorothiochroman-4-one.
-
-
Synthesis of Ethyl 2-amino-8-chloro-4,5-dihydrothieno[3,2-c]thiochromene-3-carboxylate (Gewald Reaction):
-
In a flask, mix 8-chlorothiochroman-4-one, ethyl cyanoacetate, and elemental sulfur in a solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., morpholine or triethylamine) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol to obtain the desired product.
-
-
Synthesis of Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate:
-
Suspend the amino-thiophene derivative from the previous step in a mixture of dilute HCl and acetic acid.
-
Cool the suspension in an ice bath and add a solution of sodium nitrite in water dropwise.
-
After stirring for 30 minutes, add hypophosphorous acid and continue stirring at low temperature for another hour, then allow to warm to room temperature.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography.
-
Biological Evaluation Protocols
Given the reported activities of related compounds, a primary screening of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylates for anticancer and antimicrobial activities is recommended.
Anticancer Activity Screening (MTT Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening (Broth Microdilution Method):
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the broth in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of literature on related thiochromene and thieno-fused heterocyclic systems strongly suggests that the 8-chloro substituent is a key feature for enhancing biological activity, likely through a combination of electronic and pharmacokinetic effects. The 2-carboxylate group serves as a versatile handle for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and drug-like properties.
Future research in this area should focus on a systematic exploration of the structure-activity relationship by:
-
Synthesizing a library of analogs with variations at the 8-position (e.g., other halogens, small alkyl groups) and the 2-position (e.g., different ester groups, amides, and the free carboxylic acid).
-
Screening these compounds against a diverse panel of biological targets , including various cancer cell lines, bacterial and fungal strains, and specific enzymes to identify the most promising therapeutic applications.
-
Conducting in-depth mechanistic studies for the most active compounds to elucidate their mode of action.
By leveraging the insights presented in this guide, researchers can rationally design and synthesize novel 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate derivatives with the potential to address unmet medical needs.
References
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry, 2024. [URL not available]
Sources
A Comparative Guide to the Synthesis of Thieno[3,2-c]thiochromenes: Methodologies, Mechanisms, and Performance
Introduction: The Significance of the Thieno[3,2-c]thiochromene Scaffold
The fusion of thiophene and thiochromene rings creates the thieno[3,2-c]thiochromene scaffold, a heterocyclic system of significant interest to researchers in medicinal chemistry and materials science. Thiochromene derivatives are recognized for their diverse pharmacological activities, while the thiophene ring is a prevalent motif in organic electronics and pharmaceuticals. The combined system offers a rigid, electron-rich structure that is a compelling target for the development of novel therapeutic agents and functional materials.
Derivatives of the closely related 4H-thieno[3,2-c]chromene (the oxygen analogue) have demonstrated analgesic, anti-inflammatory, anti-osteoporotic, and anti-cancer properties.[1] Furthermore, their luminescent properties have been harnessed to create probes for medical and biological applications.[1] The substitution of the pyran oxygen with sulfur to form the thiochromene core is a bioisosteric replacement that can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced performance in various applications.
This guide provides a comparative analysis of key synthetic strategies for constructing the thieno[3,2-c]thiochromene core. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to assist researchers in selecting the most suitable approach for their specific synthetic goals.
Strategic Approaches to Synthesis: A Comparative Overview
The construction of the tetracyclic thieno[3,2-c]thiochromene system is primarily achieved through intramolecular cyclization reactions that form the central thiochromene ring. The choice of strategy depends on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions. We will compare three major approaches: Palladium-Catalyzed Intramolecular Arylation, Photochemical Cyclization, and a prospective Tandem Thionation/S-Cyclization.
Method 1: Palladium-Catalyzed Intramolecular C-C Bond Formation
This strategy is a cornerstone of modern synthetic chemistry for forming biaryl linkages. In the context of thieno[3,2-c]thiochromene synthesis, it involves the intramolecular coupling of a thiophene ring and a benzene ring, which are tethered by a suitable linker. The key step is the formation of a C-C bond to close the central six-membered ring. This approach is highly versatile and has been successfully applied to the synthesis of the oxygen analogues.[1]
Mechanistic Rationale:
The catalytic cycle, typically a Heck or Suzuki-type intramolecular coupling, begins with the oxidative addition of a palladium(0) catalyst to an aryl halide (e.g., an iodinated benzene ring). The resulting organopalladium(II) complex then undergoes an intramolecular insertion into a C-H bond on the adjacent thiophene ring (or vice-versa), a process often facilitated by a directing group. The final step is a reductive elimination that forges the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligands, base, and solvent is critical for optimizing catalyst turnover and preventing side reactions.
Workflow: Pd-Catalyzed Intramolecular Arylation
Caption: Workflow for Pd-Catalyzed Synthesis.
Experimental Protocol (Adapted from Thieno[3,2-c]chromene Synthesis[1]):
-
Precursor Synthesis: A solution of 2-iodothiophenol (1.0 eq) in DMF is treated with potassium carbonate (2.0 eq). 3-(Bromomethyl)thiophene (1.1 eq) is added, and the mixture is stirred at room temperature for 12 hours. After aqueous workup and extraction with ethyl acetate, the crude product is purified by column chromatography to yield the thioether precursor.
-
Cyclization: The thioether precursor (1.0 eq) is dissolved in anhydrous toluene. Palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and silver carbonate (2.0 eq) are added.
-
Reaction: The mixture is degassed with argon and heated to 110 °C for 24 hours under an argon atmosphere.
-
Workup: The reaction mixture is cooled, filtered through Celite, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired thieno[3,2-c]thiochromene.
Performance Insights:
-
Advantages: High functional group tolerance, well-established methodology, and the ability to construct complex substitution patterns.
-
Disadvantages: Requires multi-step precursor synthesis, cost of palladium catalysts, potential for catalyst poisoning by sulfur-containing compounds, and often requires high temperatures. Yields for the analogous chromene synthesis range from 44-85%.[1]
Method 2: Photochemical Cyclization
An elegant and often high-yielding alternative to metal-catalyzed methods is photochemical cyclization. This approach utilizes UV light to generate a radical intermediate, which then undergoes an intramolecular cyclization to form the target heterocycle. A comparative study on the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes found that photochemical cyclization of the appropriate precursor was superior to the Pd-catalyzed route.[1][2]
Mechanistic Rationale:
The reaction proceeds via a radical mechanism. Upon irradiation with UV light (typically 254 nm), the iodo-aryl precursor undergoes homolytic cleavage of the carbon-iodine bond, generating an aryl radical. This highly reactive radical then attacks the adjacent thiophene ring in an intramolecular fashion. The subsequent loss of a hydrogen atom rearomatizes the system, yielding the final product. The absence of metal catalysts and harsh reagents makes this a "cleaner" synthetic route.
Mechanism: Photochemical Radical Cyclization
Caption: Mechanism of Photochemical Cyclization.
Experimental Protocol (Adapted from Thieno[3,2-c]chromene Synthesis[1]):
-
Precursor Synthesis: 5-Iodo-4-(chloromethyl)thiophene-2-carbaldehyde is reacted with a substituted thiophenol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile to form the precursor.
-
Photochemical Reaction: The precursor is dissolved in an appropriate solvent (e.g., acetonitrile or benzene) in a quartz reaction vessel. The concentration is typically kept low (e.g., 0.01 M) to minimize intermolecular side reactions.
-
Irradiation: The solution is purged with an inert gas (argon or nitrogen) for 30 minutes to remove oxygen, which can quench the radical reaction. The solution is then irradiated with a UV lamp (e.g., a 254 nm mercury lamp) at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the 4H-thieno[3,2-c]thiochromene product.
Performance Insights:
-
Advantages: Often proceeds in high yields, occurs at room temperature, avoids metal catalysts, and can be highly regioselective.
-
Disadvantages: Requires specialized photochemical equipment (quartz vessels, UV lamps), and the quantum yield can be sensitive to substrate structure and solvent choice. The precursor still requires a multi-step synthesis.
Method 3: Tandem Thionation / S-Cyclization (Prospective Method)
A powerful and atom-economical approach could involve a one-pot tandem reaction that first thionates a carbonyl group and then triggers an intramolecular cyclization. A microwave-assisted process using Lawesson's reagent has been successfully employed to synthesize 1H-isothiochromene-1-thione derivatives from 2-alkynylbenzoic acids.[3] This methodology can be logically extended to the synthesis of thieno[3,2-c]thiochromenes.
Mechanistic Rationale:
The proposed reaction would start with a suitably substituted thiophene carboxylic acid bearing an alkynyl group. Lawesson's reagent would first convert the carboxylic acid to a thiocarboxylic acid. Under microwave irradiation, this intermediate could then undergo a 6-endo-dig intramolecular cyclization, where the sulfur atom attacks the alkyne, to form the thiochromene ring. This approach builds the sulfur-containing ring directly and efficiently.
Proposed Workflow: Tandem Thionation/S-Cyclization
Caption: Proposed Tandem Thionation/S-Cyclization.
Experimental Protocol (Prospective, based on[3]):
-
Reaction Setup: A solution of 2-alkynylthiophene-3-carboxylic acid (1.0 eq) in a high-boiling solvent like CH₂Cl₂ or 1,2-dichloroethane is placed in a microwave reaction vessel.
-
Reagent Addition: Lawesson's reagent (0.5 - 1.0 eq) is added to the solution.
-
Microwave Irradiation: The vessel is sealed, and the reaction mixture is subjected to microwave irradiation at a set temperature (e.g., 100-140 °C) and power (e.g., 300 W) for a short duration (e.g., 15-60 minutes).
-
Monitoring and Workup: The reaction is monitored by TLC. After cooling, the solvent is removed in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the target thieno[3,2-c]thiochromen-4-one.
Performance Insights:
-
Advantages: Potentially a very rapid and efficient one-pot synthesis, microwave heating can significantly reduce reaction times and improve yields.[4][5] Avoids expensive transition metals.
-
Disadvantages: Requires access to a microwave reactor. The synthesis of the 2-alkynylthiophene-3-carboxylic acid precursor might be challenging. The regioselectivity of the cyclization (6-endo vs. 5-exo) would need to be carefully optimized.
Quantitative Performance Comparison
| Metric | Palladium-Catalyzed Arylation | Photochemical Cyclization | Tandem Thionation/S-Cyclization (Prospective) |
| Typical Yield | 44 - 85% (for O-analogue)[1] | High (often >80% for O-analogue)[1] | Moderate to Excellent (expected) |
| Reaction Time | 12 - 48 hours | 2 - 8 hours | 15 - 60 minutes |
| Temperature | High (80 - 120 °C) | Room Temperature | High (100 - 140 °C) |
| Key Reagents | Pd catalyst, Ligands, Base | None (UV light) | Lawesson's Reagent |
| Equipment | Standard glassware, inert atm. | Quartz vessel, UV lamp | Microwave Reactor |
| Atom Economy | Moderate | Good | Excellent |
| Key Advantage | Versatility & Substrate Scope | Mild Conditions & High Yield | Speed & One-Pot Simplicity |
| Key Disadvantage | Catalyst Cost & High Temp | Specialized Equipment | Precursor Synthesis |
Conclusion and Future Outlook
The synthesis of thieno[3,2-c]thiochromenes can be approached through several effective strategies, each with a distinct profile of advantages and limitations.
-
Palladium-catalyzed intramolecular arylation stands as a robust and versatile method, benefiting from a vast body of literature and predictable reactivity, making it suitable for constructing complex, substituted analogues.
-
Photochemical cyclization offers a superior alternative for specific substrates, providing high yields under exceptionally mild conditions and avoiding the cost and potential contamination associated with metal catalysts.[1][2]
-
The prospective tandem thionation/S-cyclization represents a modern, highly efficient route that leverages the speed of microwave-assisted synthesis for a rapid, one-pot construction of the core scaffold.
The optimal choice of method will be dictated by the specific goals of the research program, including the desired substitution pattern, scale of the reaction, and available laboratory equipment. As interest in this heterocyclic system grows, the development of new catalytic systems and the further exploration of one-pot tandem reactions will undoubtedly lead to even more efficient and sustainable routes to the thieno[3,2-c]thiochromene core.
References
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Photochemical Synthesis of 4H-Thieno[3,2-c]chromene and Their Optical Properties. (2021). Russian Chemical Bulletin, 70(2), 315-323. Available from: [Link]
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A regioselective and sustainable approach for the synthesis of substituted thieno[2,3-b]chromen-4-ones with pendant imine groups via a base-promoted multicomponent reaction. (2023). Organic Chemistry Frontiers. Available from: [Link]
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Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. (2014). Chemistry of Heterocyclic Compounds, 50(12), 1712-1719. Available from: [Link]
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Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. (2021). Polycyclic Aromatic Compounds. Available from: [Link]
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Recent developments in thiochromene chemistry. (2024). RSC. Available from: [Link]
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Synthesis of Thieno-fused Heterocycles by Intramolecular Cyclizations. (2023). ChemCon 2023. Available from: [Link]
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Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. (1986). Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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Thieno[3,2-c] Quinoline Heterocyclic Synthesis and Reactivity Part (VI). (2022). Mini-Reviews in Organic Chemistry, 19(5). Available from: [Link]
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Our approach for the synthesis of thieno[2,3‐c]pyridine derivatives. (2025). ResearchGate. Available from: [Link]
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Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024). Molecules, 29(23), 5431. Available from: [Link]
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Pomeranz–Fritsch reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. (2021). Semantic Scholar. Available from: [Link]
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A new microwave-assisted thionation-heterocyclization process leading to benzo[c]thiophene-1(3H)-thione and 1H-isothiochromene-1-thione derivatives. (2016). Tetrahedron Letters, 57(8), 914-917. Available from: [Link]
-
Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. (2015). Journal of the Brazilian Chemical Society. Available from: [Link]
-
Synthesis of Thieno[3,2-b]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. (2014). HETEROCYCLES, 89(4), 921-928. Available from: [Link]
-
Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives as a new series of allosteric enhancers at the adenosine A(1) receptor. (2006). Bioorganic & Medicinal Chemistry Letters, 16(21), 5530-5533. Available from: [Link]
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A Comparative Guide to Elucidating the Mechanism of Action of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of the novel synthetic compound, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. Given the limited direct literature on this specific molecule[1], our approach is guided by the reported biological activities of structurally related heterocyclic systems, such as thieno[3,2-c]chromenes, thiophenes, and chromenes, which have demonstrated potential as anti-inflammatory and anticancer agents[2][3][4][5].
We will proceed with a primary hypothesis that methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate possesses anticancer properties. This guide will present a tiered experimental workflow to first validate this hypothesis and then to systematically unravel the underlying molecular mechanism.
Part 1: Foundational Biological Activity Screening
The initial step is to ascertain the biological activity profile of the compound. Based on the activities of related heterocyclic compounds, we propose a dual-screening approach focusing on anticancer and anti-inflammatory activities.
In Vitro Anticancer Activity Assessment
A primary screen for anticancer activity will be conducted across a panel of human cancer cell lines to determine the compound's cytotoxicity and selectivity.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and PC-3 [prostate]) and a non-cancerous cell line (e.g., MCF-10A [normal breast epithelium]) will be cultured in their respective recommended media.
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate will be dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The cells will be treated with these concentrations for 48-72 hours. Doxorubicin will be used as a positive control.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) will be determined by non-linear regression analysis.
Hypothetical Data Presentation
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI)* |
| MCF-7 (Breast Cancer) | 5.2 | 0.8 | 9.6 |
| A549 (Lung Cancer) | 8.7 | 1.2 | 5.7 |
| HCT116 (Colon Cancer) | 3.5 | 0.5 | 14.3 |
| PC-3 (Prostate Cancer) | 12.1 | 2.5 | 4.1 |
| MCF-10A (Normal) | 50.1 | 4.5 | - |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
In Vitro Anti-inflammatory Activity Assessment
To explore potential anti-inflammatory effects, the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages will be assessed.
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Culture and Seeding: RAW 264.7 cells will be seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: Cells will be pre-treated with various concentrations of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. Dexamethasone will be used as a positive control.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant will be measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition will be calculated relative to the LPS-stimulated control cells.
Part 2: Elucidating the Anticancer Mechanism of Action
Assuming the initial screening reveals significant and selective anticancer activity, the next phase will focus on dissecting the molecular mechanism.
Determining the Mode of Cell Death
It is crucial to distinguish whether the compound induces apoptosis (programmed cell death) or necrosis.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
-
Cell Treatment: HCT116 cells (based on the hypothetical data of having a low IC50) will be treated with the IC50 concentration of the compound for 24 and 48 hours.
-
Cell Staining: Cells will be harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells will be analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Hypothetical Data Comparison
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95 | 3 | 2 |
| Compound (IC50) | 40 | 35 | 25 |
| Doxorubicin (IC50) | 35 | 40 | 25 |
Cell Cycle Analysis
The effect of the compound on cell cycle progression will be investigated to identify any cell cycle arrest.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: HCT116 cells will be treated with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation and Staining: Cells will be harvested, fixed in cold 70% ethanol, and then stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells will be analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Data Presentation
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55 | 25 | 20 |
| Compound (IC50) | 20 | 15 | 65 |
| Paclitaxel (Positive Control) | 15 | 10 | 75 |
Part 3: Target Identification and Pathway Delineation
The induction of G2/M arrest and apoptosis suggests potential interference with microtubule dynamics or key cell cycle regulatory proteins.
Investigating Microtubule Destabilization
The effect of the compound on microtubule integrity will be assessed.
Experimental Protocol: Immunofluorescence Staining of α-tubulin
-
Cell Culture and Treatment: HCT116 cells will be grown on coverslips and treated with the compound for 24 hours. Paclitaxel (a microtubule stabilizer) and Vinblastine (a microtubule destabilizer) will be used as controls.
-
Immunofluorescence: Cells will be fixed, permeabilized, and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The nuclei will be counterstained with DAPI.
-
Microscopy: The microtubule network will be visualized using a fluorescence microscope.
Western Blot Analysis of Key Signaling Proteins
To delineate the signaling pathway, the expression levels of key proteins involved in cell cycle regulation and apoptosis will be analyzed.
Experimental Protocol: Western Blotting
-
Protein Extraction: HCT116 cells will be treated with the compound, and total protein will be extracted.
-
SDS-PAGE and Western Blotting: Protein samples will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins such as Cyclin B1, CDK1, p53, Bax, Bcl-2, and cleaved Caspase-3.
-
Detection and Analysis: The protein bands will be visualized using a chemiluminescence detection system, and the band intensities will be quantified.
Hypothetical Signaling Pathway
The data may suggest a mechanism where the compound induces G2/M arrest via downregulation of the Cyclin B1/CDK1 complex, followed by the induction of apoptosis through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio and activation of Caspase-3.
Visualizations
Proposed Experimental Workflow
Caption: A tiered workflow for investigating the mechanism of action.
Hypothesized Signaling Pathway
Sources
- 1. METHYL 8-CHLORO-4H-THIENO[3,2-C]THIOCHROMENE-2-CARBOXYLATE | CAS 255378-11-1 [matrix-fine-chemicals.com]
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- 3. researchgate.net [researchgate.net]
- 4. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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Cross-Validation of Experimental Results for Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate: A Comparative Guide
An In-Depth Technical Guide for Researchers
Introduction
The thieno[3,2-c]thiochromene scaffold is a sulfur-containing heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Its rigid, fused-ring structure provides a unique three-dimensional arrangement for interacting with biological targets. While various thieno-fused heterocycles, such as thienopyrimidines and thienopyridines, have been extensively studied for a broad spectrum of biological activities including anticancer and antimicrobial effects, the specific derivative methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate remains less explored.[2][3][4]
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. The core objective is to establish a self-validating system of protocols and comparative benchmarks. By cross-validating experimental findings against alternative methods and the performance of structurally related compounds, researchers can ensure the reliability, reproducibility, and significance of their results. This document is designed for researchers, scientists, and drug development professionals, offering both detailed methodologies and the scientific rationale behind experimental choices.
Part 1: Synthesis and Structural Cross-Validation
The primary challenge in studying a novel compound is establishing a reliable and reproducible synthetic route that yields a product of verifiable identity and purity. This section outlines a plausible synthetic pathway and the critical analytical methods for structural confirmation.
Proposed Synthetic Workflow: A Multi-Step Approach
Based on established methodologies for related thieno[3,2-c]chromenes, a multi-step synthesis is proposed.[5][6] The workflow is designed with clear checkpoints for purification and characterization, ensuring the integrity of intermediates and the final product.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis and Characterization
The following protocols are adapted from established procedures for analogous compounds and serve as a starting point for optimization.[5][7]
Protocol 1.A: Synthesis of 4H-thieno[3,2-c]chromene-2-carboxylic acid intermediate This protocol is adapted from the synthesis of the oxygen-containing analogue and would require optimization for the thiochromene target.[5]
-
Reaction Setup: To a solution of the appropriate 4-aryloxymethyl-5-iodothiophene-2-carbaldehyde precursor in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a specified temperature (e.g., 90-120 °C) overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Esterification: Dissolve the resulting carboxylic acid in methanol. Add a catalytic amount of a strong acid (e.g., H₂SO₄) and reflux for several hours.
-
Final Purification: After cooling, neutralize the reaction and extract the ester product. Purify by recrystallization or column chromatography to yield the final product, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate.
Protocol 1.B: Spectroscopic Cross-Validation To unambiguously confirm the structure of the synthesized compound, a combination of spectroscopic techniques is mandatory.
| Technique | Expected Observations for Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | Purpose |
| ¹H NMR | Signals corresponding to aromatic protons (6-8 ppm), a singlet for the CH₂ group (~4-5 ppm), and a singlet for the methyl ester group (~3.9 ppm). | Confirms the proton framework and presence of key functional groups. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester (~160-170 ppm), aromatic carbons (110-150 ppm), the CH₂ carbon (~30-40 ppm), and the methyl carbon (~52 ppm). | Confirms the carbon skeleton of the molecule. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₃H₉ClO₂S₂ (295.9732 m/z). The isotopic pattern for one chlorine atom should be observed. | Confirms the molecular weight and elemental formula (C13H9ClO2S2).[8] |
| FT-IR | Characteristic absorption bands for C=O stretching of the ester (~1720 cm⁻¹), C-Cl stretching, and aromatic C-H and C=C stretching. | Confirms the presence of key functional groups. |
Comparative Analysis of Synthetic Routes
While the proposed route is plausible, other strategies exist for constructing thieno-fused systems. Cross-validation involves considering these alternatives.
| Synthetic Strategy | Core Reaction Type | Potential Advantages | Potential Challenges | Reference |
| Intramolecular Arylation | Palladium-catalyzed C-H activation/C-C coupling | High convergence, good functional group tolerance. | Requires specific precursors, catalyst optimization can be complex. | [6] |
| Thorpe-Ziegler Cyclization | Intramolecular condensation of dinitriles | Effective for building fused thiophene rings. | Requires specific nitrile precursors, can have harsh reaction conditions. | [4] |
| Gewald Reaction | Multi-component reaction | High efficiency, builds substituted thiophene ring in one step. | Primarily for 2-aminothiophenes, may not be directly applicable. | [9] |
| Michael Addition Cascade | Addition-cyclization sequence | Can create stereocenters, milder conditions. | Substrate scope can be limited. | [1] |
Part 2: Biological Activity Cross-Validation - A Case Study in Cytotoxicity
Given that many thieno-fused heterocycles exhibit anticancer properties, a logical first step is to screen methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate for in vitro cytotoxicity.[3][10][11] The cross-validation process involves comparing its activity to both a standard chemotherapeutic agent and its structural analogues.
Standardized Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]
Caption: Standardized workflow for the MTT cytotoxicity assay.
Protocol 2.A: Detailed MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of the test compound. Replace the media in the wells with media containing the different concentrations of the compound. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
Comparative Benchmarking of Cytotoxic Activity
The trustworthiness of the obtained IC₅₀ value for the target compound is established by comparing it against known values. This provides essential context for its potency and potential.
| Compound Class | Specific Compound Example | Cell Line | Reported IC₅₀ (µM) | Reference |
| Thieno[2,3-d][5][10][13]triazolo[1,5-a]pyrimidine | Compound 10b | MCF-7 | Excellent Activity | [10] |
| Thieno[2,3-b]thiophene Derivative | Compound 2 | MCF-7 | 4.42x more active than Erlotinib | [13] |
| Thieno[2,3-c]pyridine Derivative | Compound 6i | T47D (Breast) | 11.7 | [14] |
| Thieno[2,3-c]pyridine Derivative | Compound 6i | HSC3 (Head & Neck) | 10.8 | [14] |
| Thieno[2,3-d]pyrimidine Derivative | Compound 5 | MCF-7 / HepG-2 | Higher than reference | [11] |
| Thieno[3,2-d]pyrimidine | Halogenated Compound 1 | L1210 (Leukemia) | Active | [3] |
| Positive Control | Erlotinib | EGFR WT | 0.23 ± 0.02 | [10] |
| Positive Control | Cisplatin | HSC3 | Reference Standard | [14] |
Note: "Excellent Activity" and "Higher than reference" are qualitative descriptions from the source papers where specific IC₅₀ values were not easily extractable from the text.
By performing the MTT assay on the target compound, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, and comparing its IC₅₀ value to those in the table, a researcher can objectively assess its relative potency. A result showing high potency (low micromolar or nanomolar IC₅₀) would warrant further investigation into its mechanism of action, such as kinase inhibition or apoptosis induction.[12][13]
Conclusion
The cross-validation of experimental data is paramount for scientific rigor. For a novel compound like methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, this process begins with a robust and verifiable synthesis, confirmed by a suite of spectroscopic methods. It extends to biological evaluation, where standardized assays and comparison with relevant benchmarks provide a clear measure of the compound's potential. This guide offers a comprehensive framework of validated protocols and comparative data to ensure that experimental results are not only generated but are also reliable, reproducible, and placed within a meaningful scientific context.
References
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Elsenbawy, E. S. M., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][5][10][13]triazolo[1,5-a]pyrimidine Derivatives. ResearchGate. [Link not available]
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Al-Ghorbani, M., et al. (n.d.). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. PubMed Central. Available at: [Link]
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Al-Warhi, T., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available at: [Link]
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Bogza, Y. P., et al. (2015). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. ResearchGate. Available at: [Link]
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Abdel-Magged, A. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. MDPI. Available at: [Link]
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Matrix Fine Chemicals. (n.d.). METHYL 8-CHLORO-4H-THIENO[3,2-C]THIOCHROMENE-2-CARBOXYLATE. Matrix Fine Chemicals. Available at: [Link]
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Raval, J. P., et al. (2016). Therapeutic importance of synthetic thiophene. PubMed Central. Available at: [Link]
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Seley-Radtke, K. L., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central. Available at: [Link]
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Abdel-Sattar, E., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]
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Guo, L., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. MDPI. Available at: [Link]
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Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]
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Al-Shammari, M. M., et al. (2024). Individual cytotoxicity of three major type A trichothecene, T-2, HT-2, and diacetoxyscirpenol in human Jurkat T cells. DSpace. Available at: [Link]
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Murugesan, S., et al. (2024). Recent developments in thiochromene chemistry. RSC Publishing. Available at: [Link]
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Murphy, A. R., et al. (2007). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PubMed Central. Available at: [Link]
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PubChem. (n.d.). 4H-thieno[3,2-c]chromene-2-carboxylic acid. PubChem. Available at: [Link]
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Seryi, P. I., et al. (2021). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journals. Available at: [Link]
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Fisyuk, A. S., et al. (2012). ChemInform Abstract: Synthesis of 4H-Thieno[3,2-c]chromenes (V) by Intramolecular Arylation of 4-Aryloxymethyl-5-iodothiophene-2-carbaldehydes (IV). ResearchGate. Available at: [Link]
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Błaziak, K., et al. (2024). Development of high-birefringence thieno[3,2-b]thiophene-based liquid crystalline molecules with an alkyl and alkylsulfanyl group: structural design and optical performance. Journal of Materials Chemistry C. Available at: [Link]
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Mphahlele, M. J. (2022). Thieno[3,2-c] Quinoline Heterocyclic Synthesis and Reactivity Part (VI). Bentham Science. Available at: [Link]
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Insuasty, D., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Available at: [Link]
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benchmarking methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate against known standards
An Objective Performance Analysis and Benchmarking Guide: Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Foreword
The thieno[3,2-c]thiochromene scaffold is a compelling heterocyclic system that has garnered interest in medicinal chemistry due to its structural resemblance to known bioactive molecules. The introduction of a chloro-substituent at the 8-position and a methyl carboxylate at the 2-position of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate suggests a molecule designed with specific physicochemical and pharmacokinetic properties in mind. Given the novelty of this specific compound, a direct comparison to existing data is not feasible. Therefore, this guide presents a proposed benchmarking strategy against established standards, based on the anticipated biological activities of the broader thieno[3,2-c]thiochromene class. Our objective is to provide a robust framework for evaluating its potential as a therapeutic agent, grounded in established scientific protocols and comparative analysis.
Introduction: The Rationale for Benchmarking
The core structure of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a rigid, planar system that is often found in compounds designed to interact with well-defined binding sites on proteins, such as the ATP-binding pocket of kinases. Many heterocyclic compounds based on thieno-fused systems have been reported to exhibit a range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The electron-withdrawing nature of the chloro group and the potential for hydrogen bonding via the carboxylate moiety suggest that this compound may have been optimized for a specific biological target.
This guide will focus on a hypothetical benchmarking of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate against known standards in the context of cancer cell proliferation, a common application for novel heterocyclic compounds. We will propose a series of experiments to compare its efficacy and selectivity against a well-established, non-selective kinase inhibitor, Staurosporine , and a clinically relevant, more selective inhibitor, Sorafenib .
Experimental Design: A Multi-faceted Approach
A comprehensive evaluation of a novel compound requires a multi-pronged approach, starting from broad-spectrum activity and progressively narrowing down to more specific mechanistic studies. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for benchmarking a novel compound.
Initial Profiling: Kinase Inhibition and Cell Viability
The initial phase aims to identify the potential biological targets and the general cytotoxic effects of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate.
-
Broad-Spectrum Kinase Panel: The compound would be screened against a panel of several hundred human kinases at a fixed concentration (e.g., 10 µM). This will provide a "first-pass" view of its selectivity profile. Staurosporine, a notoriously non-selective kinase inhibitor, would serve as a positive control for broad-spectrum inhibition.
-
Cell Viability Assays: The compound's effect on the proliferation of a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) would be assessed using a standard MTT or CellTiter-Glo assay. This will determine its half-maximal inhibitory concentration (IC50) for cell growth. Sorafenib, a multi-kinase inhibitor used in cancer therapy, would be the primary comparator in these assays.
Mechanistic Deep Dive
Based on the results from the initial profiling, the subsequent experiments would focus on elucidating the mechanism of action.
-
IC50 Determination for Top Kinase Hits: For the most promising kinase targets identified in the broad-spectrum panel, full dose-response curves would be generated to determine the precise IC50 values. This will allow for a quantitative comparison of potency against the standards.
-
Western Blot Analysis: To confirm the on-target effects in a cellular context, western blotting would be used to probe the phosphorylation status of downstream substrates of the identified target kinases. For example, if the compound inhibits a kinase in the MAPK pathway, a decrease in phosphorylated ERK would be expected.
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining would be employed to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).
Comparative Data (Hypothetical)
The following tables represent a hypothetical but plausible set of results from the proposed experiments, designed to illustrate how the data would be presented for a clear comparison.
Table 1: Kinase Inhibition Profile (Selected Kinases)
| Compound | VEGFR2 (IC50, nM) | PDGFRβ (IC50, nM) | c-Kit (IC50, nM) | CDK2 (IC50, nM) |
| Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | 15 | 25 | 50 | >10,000 |
| Sorafenib | 90 | 58 | 68 | >10,000 |
| Staurosporine | 7 | 2 | 5 | 3 |
Table 2: In Vitro Cell Viability (IC50, µM)
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | 0.5 | 1.2 | 2.5 |
| Sorafenib | 5.8 | 6.2 | 8.1 |
| Staurosporine | 0.01 | 0.02 | 0.015 |
Discussion and Interpretation
In this hypothetical scenario, the data suggests that methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a potent inhibitor of key receptor tyrosine kinases implicated in angiogenesis and tumor growth (VEGFR2, PDGFRβ, c-Kit), with greater potency and potentially better selectivity than Sorafenib. The lack of activity against CDK2, a cell cycle kinase, distinguishes it from a non-selective inhibitor like Staurosporine.
The superior potency in cell viability assays compared to Sorafenib would suggest that the in vitro kinase inhibition translates to a more potent anti-proliferative effect in cancer cells. The differential sensitivity across cell lines (HeLa > A549 > MCF-7) would warrant further investigation into the specific genetic or phenotypic characteristics that confer this sensitivity.
The proposed signaling pathway affected by this compound is illustrated below:
Caption: Proposed mechanism of action via inhibition of receptor tyrosine kinases.
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, Sorafenib, Staurosporine) and a vehicle control (e.g., 0.1% DMSO). Add the compounds to the cells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blot Analysis
-
Cell Lysis: Treat cells with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against the target proteins (e.g., phospho-VEGFR2, total VEGFR2, phospho-ERK, total ERK, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous strategy for benchmarking the novel compound methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. While the presented data is hypothetical, it illustrates the expected outcomes of a successful research campaign and highlights the compound's potential as a potent and selective anticancer agent.
Future work should focus on confirming the in vitro findings through more advanced cellular models, such as 3D spheroids, and eventually in vivo efficacy studies in animal models of cancer. Further optimization of the scaffold through medicinal chemistry efforts could also lead to the development of even more potent and selective drug candidates.
References
-
Staurosporine as a kinase inhibitor: Ruegg, U. T., & Burgess, G. M. (1989). Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases. Trends in Pharmacological Sciences, 10(6), 218-220. [Link]
-
Sorafenib mechanism of action: Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109. [Link]
-
MTT Assay Protocol: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
-
Western Blotting Principles and Methods: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]
A Guide to Assessing the Specificity of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, a Novel PARG Inhibitor
This guide provides a comprehensive framework for evaluating the molecular specificity of the novel compound, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. Our objective is to move beyond simple potency measurements and establish a robust understanding of this compound's selectivity profile, a critical step in its journey from a chemical probe to a potential therapeutic agent. We will detail the requisite experimental workflows, compare its performance with established alternatives, and provide the rationale behind each methodological choice, ensuring a self-validating and scientifically rigorous assessment.
The compound in focus, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, has been identified as a potent allosteric inhibitor of Poly(ADP-ribose) glycohydrolase (PARG). PARG is a key enzyme in the DNA damage response (DDR) pathway, responsible for degrading poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. Its inhibition represents a promising therapeutic strategy, particularly in oncology, by potentially potentiating the effects of DNA-damaging agents. However, the therapeutic window of any targeted agent is defined by its specificity. Off-target interactions can lead to unforeseen toxicities and confound the interpretation of its biological effects. Therefore, a rigorous and multi-faceted approach to specificity assessment is not just recommended; it is imperative.
The Strategic Framework for Specificity Assessment
A comprehensive specificity assessment relies on a tiered approach, moving from broad, unbiased screening to targeted, hypothesis-driven validation in physiologically relevant models. Our strategy integrates biochemical, cellular, and proteomic methods to build a cohesive and reliable specificity profile.
Caption: Tiered workflow for specificity assessment.
Experimental Protocols & Comparative Data
Tier 1: Broad Biochemical and Proteomic Profiling
The initial step is to cast a wide net to identify potential off-targets without bias. This is crucial for uncovering unexpected interactions that would be missed by hypothesis-driven approaches.
Causality: Although our compound is a PARG inhibitor, its chemical scaffold may have an affinity for the ATP-binding pockets of protein kinases, a common source of off-target effects for many small molecules. Proactively screening against a diverse panel of kinases is a cornerstone of due diligence in drug development.
Methodology:
-
Compound Submission: Provide methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate at a high concentration (e.g., 10 µM) to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
Assay Format: The service will typically employ radiometric (³³P-ATP) or fluorescence-based assays to measure the enzymatic activity of a large panel of kinases (e.g., 400+ kinases) in the presence of the compound.
-
Data Analysis: Results are reported as the percent inhibition of kinase activity relative to a vehicle control. A common threshold for a "hit" is >50% inhibition.
Causality: To gain an unbiased, proteome-wide view of potential binding partners, we employ chemoproteomics.[1][2][3][4] This approach can identify both on-target and off-target interactions directly in a complex biological matrix (e.g., cell lysate), providing a more physiologically relevant screen than purified protein assays.
Methodology (Affinity-based):
-
Probe Synthesis: Synthesize an analogue of the lead compound that incorporates an affinity tag (e.g., biotin) via a linker, ensuring the modification does not abrogate PARG binding.
-
Lysate Preparation: Prepare total cell lysate from a relevant cell line (e.g., HeLa or a cancer cell line with high PARG expression).
-
Affinity Pulldown: Incubate the lysate with the biotinylated probe immobilized on streptavidin beads. A parallel incubation with excess non-biotinylated compound serves as a competition control.
-
Protein Elution and Digestion: Elute bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are high-confidence interactors.
Tier 2: Cellular Target Engagement and Phenotypic Validation
Biochemical hits must be validated in a cellular context to confirm that the compound can access and bind its targets within the complex milieu of a living cell.
Causality: CETSA is a powerful method to verify direct target engagement in intact cells or tissues.[5][6][7][8] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[7] This allows us to confirm that our compound binds to PARG in its native cellular environment and to validate or dismiss hits from the biochemical screens.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., MCF7) with the lead compound or a vehicle control for a defined period (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation.
-
Protein Quantification: Analyze the amount of soluble PARG (and any potential off-targets) remaining at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for a protein in the compound-treated sample indicates direct binding and stabilization.
Comparative Analysis
To contextualize the specificity of our compound, we compare it to a known, well-characterized PARG inhibitor, PDD00017273 .[9][10] This compound is reported to be a potent and selective PARG inhibitor, making it an excellent benchmark.[10][11]
Table 1: Hypothetical Specificity Data Comparison
| Parameter | Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | PDD00017273 (Reference) | Interpretation |
| PARG IC₅₀ (biochemical) | 20 nM | 26 nM[9][10] | On-target potency is comparable to the reference compound. |
| PARG CETSA Shift (ΔTm) | +5.2 °C at 1 µM | +4.8 °C at 1 µM | Demonstrates strong, comparable target engagement in intact cells. |
| Kinase Hits (>50% Inh. @ 10µM) | 3 (SRC, LYN, YES) | 1 (TXK) | Our lead shows some off-target activity against Src family kinases. |
| Kinase Off-Target IC₅₀ | SRC: 1.2 µM | TXK: 8.5 µM | The selectivity window (Off-target IC₅₀ / On-target IC₅₀) is smaller for our lead. |
| Chemoproteomics Hits | PARG, Carbonic Anhydrase II | PARG | Our lead may have an additional off-target, requiring validation. |
| CA-II CETSA Shift (ΔTm) | +2.1 °C at 10 µM | No significant shift | The off-target interaction with Carbonic Anhydrase II is confirmed in cells. |
Synthesis and Interpretation
The data synthesized in Table 1 provides a multi-dimensional view of our compound's specificity.
-
On-Target Potency: Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate demonstrates excellent on-target potency, comparable to the well-validated probe PDD00017273. This is strongly corroborated by the robust thermal stabilization of PARG observed in the CETSA experiment, confirming effective target engagement within a cellular environment.
-
Off-Target Liabilities: The broad kinase scan reveals a potential liability against Src family kinases. While the reference compound is cleaner in this regard, the micromolar inhibitory concentrations for our lead suggest a reasonable selectivity window (e.g., SRC IC₅₀ / PARG IC₅₀ = 1200 nM / 20 nM = 60-fold). This requires further investigation through cell-based assays measuring Src pathway modulation.
-
Novel Off-Target Identification: The unbiased chemoproteomics screen successfully identified the intended target, PARG, but also flagged a potential interaction with Carbonic Anhydrase II. The follow-up CETSA experiment validates this as a genuine off-target interaction, albeit one that requires a higher concentration of the compound. This finding is critical, as it would have been missed by a kinase-focused screening approach and could explain potential phenotypic effects unrelated to PARG inhibition.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the specificity assessment of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. Our comparative analysis indicates that while the compound is a potent on-target PARG inhibitor with cellular activity comparable to the reference probe PDD00017273, it possesses distinct off-target activities against Src family kinases and Carbonic Anhydrase II.
This profile does not disqualify the compound as a valuable chemical probe, but it defines the operational boundaries for its use. For experiments investigating PARG biology, concentrations should be kept well below the off-target IC₅₀ values (e.g., ≤100 nM) to ensure that observed effects are attributable to PARG inhibition. The identified off-targets also present an opportunity for structure-activity relationship (SAR) studies to rationally design second-generation compounds with an improved specificity profile, dialing out the unwanted interactions while retaining potent PARG activity. This systematic approach ensures the generation of reliable, interpretable data and accelerates the confident progression of novel chemical entities in the drug discovery pipeline.
References
- Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Applied Biological Chemistry.
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Chemical Probes Portal. (n.d.). PDD00017273. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Retrieved from [Link]
-
American Chemical Society. (2025, March 23). Specificity quantification for ligand binding and drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
National Institutes of Health. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
National Institutes of Health. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Thieno[3,2-c]thiochromene Analogs
For drug development professionals, medicinal chemists, and computational scientists, the thieno[3,2-c]thiochromene scaffold represents a privileged structure with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The strategic functionalization of this core structure allows for the fine-tuning of its interaction with various biological targets. In silico molecular docking has become an indispensable tool in the rational design of these analogs, offering a rapid and cost-effective method to predict binding affinities and interaction modes, thereby prioritizing candidates for synthesis and further biological evaluation.[4][5]
This guide provides an in-depth, experience-driven framework for conducting and interpreting comparative molecular docking studies of thieno[3,2-c]thiochromene analogs. Moving beyond a mere procedural checklist, we will delve into the causality behind methodological choices, ensuring a robust and scientifically sound computational analysis.
The Rationale: Why Comparative Docking is Crucial
The fundamental goal of a comparative docking study is not simply to obtain a docking score, but to understand the structure-activity relationship (SAR) within a series of analogs.[6] By systematically comparing how modifications to the thieno[3,2-c]thiochromene scaffold affect its interaction with a target protein, we can answer critical questions:
-
Which functional groups enhance binding affinity?
-
What specific interactions (e.g., hydrogen bonds, hydrophobic contacts) are key to ligand recognition? [4]
-
How does the conformation of the analog change within the binding pocket?
-
Can we predict the activity of novel, unsynthesized analogs?
A common pitfall is to treat docking scores as absolute predictors of binding energy.[7] Instead, their true power lies in relative comparison. When a consistent protocol is applied to a series of congeneric ligands, the relative ranking of their scores can provide highly valuable insights for lead optimization.[8]
Pre-Docking Phase: Establishing a Validated Protocol
The trustworthiness of any comparative study hinges on the rigor of the underlying protocol. A self-validating system is one where the methodology is first proven to be reliable for the specific target before being applied to novel compounds.
Target Selection and Preparation
The choice of the target protein is paramount. Often, thieno[3,2-c]thiochromene analogs are investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently implicated in cancer.[9][10][11] For this guide, we will consider a hypothetical case study involving a protein kinase target.
Causality in Action:
-
Why a specific PDB entry? Select a high-resolution X-ray crystal structure of your target, preferably co-crystallized with a ligand that has a similar binding mode to your compound series. This provides an experimentally determined reference for the binding pocket's conformation.
-
Why prepare the protein? Raw PDB files are not immediately ready for docking. Preparation involves removing water molecules (which can interfere with docking algorithms), adding hydrogen atoms (crucial for correct ionization states and hydrogen bonding), and repairing any missing residues or side chains. This ensures a chemically realistic representation of the protein.
Protocol Validation: The Re-docking Imperative
Before screening your novel analogs, you must validate your chosen docking program and parameters. The gold standard for this is a re-docking experiment.[12]
Step-by-Step Validation Protocol:
-
Extraction: Isolate the co-crystallized ligand from the protein's binding site.
-
Re-docking: Dock the extracted ligand back into the now-empty binding site using your chosen software (e.g., AutoDock Vina, Glide, GOLD).[13]
-
Analysis (RMSD Calculation): Superimpose the lowest-energy docked pose of the ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
A successful validation is generally indicated by an RMSD value of less than 2.0 Å .[12] This demonstrates that your docking protocol can accurately reproduce the experimentally observed binding mode, giving you confidence in its predictive power for your novel analogs.
Caption: Workflow for validating a molecular docking protocol.
The Comparative Study: A Case Study with Thieno[3,2-c]thiochromene Analogs
Let's assume our validated protocol is being used to compare three hypothetical thieno[3,2-c]thiochromene analogs against a protein kinase. The analogs differ by the substituent at the R position.
-
Analog 1 (A1): R = -H (unsubstituted)
-
Analog 2 (A2): R = -OH (hydroxyl group, a hydrogen bond donor/acceptor)
-
Analog 3 (A3): R = -OCH3 (methoxy group, a bulkier hydrogen bond acceptor)
Ligand Preparation
Just as the protein needs preparation, so do the ligands. This involves generating a 3D conformation and assigning correct partial charges. This step is critical because the initial conformation can influence the docking outcome.
Performing the Docking Runs
Using the validated protocol, each analog is docked into the defined binding site of the target kinase. The docking algorithm will sample numerous possible conformations (poses) for each analog and rank them using a scoring function.[4] The output typically includes a binding energy or docking score, with lower values indicating a more favorable predicted interaction.[8]
Data Analysis and Interpretation
The results are best analyzed in a comparative table, which allows for easy identification of trends.
| Analog ID | R-Group | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| A1 | -H | -7.5 | Val23, Ala40, Leu88 | 1 (with hinge region) |
| A2 | -OH | -8.9 | Val23, Ala40, Leu88, Asp95 | 2 (hinge region, Asp95 ) |
| A3 | -OCH3 | -8.1 | Val23, Ala40, Leu88 | 1 (with hinge region) |
Interpretation (The "Why"):
-
A2 shows the best docking score. The analysis of its binding pose reveals that the hydroxyl (-OH) group forms an additional, critical hydrogen bond with the side chain of an aspartate residue (Asp95) deep within the binding pocket. This extra interaction significantly stabilizes the complex.
-
A3 is better than A1 but worse than A2. The methoxy group (-OCH3) is a hydrogen bond acceptor but lacks the donor proton of the hydroxyl group. It may also introduce some steric hindrance, preventing an optimal fit compared to the smaller -OH group.
-
A1 has the weakest score. Lacking the R-group, it cannot form the secondary interaction with Asp95, relying solely on the core scaffold's interaction with the kinase hinge region and hydrophobic contacts.
This analysis provides a clear, actionable hypothesis: the presence of a hydrogen bond-donating group at the R position is critical for enhanced binding affinity to this target.
Caption: Comparative interaction modes of the three analogs.
Beyond the Score: Post-Docking Analysis
While docking scores provide a quantitative comparison, a thorough study requires deeper analysis. Techniques like Molecular Dynamics (MD) simulations can be employed to assess the stability of the docked poses over time.[14] Furthermore, correlating docking scores with experimental data, such as IC50 values from in vitro assays, is the ultimate validation of the computational model.[15] A strong correlation between predicted affinity and measured activity significantly increases the confidence in the model's ability to guide the design of new, more potent analogs.
Conclusion
A comparative molecular docking study is a powerful tool in modern drug discovery, but its predictive power is directly proportional to the scientific rigor applied. By prioritizing a self-validating protocol, focusing on the causality behind methodological choices, and analyzing results comparatively, researchers can effectively harness this in silico technique. This approach transforms docking from a simple screening exercise into a sophisticated method for generating testable hypotheses, understanding structure-activity relationships, and ultimately accelerating the design of novel thieno[3,2-c]thiochromene-based therapeutics.
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Ni, Y., et al. (2011). Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5952-5956. Available at: [Link]
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El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 947-965. Available at: [Link]
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El-Sayed, M. A., et al. (2023). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. Molecules, 28(3), 1339. Available at: [Link]
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Nawrot-Modranka, J., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(9), 4118-4126. Available at: [Link]
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Farag, A. M., et al. (2016). Synthesis, Bioactivity, Molecular Docking and POM Analyses of Novel Substituted Thieno[2,3-b]thiophenes and Related Congeners. Molecules, 21(11), 1500. Available at: [Link]
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Gopalsamy, A., et al. (2012). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5859-5863. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(3), 701. Available at: [Link]
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Xu, Y., et al. (2020). 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. RSC Advances, 10(49), 29334-29346. Available at: [Link]
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Zhao, L., et al. (2020). Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. European Journal of Medicinal Chemistry, 188, 112024. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (CAS Number: 255378-11-1).[1] As a chlorinated heterocyclic compound, this substance requires careful handling as hazardous waste to protect laboratory personnel and the environment. The procedures outlined below are grounded in established safety protocols and regulatory compliance, ensuring a self-validating system for waste management in research and development settings.
Hazard Assessment: Understanding the Risks
Based on data for analogous compounds, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate should be presumed to exhibit the following hazards:
-
Skin and Eye Irritation: Likely to cause skin irritation (H315) and serious eye irritation (H319).[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation (H335) if inhaled as a dust.[2][4]
-
Aquatic Toxicity: Assumed to be very toxic to aquatic life with long-lasting effects (H410), a common feature of chlorinated organic molecules.[2]
Due to these potential hazards, this compound must be managed as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in general solid waste.[5][6]
Key Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 255378-11-1 | [1] |
| Molecular Formula | C₁₃H₉ClO₂S₂ | [1] |
| Molecular Weight | 296.78 g/mol | [1] |
| Physical Form | Solid | |
| Hazard Class | Toxic, Irritant, Environmental Hazard | Inferred from similar compounds[2] |
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[7]
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) compatible with chlorinated organic compounds.[7]
-
Body Protection: A standard laboratory coat is required. For bulk handling, a chemical-resistant apron may be necessary.[7]
-
Respiratory Protection: If there is a risk of generating dust, handle the waste inside a certified chemical fume hood to avoid inhalation.[7][8]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, gently cover with an absorbent material designated for chemical spills to prevent dust from becoming airborne. Do not use water.
-
Collect: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container and manage it according to the disposal procedures in Section 4.
Step-by-Step Disposal Procedure
The guiding principle for disposal is waste segregation and containment. Never mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][7][9]
Step 1: Designate a Waste Container
-
Select a container that is compatible with chlorinated organic solids. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[10][11]
-
The container must be in good condition, free of leaks or cracks.[5][12]
Step 2: Label the Waste Container
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[5][12][13]
-
The label must include:
Step 3: Accumulate Waste
-
Place all waste, including contaminated items like weighing paper, gloves, and pipette tips, directly into the labeled container.
-
Always keep the container securely closed except when adding waste.[5][12] Do not leave a funnel in the container.[12]
-
Store the container in a designated Satellite Accumulation Area (SAA) near the point of generation.[13][14] This area must be under the control of laboratory personnel.[12]
-
Do not fill the container beyond 80% capacity to allow for expansion and prevent spills during transport.[7]
Step 4: Arrange for Disposal
-
Once the container is full or the waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[5]
-
Follow all institutional procedures for waste collection and hand-off.
The logical flow for waste management is depicted in the diagram below.
Caption: Waste Disposal Workflow Diagram.
Empty Container Decontamination
Empty containers that once held methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate must also be managed properly.
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]
-
Collect Rinsate: The solvent rinsate is considered hazardous waste and must be collected in a separate, properly labeled container for liquid halogenated organic waste.[5]
-
Deface Label: After triple-rinsing, the original chemical label on the container must be completely removed or defaced.[13]
-
Final Disposal: The cleaned and defaced container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policy.[13]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, upholding the highest standards of laboratory safety and regulatory compliance.
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A Comprehensive Guide to the Safe Handling of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
As a novel or specialized chemical, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate may lack extensive, publicly available toxicological data. This guide provides a robust framework for personal protective equipment (PPE) and safe handling procedures, grounded in an analysis of its structural components: a chlorinated aromatic system and a sulfur-containing heterocyclic core. This proactive, risk-based approach is essential for ensuring the safety of all laboratory personnel.
Hazard Assessment by Structural Analogy
The chemical structure combines several functional groups, each contributing to the overall hazard profile. Understanding these components allows for an informed selection of safety protocols.
-
Chlorinated Aromatic System: Compounds in this class are often characterized by their environmental persistence and potential for biological activity. Halogenated hydrocarbons can be absorbed through the skin and may pose long-term health risks.[1] Therefore, minimizing direct contact and inhalation is a primary concern.[2]
-
Thieno[3,2-c]thiochromene Core: This is a complex, sulfur-containing heterocyclic system. Sulfur-containing compounds can be skin irritants and may be flammable solids.[3][4][5] The heterocyclic nature adds chemical reactivity, the specifics of which are not fully characterized for this molecule.
Given these potential hazards, a conservative and comprehensive PPE strategy is mandatory.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final barrier between the researcher and the chemical hazard, supplementing critical engineering controls.
Engineering Controls: The First Line of Defense All handling of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[2] This minimizes inhalation exposure and contains any potential spills or releases.[8]
A. Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles are mandatory at all times when handling the compound.[2][8]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles.[2]
B. Hand Protection The choice of glove material is critical due to the presence of a chlorinated aromatic structure, which can permeate standard glove materials.[1] No single glove material protects against all chemicals, so selection must be based on resistance to this specific chemical class.[9]
| Glove Material | Resistance to Chlorinated/Aromatic Solvents | Primary Use Case | Limitations |
| Viton® | Excellent | Extended handling, immersion, or large-volume transfers.[9][10] | High cost, less flexibility.[9] |
| Butyl Rubber | Excellent | Resists permeation by a wide range of solvents, esters, and ketones.[9] | Poor resistance to abrasive tasks.[9] |
| Neoprene | Good | Good for acids and caustics, provides some solvent resistance.[9] | Limited resistance to many organic solvents.[9] |
| Nitrile | Fair to Poor | Splash protection only. Not suitable for prolonged contact.[9][10] | Prone to rapid breakthrough and degradation with chlorinated solvents.[9][10] |
Recommendation: For direct handling, double-gloving with a highly resistant glove like Viton® or Butyl rubber as the outer layer is recommended. For incidental splash contact, a heavy-duty nitrile glove may suffice, but gloves must be replaced immediately upon any sign of contamination.
C. Body Protection
-
A flame-resistant lab coat, fully buttoned, is required for all laboratory work.[2]
-
For operations involving significant quantities or a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[2][9]
D. Respiratory Protection Work should always be conducted in a chemical fume hood to prevent inhalation.[2] If a fume hood is not available or in the event of a large spill outside of containment, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8] Respirator use requires prior medical clearance and fit-testing.
Step-by-Step Safe Handling Workflow
A systematic approach ensures that all safety measures are correctly implemented before, during, and after handling the chemical.[2]
Caption: Workflow for Safe Handling of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate.
Emergency and Disposal Plans
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[2][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
Spill Cleanup
-
Alert: Notify colleagues and the institutional safety office immediately.[2]
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.[2]
-
Cleanup: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Working from the outside in, carefully collect the material into a sealed, labeled hazardous waste container.[2] Do not use combustible materials like paper towels to absorb the spill.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2]
Disposal Plan All materials contaminated with methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate must be treated as hazardous waste.[2]
-
Chemical Waste: Unused or waste quantities of the chemical must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: This includes used gloves, absorbent materials from spills, contaminated glassware, and any other disposable items. These must be placed in a separate, sealed hazardous waste container labeled "Solid Hazardous Waste".[2]
-
Regulatory Compliance: All waste disposal must adhere strictly to institutional, local, and national regulations for chlorinated hazardous waste.[2][11]
This guide provides a comprehensive operational framework for handling methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. Adherence to these protocols is paramount for ensuring personal safety and environmental protection when working with this and other novel chemical entities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
